molecular formula C20H21NO4 B033228 (R)-Canadine CAS No. 2086-96-6

(R)-Canadine

Katalognummer: B033228
CAS-Nummer: 2086-96-6
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: VZTUIEROBZXUFA-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Canadine is a naturally occurring tetrahydroprotoberberine (THPB) alkaloid of significant interest in pharmacological and neuroscientific research. It serves as a key biosynthetic precursor in the pathways of several benzylisoquinoline alkaloids and is recognized for its potential interactions with various neurotransmitter systems. Preliminary research indicates this compound may exhibit affinity for dopaminergic and serotonergic receptors, positioning it as a valuable chemical tool for studying receptor function, signal transduction, and neuropharmacology. Its well-defined stereochemistry is critical for its biological activity and specificity, making the enantiomerically pure (R)-form essential for structured investigations. Researchers utilize this compound in studies focused on alkaloid biosynthesis, the development of novel neuropharmacological agents, and the exploration of its potential anti-inflammatory and antioxidant properties in vitro. This compound provides a foundational scaffold for understanding the structure-activity relationships (SAR) within the THPB class and for probing complex biochemical pathways in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTUIEROBZXUFA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313477
Record name (+)-Tetrahydroberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086-96-6
Record name (+)-Tetrahydroberberine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canadine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tetrahydroberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANADINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB5J6D245F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-Canadine molecular structure and stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-Canadine: Molecular Structure, Stereochemistry, and Analysis

Abstract

This compound, also known as (+)-tetrahydroberberine, is a naturally occurring protoberberine alkaloid found in various plant species, including Hydrastis canadensis (goldenseal) and members of the Corydalis and Berberis genera.[1][2] As a benzylisoquinoline alkaloid, it possesses a rigid pentacyclic structure with a single, crucial stereocenter that defines its biological activity and chemical properties.[3][4] This technical guide provides a comprehensive exploration of this compound, focusing on its intricate molecular architecture, the principles governing its stereochemistry, and the modern analytical techniques employed for its characterization. We delve into the causality behind spectroscopic interpretation, synthetic strategies, and biosynthetic pathways, offering field-proven insights for researchers, chemists, and drug development professionals. This document serves as an authoritative resource, integrating foundational principles with practical methodologies.

Molecular Structure and Physicochemical Properties

The Protoberberine Core

This compound is built upon the protoberberine skeleton, a tetracyclic system derived from the fusion of a benzylisoquinoline unit. This core is characterized by a dibenzo[a,g]quinolizine moiety.[4] The structure of canadine features this core with specific substitutions: two methoxy groups on one aromatic ring (Ring D) and a methylenedioxy group on the other (Ring A). This arrangement classifies it as a benzylisoquinoline alkaloid.[3][5] The fully saturated nature of the B and C rings distinguishes it from its oxidized precursor, berberine.[2]

Key Functional Groups and Nomenclature

The systematic IUPAC name for this compound is (13aR)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[3][5]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline.[1] The key structural features include:

  • Two Methoxy Groups (-OCH₃): Located at positions C-9 and C-10, these electron-donating groups influence the molecule's electronic properties and potential for hydrogen bonding.

  • A Methylenedioxy Bridge (-O-CH₂-O-): This group at positions C-2 and C-3 rigidifies the structure and is characteristic of many related alkaloids.

  • A Tertiary Amine: The nitrogen atom at position 7 is a key site for protonation and salt formation.

  • A Chiral Center: The carbon at position 13a is the sole stereocenter, giving rise to two enantiomers.[1]

Physicochemical Data

The fundamental properties of canadine are summarized below for easy reference. Note that some properties may vary slightly depending on the enantiomeric form and experimental conditions.

PropertyValueSource
Molecular Formula C₂₀H₂₁NO₄[1][5]
Molecular Weight 339.39 g/mol [1][5]
Appearance Pale Yellow to Light Yellow Solid[6]
IUPAC Name (13aR)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[3][5]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline[1]
Synonyms (+)-Canadine, (R)-(+)-Tetrahydroberberine, beta-Canadine[1]
Melting Point ~135 °C (for the (S)-enantiomer)[6]
Solubility Soluble in Chloroform; Slightly soluble in Ethyl Acetate; Very slightly soluble in Methanol[6]

The Stereochemistry of Canadine

The biological and pharmacological identity of canadine is intrinsically linked to its three-dimensional structure, specifically the absolute configuration at its single chiral center.

The C-13a Chiral Center

The carbon atom at position 13a is bonded to four different substituents: a hydrogen atom, the C-13 carbon, the C-5 carbon, and the nitrogen atom at position 7. This tetrahedral arrangement results in the existence of two non-superimposable mirror images, or enantiomers: this compound and (S)-Canadine.[1][7] This chirality is the primary determinant of the molecule's interaction with other chiral entities, such as biological receptors and enzymes.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The designation of 'R' (from the Latin Rectus, for right) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for unambiguously naming stereoisomers.[8][9]

Protocol: Assigning CIP Priority to this compound

  • Identify the Chiral Center: Locate the C-13a carbon.

  • Prioritize Directly Attached Atoms: Assign priority based on atomic number to the atoms directly bonded to C-13a.

    • Priority 1: Nitrogen (N) at position 7 (Atomic number 7).

    • Priority 2: Carbon (C) at position 13 (Part of an aromatic system).

    • Priority 3: Carbon (C) at position 5 (Methylene carbon).

    • Priority 4: Hydrogen (H) (Atomic number 1).

  • Orient the Molecule: Mentally orient the molecule so that the lowest priority group (Priority 4, the Hydrogen atom) points away from the viewer (a dashed bond).

  • Trace the Path: Draw a curve from Priority 1 to Priority 2 to Priority 3.

  • Determine Configuration: For this compound, this path traces a clockwise direction. Therefore, the configuration is designated as 'R'.[10][11][12] If the path were counter-clockwise, it would be 'S' (Sinister, for left).

Optical Activity

Enantiomers are optically active, meaning they rotate the plane of polarized light.

  • This compound is dextrorotatory, rotating light in a clockwise direction, and is thus denoted with a (+) sign, as in (+)-Canadine.[1]

  • (S)-Canadine is levorotatory, rotating light in a counter-clockwise direction, and is denoted with a (-) sign, as in (-)-Canadine.[6]

It is critical to understand that the R/S designation is based on a set of rules and has no direct, predictable correlation with the (+) or (-) direction of optical rotation; the latter must be determined experimentally.[8]

Spectroscopic and Crystallographic Analysis

The elucidation and confirmation of this compound's structure rely on a suite of analytical techniques. The choice of method is driven by the need to confirm not just connectivity but also the precise stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the chemical structure of organic molecules in solution.[13] For this compound, both ¹H and ¹³C NMR provide a unique fingerprint.

  • Rationale for NMR: The high reproducibility and non-destructive nature of NMR make it ideal for verifying the identity and purity of isolated or synthesized canadine.[14] ¹H NMR confirms the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to definitively assign every signal and confirm the connectivity of the complex pentacyclic system.

Expected ¹H and ¹³C NMR Spectral Features

Atom Position(s)Expected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Rationale
Aromatic Protons (C1, C4, C11, C12) 6.6 - 7.0105 - 150Located in electron-rich aromatic regions.
Methylenedioxy (-O-CH₂-O-) ~5.9 (singlet)~101Protons are equivalent and adjacent to two oxygens, causing a downfield shift.
Methoxy (-OCH₃) ~3.8 (two singlets)~56Protons on methyl groups attached to oxygen.
Chiral Center Proton (C13a-H) ~3.5 - 4.0 (doublet)~55-60Proximity to nitrogen and within the rigid ring system influences its shift.
Methylene Protons (C5, C6, C8, C13) 2.5 - 4.2 (multiplets)29 - 60Complex splitting patterns due to diastereotopic nature and coupling with adjacent protons.

Protocol: Sample Preparation and Data Acquisition for NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound sample.[14]

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆. The choice depends on sample solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a 1D ¹³C spectrum, often using techniques like DEPT to differentiate CH, CH₂, and CH₃ groups.[13]

    • If structural confirmation is required, perform 2D experiments (COSY, HSQC) to establish H-H and C-H correlations.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.

  • Causality in Fragmentation: When subjected to techniques like Electrospray Ionization (ESI-MS), this compound will readily protonate at the tertiary amine to form a pseudomolecular ion [M+H]⁺ at m/z 340.4.[15] Tandem MS (MS/MS) experiments would involve isolating this ion and inducing fragmentation. The resulting fragment ions correspond to stable pieces of the molecule, allowing for confirmation of the core structure and substituent groups.

X-ray Crystallography

This technique provides the ultimate, unambiguous proof of absolute configuration.[9]

  • Self-Validating Principle: By diffracting X-rays off a single crystal of pure this compound, a three-dimensional electron density map can be generated. This map reveals the precise spatial arrangement of every atom in the molecule, allowing for the direct visualization of the C-13a stereocenter's configuration.[7] This method is considered the "gold standard" for absolute stereochemical assignment.[8]

Synthesis and Biosynthesis

Biosynthetic Pathway

In nature, (S)-Canadine is synthesized from the pivotal precursor (S)-reticuline.[5] This multi-step enzymatic process highlights the stereospecificity of biological systems. This compound would arise from a similar pathway starting with (R)-reticuline.

Biosynthetic Pathway of (S)-Canadine Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine (S)-scoulerine 9-O-methyltransferase Canadine (S)-Canadine Tetrahydrocolumbamine->Canadine (S)-canadine synthase Berberine Berberine Canadine->Berberine Tetrahydroberberine oxidase

Caption: Biosynthesis of (S)-Canadine from (S)-Reticuline.[5]

Chemical Synthesis Strategies

The asymmetric total synthesis of tetrahydroprotoberberine alkaloids like canadine is a significant challenge in organic chemistry. A modern and efficient approach involves building the core and then introducing the chirality in a controlled final step.[16]

A concise synthesis has been developed using a cascade reaction to form the dihydroprotoberberine core, followed by a stereoselective hydrogenation to set the C-13a chiral center.[16]

Chemical Synthesis Workflow cluster_0 Starting Materials SM1 Phenylethylamine Derivative Intermediate Dihydroprotoberberine Core (Achiral) SM1->Intermediate Pictet-Spengler/ Friedel-Crafts Cascade SM2 Benzaldehyde Derivative SM2->Intermediate Pictet-Spengler/ Friedel-Crafts Cascade Product This compound (Chiral) Intermediate->Product Ir-Catalyzed Asymmetric Hydrogenation (with Chiral Ligand)

Sources

The Pharmacological Profile of (R)-Canadine: A Technical Guide on a Protoberberine Alkaloid Enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-Canadine, also known as (+)-tetrahydroberberine, is a naturally occurring protoberberine alkaloid found in various plant species, including those of the Corydalis and Hydrastis genera.[1] As an enantiomer of (S)-Canadine, its pharmacological profile is of significant interest to researchers in drug discovery and development due to the principle of stereoselectivity in drug action, where enantiomers can exhibit distinct pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the known pharmacological aspects of this compound, contextualized within the broader understanding of canadine and related tetrahydroprotoberberine alkaloids. Given the nascent stage of research specifically focused on the (R)-enantiomer, this guide synthesizes direct findings with well-supported inferences from studies on the racemate and the (S)-enantiomer to provide a holistic perspective for scientific professionals.

Physicochemical Properties

This compound is a chiral molecule with the chemical formula C₂₀H₂₁NO₄ and a molecular weight of 339.4 g/mol .[1] Its structure features a tetrahydroisoquinoline core fused with a benzodioxole ring system. The stereochemistry at the C13a position dictates the (R) or (S) configuration, which is crucial for its interaction with biological targets.

Pharmacodynamics: Unraveling the Molecular Interactions

The pharmacodynamic profile of this compound is not as extensively characterized as its (S)-enantiomer. However, based on the broader knowledge of tetrahydroberberine and the established principles of stereochemistry in pharmacology, several key areas of interaction can be delineated.

Dopaminergic System Modulation

(S)-Canadine has been reported to block ATP-sensitive potassium (K(ATP)) channels in dopamine neurons.[2][3] This action can lead to neuronal excitation. The effect of this compound on these channels has not been explicitly reported, but a differing potency or efficacy would be anticipated based on stereoselectivity.

Adrenergic Receptor Interactions

The interaction of canadine enantiomers with adrenergic receptors is another area of potential therapeutic relevance. While specific binding data for this compound is scarce, the structural similarity to other adrenergic ligands suggests a potential for interaction. The lipophilicity and three-dimensional shape conferred by the (R)-configuration will undoubtedly influence its binding affinity and functional activity at α- and β-adrenergic receptor subtypes. Further research, including competitive radioligand binding assays, is necessary to elucidate the specific adrenergic pharmacology of this compound.

Calcium Channel Blockade

Tetrahydroberberine, the racemic form of canadine, is known to act as a calcium channel blocker.[4] (S)-Canadine has been shown to block voltage-dependent calcium channels, albeit with lower potency than verapamil.[2] It is plausible that this compound also contributes to this effect, although likely with a different potency. The blockade of calcium channels can have significant physiological effects, including vasodilation and cardiac depression.

Antioxidant Activity

Studies on canadine (without specifying the enantiomer) have demonstrated significant antioxidant activity and low cytotoxicity, particularly when compared to its parent compound, berberine.[5][6][7] This antioxidant property is likely shared by both enantiomers, as it may be more dependent on the overall chemical structure and the presence of phenolic groups rather than the specific stereochemistry.

Pharmacokinetics: A Stereoselective Journey in the Body

The absorption, distribution, metabolism, and excretion (ADME) of this compound are expected to be stereoselective. A pharmacokinetic study in rats administered racemic tetrahydroberberine (canadine) revealed that the mean plasma concentrations of the (-)-enantiomer (levo-form, likely (S)-Canadine) were consistently higher than those of the (+)-enantiomer (dextro-form, this compound) at nearly all time points following both oral and intravenous administration.

The (-)-enantiomer exhibited a greater maximum plasma concentration (Cmax) and area under the curve (AUC), along with a smaller clearance (CL) and volume of distribution (Vd) compared to its antipode. This indicates that this compound is likely cleared more rapidly from the body than (S)-Canadine. The underlying mechanisms for this stereoselective pharmacokinetic behavior could involve differences in plasma protein binding, tissue distribution, or metabolic pathways.

Metabolism

The metabolism of berberine, a related alkaloid, involves demethylenation, reduction, and cleavage of the dioxymethylene group, followed by phase II conjugation reactions such as glucuronidation and sulfation.[8] It is probable that this compound undergoes similar metabolic transformations. The observed differences in the pharmacokinetics of the canadine enantiomers suggest that the enzymes responsible for their metabolism, likely cytochrome P450 isoenzymes, may exhibit stereoselectivity.

Experimental Protocols

To rigorously define the pharmacological profile of this compound, a series of well-established in vitro and in vivo assays are required. The following outlines key experimental workflows.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors, including dopamine, adrenergic, and serotonin receptor subtypes.

Methodology: Radioligand Competition Assay

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor.

  • Incubation: Incubate the membrane preparation with a specific radioligand for the target receptor and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow A Prepare Receptor Membrane Homogenates B Incubate with Radioligand & this compound A->B C Separate Bound/Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 & Ki Values D->E

Workflow for Radioligand Binding Assay.
Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of this compound at specific receptors.

Methodology: Calcium Mobilization Assay (for Gq-coupled receptors)

  • Cell Culture: Culture cells expressing the target Gq-coupled receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Stimulation: For antagonist activity, pre-incubate with this compound before adding a known agonist.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

G cluster_1 Calcium Mobilization Assay Logic Receptor Gq-Coupled Receptor PLC Phospholipase C Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Fluorescence Fluorescence Signal Ca_release->Fluorescence detected as

Signaling pathway in a calcium mobilization assay.

Summary of Pharmacological Data

Due to the limited availability of specific data for this compound, the following table summarizes the known and inferred pharmacological properties based on studies of canadine (racemic) and its (S)-enantiomer.

Target/ActivityCanadine (Racemic/Unspecified)(S)-CanadineThis compound (Inferred/Hypothesized)
Dopamine D1/D2 Receptors Interacts with dopaminergic systemHigher affinity than (R)-enantiomer (inferred from related compounds)Lower affinity than (S)-enantiomer
K(ATP) Channels Blocks K(ATP) channels[4]Blocks K(ATP) channels in dopamine neurons[2][3]Activity present, but potency relative to (S)-enantiomer is unknown
Voltage-gated Ca²⁺ Channels Calcium channel blocker[4]Blocks voltage-dependent calcium channels[2]Likely contributes to calcium channel blockade, potency unknown
Antioxidant Activity Significant antioxidant activity[5][6][7]Contributes to antioxidant activityContributes to antioxidant activity
Cytotoxicity Low cytotoxicity[5][6][7]Low cytotoxicityLow cytotoxicity
Pharmacokinetics (in rats) Stereoselective dispositionHigher plasma concentration and AUCLower plasma concentration and AUC; faster clearance

Conclusion and Future Directions

The pharmacological profile of this compound is an area ripe for further investigation. While current knowledge, largely inferred from studies on its racemate and (S)-enantiomer, suggests a molecule with potential activity in the central nervous and cardiovascular systems, a detailed understanding requires direct experimental evidence. The observed stereoselectivity in the pharmacokinetics of canadine underscores the critical need for enantiomer-specific pharmacological studies.

Future research should prioritize:

  • Comprehensive Receptor Screening: Determining the binding affinities and functional activities of pure this compound at a wide range of CNS and cardiovascular receptors.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action of this compound at its primary targets.

  • Comparative Pharmacological Studies: Directly comparing the in vitro and in vivo effects of (R)- and (S)-Canadine to understand the full impact of stereochemistry on their pharmacological profiles.

  • Preclinical Safety and Efficacy Models: Evaluating the therapeutic potential and safety profile of this compound in relevant animal models of disease.

A thorough characterization of the pharmacological profile of this compound will not only advance our understanding of protoberberine alkaloid pharmacology but also potentially unveil a new therapeutic agent with a unique and favorable pharmacological profile.

References

  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 4), 262–265. [Link]

  • Wikipedia. (n.d.). Canadine. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Correché, E. R., Andujar, S. A., Kurdelas, R. R., Gómez Lechón, M. J., Freile, M. L., & Enriz, R. D. (2008). Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. Bioorganic & Medicinal Chemistry, 16(7), 3641–3651. [Link]

  • Correché, E. R., Andujar, S. A., Kurdelas, R. R., Gómez Lechón, M. J., Freile, M. L., & Enriz, R. D. (2008). Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. Bioorganic & medicinal chemistry, 16(7), 3641-51. [Link]

  • Wu, J., Yang, K., Liu, Q., Wakui, M., Jin, G. Z., & Zhen, X. (2010). Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta. Neuropharmacology, 59(7-8), 567–572. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Al-Snafi, A. E. (2018). Pharmacological and therapeutic importance of Berberis vulgaris - A review. Journal of Pharmacy, 8(3), 1-15.
  • Feng, R., Shou, J. W., Zhao, Z. X., He, C. Y., Ma, C., Huang, M., & Bi, H. C. (2015). Transforming berberine into its intestine-absorbable form by the gut microbiota. Scientific reports, 5, 12155.
  • Turner, N., Li, J. Y., Gosby, A., To, S. W., Cheng, Z., Miyaki, K., ... & Ye, J. (2018). Berberine and its more biologically available derivative, dihydroberberine, inhibit mitochondrial respiratory complex I: a mechanism for the action of berberine to activate AMP-activated protein kinase and improve insulin action. Diabetes, 67(8), 1414-1424.
  • Zuo, F., Nakamura, N., Akao, T., & Hattori, M. (2006). Pharmacokinetics of berberine and its main metabolites in conventional and pseudo germ-free rats determined by liquid chromatography/ion trap mass spectrometry. Drug metabolism and disposition, 34(12), 2064-2072.
  • Hermann, R., & von Richter, O. (2012). Clinical evidence of herbal drugs as perpetrators of pharmacokinetic drug interactions. Planta medica, 78(13), 1458-1477.
  • Guo, Y., Chen, Y., Tan, Z. R., Klaassen, C. D., & Zhou, H. H. (2012). Repeated administration of berberine inhibits cytochromes P450 in humans. European journal of clinical pharmacology, 68(2), 213-217.
  • Singh, N., & Sharma, B. (2018). Berberine: a versatile botanical drug. International Journal of Pharmaceutical Sciences and Research, 9(5), 1733-1746.
  • Tillhon, M., Guaman-Ortiz, L. M., Lombardi, P., Aredia, F., Scovassi, A. I., & Echeverri, F. (2012). Berberine: new perspectives for old remedies. Biochemical pharmacology, 84(10), 1260-1267.
  • Cicero, A. F., & Baggioni, A. (2016). Berberine and its role in chronic disease. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 15(1), 27-33.
  • Neag, M. A., Mocan, A., Echeverría, J., Pop, R. M., Bocsan, C. I., Crișan, G., & Buzoianu, A. D. (2018). Berberine: Botanical occurrence, traditional uses, extraction methods, and relevance in cardiovascular, metabolic, hepatic, and renal disorders. Frontiers in pharmacology, 9, 557.
  • Och, A., Och, M., Nowak, R., Podgórski, R., & Ryszard, K. (2018). Berberine, a natural isoquinoline alkaloid with a wide range of pharmacological effects. Molecules, 23(9), 2154.
  • Kumar, A., Ekavali, Chopra, K., Mukherjee, M., Pottabathini, R., & Dhull, D. K. (2016). Current knowledge and pharmacological profile of berberine: An update. European journal of pharmacology, 771, 163-173.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Preliminary In-Vitro Cytotoxicity Screening of (R)-Canadine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

(R)-Canadine, a protoberberine alkaloid found in plants such as Hydrastis canadensis and Corydalis solida, has garnered interest for its potential pharmacological activities.[1] This technical guide provides a comprehensive framework for the preliminary in-vitro cytotoxicity screening of this compound. As Senior Application Scientist, the following sections will not merely list protocols but will delve into the scientific rationale behind the selection of specific assays, cell lines, and experimental parameters. This guide is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and provides a clear direction for further pre-clinical development.

Introduction to this compound and the Rationale for Cytotoxicity Screening

This compound, an enantiomer of (S)-Canadine, belongs to the benzylisoquinoline alkaloid family.[1][2] While its counterpart, (S)-Canadine, has been reported to have various in-vitro effects, including the stimulation of myogenesis and antioxidant activity, the cytotoxic potential of this compound remains less explored.[3] Notably, some studies have indicated that canadine, in general, exhibits low to no cytotoxic effects in certain cell lines, contrasting with the significant cytotoxicity of a structurally related alkaloid, berberine.[4][5] This discrepancy underscores the importance of a thorough and systematic investigation into the cytotoxic profile of the specific (R)-enantiomer.

The primary objective of preliminary in-vitro cytotoxicity screening is to determine the concentration at which a compound induces cell death or inhibits cell proliferation.[6][7][8] This initial assessment is a critical step in the drug discovery pipeline, as it helps to identify compounds with potential as cytotoxic agents for cancer therapy or to flag compounds with undesirable toxicity for other therapeutic applications.[6][9]

Foundational Principles of In-Vitro Cytotoxicity Assessment

A multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic effects. Relying on a single assay can be misleading, as different assays measure distinct cellular events associated with cytotoxicity.[6] This guide will focus on a tiered screening strategy, beginning with assays that measure metabolic activity and membrane integrity, followed by more specific assays to elucidate the mechanism of cell death.

Key Cytotoxicity Endpoints:

  • Cell Viability: A measure of the overall health of a cell population, often assessed by quantifying metabolic activity.[6]

  • Cell Death (Cytotoxicity): The process by which a substance causes damage to a cell, leading to its demise through mechanisms such as necrosis or apoptosis.[6]

  • Necrosis: Uncontrolled cell death resulting from acute cellular injury, characterized by the loss of plasma membrane integrity.[6]

  • Apoptosis: Programmed cell death, a highly regulated process involving a cascade of specific cellular events.[6][10]

Experimental Design: A Step-by-Step Guide

A well-designed experiment is the bedrock of reliable and interpretable data. The following workflow provides a logical progression for the preliminary cytotoxicity screening of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation A Selection of Cancer Cell Lines B MTT Assay for Cell Viability A->B C LDH Assay for Cytotoxicity (Membrane Integrity) A->C D Apoptosis vs. Necrosis Differentiation B->D If significant decrease in viability C->D If significant increase in LDH release E Caspase Activity Assays D->E F Mitochondrial Membrane Potential Assay D->F G IC50 Determination E->G F->G H Comparative Analysis G->H I Conclusion & Future Directions H->I

Figure 1: A tiered experimental workflow for the in-vitro cytotoxicity screening of this compound.

Selection of Cancer Cell Lines: The Biological Context

The choice of cell lines is critical and should be guided by the therapeutic context of interest. For a preliminary screen, it is advisable to use a panel of cell lines representing different cancer types to assess the broad-spectrum activity of this compound.

Recommended Cell Lines for Initial Screening:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaA well-characterized, estrogen receptor-positive cell line, commonly used in anticancer drug screening.[11]
A549 Lung CarcinomaRepresents a common and aggressive cancer type, often used to test novel therapeutic agents.[12][13]
K-562 Chronic Myelogenous LeukemiaA suspension cell line, useful for evaluating compounds against hematological malignancies.[13][14]
HepG2 Hepatocellular CarcinomaRepresents a prevalent solid tumor and is also used in toxicological studies.[5]
NIH/3T3 Mouse Embryonic FibroblastA non-cancerous cell line to assess the selectivity of this compound and its potential toxicity to normal cells.[15]
Phase 1: Initial Screening for Cytotoxic Activity

This phase aims to rapidly assess the general cytotoxic potential of this compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[17]

Principle: The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[7][19][20] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is directly proportional to the number of lysed cells.[19]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Culture Supernatant Collection: After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[21][22]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction and Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm.[12][19]

Phase 2: Elucidating the Mechanism of Cell Death

If the initial screening indicates significant cytotoxicity, the next logical step is to investigate the underlying mechanism.

Principle: Distinguishing between apoptosis and necrosis is crucial for understanding the mode of action of a cytotoxic compound. This can be achieved using assays that detect specific markers of each process.

Recommended Assays:

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[10] PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.[10] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[23] Fluorogenic or colorimetric assays can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[23][24]

Principle: The disruption of the mitochondrial membrane potential (ΔΨm) is an early event in the intrinsic pathway of apoptosis.[23] Dyes such as JC-1 or TMRE can be used to assess changes in ΔΨm.[24] In healthy cells, JC-1 aggregates in the mitochondria and fluoresces red, while in apoptotic cells with a collapsed ΔΨm, it remains in the cytoplasm as monomers and fluoresces green.[10]

Data Presentation and Interpretation

Table 1: Hypothetical IC50 Values of this compound (µM) after 48h Treatment

Cell LineMTT Assay (Viability)LDH Assay (Cytotoxicity)
MCF-7 25.3 ± 2.1> 100
A549 15.8 ± 1.785.2 ± 5.6
K-562 32.1 ± 3.5> 100
HepG2 45.6 ± 4.2> 100
NIH/3T3 > 100> 100

Interpretation: The hypothetical data in Table 1 suggests that this compound exhibits selective cytotoxicity towards the A549 lung cancer cell line, with a lower IC50 value compared to other cancer cell lines and minimal effect on the non-cancerous NIH/3T3 cells. The discrepancy between the MTT and LDH assay results for A549 cells (lower IC50 in the viability assay) might indicate that at lower concentrations, this compound inhibits cell proliferation or induces apoptosis without causing significant membrane damage (necrosis).

G cluster_0 Potential Mechanisms of this compound Action A This compound B Mitochondrial Dysfunction A->B Induces F Membrane Damage (Necrosis) A->F May induce at high concentrations C Caspase Activation B->C Leads to D Apoptosis C->D Executes E Decreased Cell Viability D->E Results in G Increased LDH Release F->G Results in G->E

Figure 2: A simplified diagram illustrating potential signaling pathways involved in this compound-induced cytotoxicity.

Conclusion and Future Directions

This in-depth technical guide outlines a robust and scientifically sound approach for the preliminary in-vitro cytotoxicity screening of this compound. The proposed tiered strategy, incorporating multiple assays and a panel of relevant cell lines, will provide a comprehensive initial assessment of its cytotoxic potential. The findings from these studies will be instrumental in guiding future research, including more detailed mechanistic studies, structure-activity relationship analyses, and in-vivo efficacy evaluations. It is imperative that all experimental procedures are conducted with appropriate controls and statistical analysis to ensure the integrity and validity of the generated data.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 443422, this compound. [Link]

  • Wikipedia. Canadine. [Link]

  • CliniSciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

  • ResearchGate. Antioxidant and cytotoxic activities of canadine: Biological effects and structural aspects | Request PDF. [Link]

  • Europe PubMed Central. Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 34458, (+-)-Tetrahydroberberine. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21171, (S)-Canadine. [Link]

  • BMG LABTECH. Apoptosis – what assay should I use?. [Link]

  • National Center for Biotechnology Information. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. [Link]

  • protocols.io. LDH cytotoxicity assay. [Link]

  • ResearchGate. Cytotoxicity of plant extracts on different cancer cell lines. Cells... [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • SID.ir. Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. [Link]

  • Springer Nature Experiments. MTT Cytotoxicity Assay Protocols and Methods. [Link]

  • Creative Bioarray. MTT Analysis Protocol. [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • National Center for Biotechnology Information. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. [Link]

  • ResearchGate. MTT cytotoxicity assay of the dried aqueous extracts and polyphenols on MCF-7/wt and MCF-7/Adr cell lines. [Link]

  • Agilent. Apoptosis Assays by Flow Cytometry. [Link]

  • Taylor & Francis Online. Full article: Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Bio-Rad Antibodies. Apoptosis Kits for Detection & Assays. [Link]

Sources

(R)-Canadine: An In-Depth Technical Guide to its Ethnobotanical Heritage and Scientific Corroboration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to (R)-Canadine: A Protoberberine Alkaloid of Traditional Significance

This compound, a member of the protoberberine class of isoquinoline alkaloids, is a naturally occurring compound found in a variety of medicinal plants. Its presence in botanical remedies with long histories of traditional use has spurred scientific inquiry into its pharmacological properties and potential therapeutic applications. This guide provides a comprehensive overview of the documented traditional uses of plants containing this compound, delves into the scientific evidence that supports these uses, and offers practical methodologies for its extraction and analysis.

While much of the older literature refers to the compound as "canadine" without specifying the enantiomer, modern analytical techniques have allowed for the differentiation between the (R) and (S) forms. This guide will specify the enantiomer where possible, but the term "canadine" may be used when the original source does not provide this distinction.

Ethnobotanical Survey: Traditional Uses of this compound-Containing Flora

The traditional use of plants containing this compound spans continents and cultures, with applications ranging from the treatment of infections and inflammatory conditions to digestive ailments and pain management. The primary plant families rich in this alkaloid include Berberidaceae, Papaveraceae, and Rutaceae.

Hydrastis canadensis (Goldenseal)

Native to North America, Goldenseal is a revered botanical in traditional medicine, particularly among Native American tribes.[1] The Cherokee and Iroquois people traditionally used the rhizome of Goldenseal to treat a wide array of conditions.

Traditional Preparations:

  • Decoction/Infusion: The dried rhizome was often prepared as a decoction or infusion (tea) for internal and external use.

  • Tincture: An alcohol-based extract of the rhizome was also commonly used.

  • Powder: The dried and powdered rhizome could be applied topically or encapsulated.

Documented Traditional Uses:

  • Infections and Inflammation: Goldenseal was widely employed as an antimicrobial agent for infections of the mucous membranes, including those of the respiratory, digestive, and urinary tracts.[1] It was also used topically for skin and eye infections.[1]

  • Digestive Ailments: It was a popular remedy for digestive issues such as gastritis, colitis, and duodenal ulcers.[1] Its bitter properties were believed to stimulate appetite and aid digestion.

  • Other Uses: Traditional applications also include use as an anti-inflammatory, for liver ailments, and even as an anticancer agent.[1]

Corydalis Species (e.g., Corydalis yanhusuo)

Various species of Corydalis, particularly the tuber of C. yanhusuo, are staples in Traditional Chinese Medicine (TCM).[2]

Traditional Preparations:

  • Decoction: The dried tubers are often boiled in water, sometimes with vinegar, to create a decoction for pain relief.[3] A common ratio is 5 to 10 grams of dried tuber per 500 ml of water.[4]

  • Tincture: The crushed, dried tubers can be steeped in alcohol for several weeks to create a tincture.[4]

Documented Traditional Uses:

  • Pain Relief: Corydalis is most renowned for its analgesic properties, used to alleviate various types of pain, including chronic pain.[2][3]

  • Cardiovascular Health: In some traditional practices, it has been used to support cardiovascular function.[2]

Berberis Species (e.g., Berberis vulgaris - Barberry)

Berberis species are found throughout Asia and Europe and have a long history of use in Ayurvedic and traditional European medicine.[5]

Traditional Preparations:

  • Decoction: The root and stem bark are commonly prepared as a decoction.

  • Extracts: Aqueous and alcoholic extracts of the root are used in various traditional formulations.[6]

Documented Traditional Uses:

  • Infections: Used to treat a wide range of infections, including those of the ear, eye, and mouth, as well as for wound healing.[5]

  • Digestive and Liver Ailments: Traditionally employed for indigestion, dysentery, and to support liver function.[5]

  • Inflammatory Conditions: Utilized for its anti-inflammatory properties.[5]

Phellodendron amurense (Amur Cork Tree)

The bark of the Amur Cork Tree, known as Huang Bai in TCM, is a significant source of protoberberine alkaloids.[7]

Traditional Preparations:

  • Decoction: The dried bark is boiled in water to create a decoction.

  • Powders and Tinctures: Also used in powdered form or as an alcoholic tincture.

Documented Traditional Uses:

  • Anti-inflammatory and Antimicrobial: Traditionally used to treat meningitis, dysentery, pneumonia, and urinary tract infections.[8][9]

  • Gastrointestinal and Liver Conditions: Employed in the treatment of abdominal pain, diarrhea, gastroenteritis, jaundice, and liver cirrhosis.[8][9]

Scientific Corroboration of Traditional Uses

Modern pharmacological research has begun to elucidate the mechanisms of action of this compound, providing a scientific basis for many of its traditional applications.

Antimicrobial and Anti-inflammatory Mechanisms

Many of the traditional uses of these plants are for treating infections and inflammatory conditions. This compound has demonstrated notable antimicrobial and anti-inflammatory properties.

  • Antimicrobial Activity: Studies have shown that canadine possesses antibacterial activity against various pathogens.[5][10] This supports the traditional use of these plants for treating infections. The mechanism of action for alkaloids often involves the disruption of bacterial cell wall synthesis or interference with cellular metabolism.[11]

  • Anti-inflammatory Effects: this compound is implicated in the anti-inflammatory effects of the plants that contain it.[5] The anti-inflammatory action of many natural compounds involves the inhibition of pro-inflammatory mediators. For instance, nonsteroidal anti-inflammatory drugs (NSAIDs) typically work by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins that mediate inflammation, pain, and fever.[12]

Antioxidant Properties

This compound has been shown to possess significant antioxidant activity.[5][13] This property may contribute to its therapeutic effects in a variety of conditions, as oxidative stress is implicated in the pathogenesis of many diseases. The antioxidant activity of canadine, coupled with its low toxicity, makes it an interesting candidate for further research as a novel antioxidant agent.[13]

Effects on the Gastrointestinal System

The traditional use of these plants for digestive ailments can be partly explained by the antimicrobial and anti-inflammatory actions of this compound within the gastrointestinal tract.[14] By combating pathogenic microbes and reducing inflammation, it may help to alleviate symptoms of gastritis, colitis, and other digestive disorders.

Quantitative Analysis of this compound in Select Flora

The concentration of this compound and related alkaloids can vary significantly depending on the plant species, part of the plant used, geographical location, and harvest time.

Plant SpeciesPlant PartThis compound Content (or related alkaloids)Reference
Hydrastis canadensisRhizomeCanadine: ~0.5%[1]
Corydalis yanhusuoTuberTetrahydroberberine (Canadine): 0.1215 mg/ml in a standardized extract[15]
Berberis vulgarisRootBerberine (a related alkaloid): 2.44% w/w[16]
Phellodendron amurenseBarkBerberine (a related alkaloid): Generally not less than 1.2%

Note: Data for this compound is often reported as "canadine" or as part of the total protoberberine alkaloid content. Berberine is a closely related and often more abundant alkaloid in these plants.

Experimental Protocols

Extraction and Quantification of this compound from Plant Material

The following is a representative protocol for the extraction and quantification of this compound from a plant matrix, such as the rhizome of Hydrastis canadensis, using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Obtain dried rhizome material of Hydrastis canadensis.

  • Grind the material to a fine powder (e.g., 50 mesh).

  • Accurately weigh approximately 0.5 g of the powdered material.

2. Extraction:

  • Transfer the weighed powder to a conical flask.

  • Add 100 mL of an extraction solvent mixture of acetonitrile:water:phosphoric acid (70:30:0.1, v/v/v).[17]

  • Sonicate the mixture for 5 minutes.[17]

  • Agitate on a wrist-action shaker for 10 minutes.[17]

  • Centrifuge the mixture for 5 minutes to pellet the solid material.[17]

  • Carefully decant the supernatant (the extract).

  • Dilute the extract 1:5 with the mobile phase.[17]

  • Filter the diluted extract through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of 10 mM ammonium acetate and acetonitrile (70:30, v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 290 nm for canadine.[8]

  • Injection Volume: 20 µL.

4. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared plant extract sample.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

Canadine_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Tyrosine L-Tyrosine (S)-Reticuline (S)-Reticuline L-Tyrosine->(S)-Reticuline Multiple Steps (S)-Scoulerine (S)-Scoulerine (S)-Reticuline->(S)-Scoulerine Berberine Bridge Enzyme (S)-Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine (S)-Scoulerine->(S)-Tetrahydrocolumbamine (S)-scoulerine 9-O-methyltransferase (S)-Canadine (S)-Canadine (S)-Tetrahydrocolumbamine->(S)-Canadine (S)-canadine synthase Berberine Berberine (S)-Canadine->Berberine Tetrahydroberberine oxidase

Caption: Biosynthesis of (S)-Canadine from L-Tyrosine.

Experimental Workflow for this compound Quantification

Canadine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant_Material Dried Plant Material Grinding Grind to Fine Powder Plant_Material->Grinding Weighing Weigh Sample Grinding->Weighing Solvent_Addition Add Extraction Solvent Weighing->Solvent_Addition Sonication Sonicate Solvent_Addition->Sonication Shaking Shake Sonication->Shaking Centrifugation Centrifuge Shaking->Centrifugation Dilution_Filtration Dilute and Filter Extract Centrifugation->Dilution_Filtration HPLC_Injection Inject into HPLC Dilution_Filtration->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Quantification Quantify using Calibration Curve Data_Acquisition->Quantification

Caption: Workflow for Extraction and HPLC Quantification of this compound.

Conclusion

This compound is a phytochemical with a rich history of use in traditional medicine across various cultures. The ethnobotanical record points to its efficacy in treating a range of ailments, particularly those involving infection, inflammation, and digestive disturbances. Modern scientific investigation has begun to validate these traditional uses, attributing them to the antimicrobial, anti-inflammatory, and antioxidant properties of this compound. For researchers and drug development professionals, the convergence of traditional knowledge and scientific evidence presents a compelling case for the continued exploration of this compound and its parent plants as sources for novel therapeutic agents. The methodologies outlined in this guide provide a framework for the rigorous scientific investigation of this promising natural compound.

References

  • Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders. (2018). Frontiers in Pharmacology. [Link]

  • Correché, E. R., Andujar, S. A., Kurdelas, R. R., Gómez-Lechón, M. J., Freile, M. L., & Enriz, R. D. (2008). Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. Bioorganic & medicinal chemistry, 16(7), 3641–3651. [Link]

  • Cannabidiol. In Wikipedia. [Link]

  • Menthol-Based Cream as a Novel Therapy for Diabetic Skin Wounds. (2023). MDPI. [Link]

  • The Analgesic Properties of Corydalis yanhusuo. (2021). Molecules. [Link]

  • HPLC Method Development and Validation for Quantification of Berberine from Berberis aristata and Berberis tinctoria. (2013). International Journal of Applied and Natural Sciences. [Link]

  • Quantification of Berberine in Berberis vulgaris L. Root Extract and Its Curative and Prophylactic Role in Cisplatin-Induced In Vivo Toxicity and In Vitro Cytotoxicity. (2019). Antioxidants. [Link]

  • HPLC-DAD and LC-MS data for alkaloids of Corydalis Rhizoma. (2016). ResearchGate. [Link]

  • Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. (2019). Evidence-Based Complementary and Alternative Medicine. [Link]

  • An Appalachian Plant Monograph. Goldenseal. Hydrastis canadensis L. (2010). ResearchGate. [Link]

  • HPLC chromatogram of a representative Berberis aristata DC. bark... (2021). ResearchGate. [Link]

  • Wild Goldenseal (Hydrastis canadensis) Rhizome/ Root Alkaloid Content in Relation to Colony and Harvest Stage. (2019). Shaver's Creek Environmental Center. [Link]

  • Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. (2020). Taylor & Francis Online. [Link]

  • Corydalis Yanhusuo and its use in traditional Chinese medicine. (n.d.). Viva Dzen. [Link]

  • Phellodendri Cortex A Phytochemical, Pharmacological, and Pharmacokinetic Review. (2019). ResearchGate. [Link]

  • Extraction and HPLC Analysis of Alkaloids. (n.d.). Scribd. [Link]

  • Anti-inflammatory drugs and their mechanism of action. (1998). Inflammation research : official journal of the European Histamine Research Society ... [et al.]. [Link]

  • Research progress on chemical constituents and bioactivity of Phellodendri chinensis cortex and Phellodendri amurensis cortex. (2019). CABI Digital Library. [Link]

  • Goldenseal (Hydrastis canadensis L.) and its active constituents: a critical review of their efficacy and toxicological issues. (2020). ScienceDirect. [Link]

  • Pharmacology, Clinical Effects, and Therapeutic Potential of Cannabinoids for Gastrointestinal and Liver Diseases. (2020). Gastroenterology. [Link]

  • Antibacterial Activity of Hydrastis canadensis Extract and its Major Isolated Alkaloids. (2001). Planta Medica. [Link]

  • HIGH YIELD EXTRACTION METHOD FOR AND PRODUCTS OF CORYDALIS PLANTS. (2023). WIPO Patentscope. [Link]

  • Isolation of Berberine from Berberis vulgaris Linn. and Standardization of Aqueous extract by RP-HPLC. (2013). International Journal of Herbal Medicine. [Link]

  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF BERBERINE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (2019). ResearchGate. [Link]

  • Phellodendron amurense. (n.d.). Taylor & Francis. [Link]

  • Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements. (2025). Frontiers in Pharmacology. [Link]

  • Extract of corydalis impatiens total alkaloids and extraction method thereof. (2014).
  • Chemical comparison of goldenseal (Hydrastis canadensis L.) root powder from three commercial suppliers. (2003). Journal of agricultural and food chemistry. [Link]

  • Ibuprofen. In Wikipedia. [Link]

  • Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. (2021). Molecules. [Link]

  • Study: Chinese Plant Ingredient Eases Chronic Pain. (2014). VOA. [Link]

  • Chemical composition and antioxidant activity of extracts from the inner bark of Berberis vulgaris stem. (2014). BioResources. [Link]

  • HPLC-MS Testing Shows High Variability in Alkaloid Contents of Corydalis Dietary Supplements. (2024). American Botanical Council. [Link]

  • Chemical and Biological Differentiation of Cortex Phellodendri Chinensis and Cortex Phellodendri Amurensis. (2010). Planta Medica. [Link]

  • Extract of corydalis impatiens total alkaloids and extraction method thereof. (2014).
  • Isolation and HPLC Quantification of Berberine Alkaloid from Alpinia galanga and Alpinia calcarata. (2017). International Journal of Pharma Sciences and Research. [Link]

  • Pharmacognosy. (n.d.). Pharma E-books. [Link]

  • Wild Goldenseal (Hydrastis canadensis) Rhizome/Root Alkaloid Content in Relation to Colony and Harvest Stage. (2019). ResearchGate. [Link]

Sources

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-Canadine: Chemical Identity, Synthesis, Analysis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a protoberberine alkaloid with significant pharmacological interest. From its fundamental chemical identifiers to its synthesis, analytical characterization, and complex biological activities, this document serves as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

This compound, also known as (R)-(+)-tetrahydroberberine, is the R-enantiomer of the naturally occurring alkaloid canadine.[1] Its chemical structure features a tetracyclic isoquinoline alkaloid core.[2]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below, facilitating its unambiguous identification in databases and literature.

IdentifierValueSource(s)
CAS Number 2086-96-6[1][3]
IUPAC Name(13aR)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[4][5]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline[3]
Molecular FormulaC₂₀H₂₁NO₄[3]
Molecular Weight339.39 g/mol [3]
InChIInChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m1/s1[1]
InChIKeyVZTUIEROBZXUFA-MRXNPFEDSA-N[1]
Canonical SMILESCOC1=C(C2=C(C[C@@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC[1]
ChEBI IDCHEBI:18146[1]
PubChem CID443422[1]
Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and analytical characterization.

PropertyValueSource(s)
Melting Point132°C[3]
Optical Rotation[α]D¹⁵ +299° (c= in chloroform)[3][6]
AppearancePale yellow solid[3]
SolubilitySoluble in chloroform and methanol (slightly, heated). Soluble in aqueous methanol.[3][6]
pKa (Strongest Basic)4.9[2]

Synthesis of this compound

The asymmetric synthesis of this compound is a key step in obtaining the pure enantiomer for pharmacological studies. While various synthetic strategies for protoberberine alkaloids exist, a concise and efficient enantioselective synthesis is highly desirable.[7]

Retrosynthetic Analysis and Strategy

A plausible retrosynthetic approach for this compound involves the construction of the tetracyclic core via a Pictet-Spengler reaction, followed by asymmetric reduction to establish the chiral center.

Retrosynthesis of this compound This compound This compound Dihydroprotoberberine Intermediate Dihydroprotoberberine Intermediate This compound->Dihydroprotoberberine Intermediate Asymmetric Hydrogenation Disubstituted Phenylethylamine Disubstituted Phenylethylamine Dihydroprotoberberine Intermediate->Disubstituted Phenylethylamine Pictet-Spengler Reaction Disubstituted Benzaldehyde Disubstituted Benzaldehyde Dihydroprotoberberine Intermediate->Disubstituted Benzaldehyde Pictet-Spengler Reaction

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Enantioselective Synthesis

This protocol is a representative method adapted from the synthesis of related tetrahydroprotoberberine alkaloids.[7]

Step 1: Synthesis of the Dihydroprotoberberine Intermediate

  • To a solution of the appropriately disubstituted phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene), add the corresponding disubstituted benzaldehyde (1.1 eq).

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting dihydroprotoberberine intermediate by column chromatography on silica gel.

Step 2: Asymmetric Hydrogenation to this compound

  • In a high-pressure reactor, dissolve the dihydroprotoberberine intermediate (1.0 eq) in a degassed solvent (e.g., methanol).

  • Add a chiral iridium catalyst, such as one derived from [Ir(COD)Cl]₂ and a chiral phosphine ligand (e.g., (R)-BINAP).

  • Pressurize the reactor with hydrogen gas (e.g., 50 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 50 °C) for a designated time (e.g., 24 hours).

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization

The accurate identification and quantification of this compound are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioselective analysis of canadine.

HPLC Method for Enantiomeric Separation

This protocol is based on a published method for the enantioseparation of canadine.[8]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A chiral stationary phase, for example, a Pirkle-type column with (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine.[8]

  • Mobile Phase: A suitable mixture of organic solvent and buffer (e.g., a gradient of acetonitrile in an aqueous buffer).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 235 nm.[8]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in the mobile phase or a compatible solvent.

  • Injection: Inject a fixed volume of the sample solution onto the HPLC system.

  • Chromatographic Run: Elute the column with the mobile phase under the specified conditions.

  • Detection: Monitor the absorbance at 235 nm. The two enantiomers, (R)- and (S)-Canadine, will elute at different retention times.

  • Quantification: Determine the concentration and enantiomeric excess by integrating the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The chemical shifts are influenced by the tetracyclic structure and the substituents. While a complete spectral assignment is beyond the scope of this guide, representative chemical shift ranges are provided.

NucleusChemical Shift Range (ppm)Notes
¹H NMR 6.0 - 7.0Aromatic protons
5.9Methylenedioxy protons
3.8Methoxy protons
2.5 - 4.5Aliphatic protons of the tetracyclic core
¹³C NMR 100 - 150Aromatic and olefinic carbons
101Methylenedioxy carbon
56, 60Methoxy carbons
29 - 60Aliphatic carbons of the tetracyclic core

Pharmacological Profile and Mechanism of Action

This compound exhibits a range of biological activities, with its effects on the central nervous system being of particular interest. It is known to possess central depressant action and to act as an adenylate cyclase inhibitor.[3]

Ion Channel Modulation

A key aspect of this compound's pharmacology is its ability to modulate ion channels, specifically voltage-gated calcium channels and ATP-sensitive potassium (KATP) channels.

This compound acts as a calcium channel blocker.[9] By inhibiting the influx of calcium ions into cells, it can modulate various physiological processes, including neurotransmitter release and smooth muscle contraction.

Calcium_Channel_Blockade cluster_membrane Cell Membrane Ca_channel Voltage-Gated Calcium Channel Intracellular Intracellular Ca²⁺ (reduced) Ca_channel->Intracellular R_Canadine This compound R_Canadine->Ca_channel Blocks Extracellular Extracellular Ca²⁺ Extracellular->Ca_channel Influx Downstream Modulation of Neurotransmitter Release & Muscle Contraction Intracellular->Downstream

Caption: this compound blocks voltage-gated calcium channels.

This compound has been shown to block ATP-sensitive potassium channels in dopamine neurons.[10] These channels play a crucial role in coupling cellular metabolism to electrical activity.[5] By blocking these channels, this compound can influence neuronal excitability, which may contribute to its neuroprotective effects.

KATP_Channel_Blockade cluster_membrane_K Neuronal Membrane KATP_channel ATP-Sensitive K⁺ Channel Extracellular_K Extracellular K⁺ (reduced efflux) KATP_channel->Extracellular_K R_Canadine_K This compound R_Canadine_K->KATP_channel Blocks Intracellular_K Intracellular K⁺ Intracellular_K->KATP_channel Efflux Depolarization Membrane Depolarization Extracellular_K->Depolarization Neuroprotection Potential Neuroprotective Effects Depolarization->Neuroprotection

Caption: this compound blocks ATP-sensitive potassium channels.

Antioxidant Activity

Canadine has demonstrated significant antioxidant properties.[11] It can scavenge free radicals and protect against oxidative stress-induced cellular damage. This activity, coupled with its low cytotoxicity, suggests its potential as a novel antioxidant agent.[11] In vivo studies in animal models would be valuable to further explore this therapeutic potential.

Biosynthesis of the Canadine Scaffold

The biosynthesis of the canadine scaffold in plants provides insights into its natural production. The enantiomer, (S)-Canadine, is derived from (S)-reticuline through a series of enzymatic steps.[12]

Biosynthesis_of_S_Canadine Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine (S)-Scoulerine 9-O-methyltransferase S_Canadine (S)-Canadine Tetrahydrocolumbamine->S_Canadine (S)-Canadine Synthase

Caption: Biosynthetic pathway of (S)-Canadine.

Conclusion and Future Directions

This compound is a promising pharmacological agent with a multifaceted mechanism of action. Its ability to modulate key ion channels and exhibit antioxidant properties warrants further investigation for its potential therapeutic applications in neurological and other disorders. Future research should focus on detailed in vivo efficacy and safety studies in relevant animal models to translate the preclinical findings into clinical development. The development of more efficient and scalable enantioselective synthetic routes will also be crucial for advancing the research and potential therapeutic use of this compound.

References

  • Cannabidiol - Wikipedia.

  • (R)-(+)-Canadine | 2086-96-6 - ChemicalBook.

  • Molecular physiology of neuronal K-ATP channels (review) - PubMed.

  • Canadine.

  • Showing metabocard for this compound (HMDB0243674) - Human Metabolome Database.

  • This compound | C20H21NO4 | CID 443422 - PubChem - NIH.

  • (PDF) HPLC enantioseparation of the alkaloid Canadine and determination of enantiomeric purity with chiral/photometric and achiral/polarimetric detection - ResearchGate.

  • (+-)-Tetrahydroberberine | C20H21NO4 | CID 34458 - PubChem.

  • Canadine - Wikipedia.

  • RCAN1 in cardiovascular diseases: molecular mechanisms and a potential therapeutic target - PMC - PubMed Central.

  • Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects.

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH.

  • Molecular physiology of neuronal K-ATP channels (Review) - ResearchGate.

  • Total Synthesis of (-)-Canadine, (-)-Rotundine, (-)-Sinactine, and (-)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation - PubMed.

  • Calculated and experimental 1 H and 13 C NMR assignments for cannabicitran - PubMed.

  • Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects.

  • The mechanism of complex formation between calmodulin and voltage gated calcium channels revealed by molecular dynamics | PLOS One - Research journals.

  • Free-radical scavenging capacity and antioxidant activity of selected plant species from the Canadian prairies - ResearchGate.

  • Molecular physiology of neuronal K-ATP channels (Review) - ResearchGate.

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound - Pharmacia.

  • Enantioselective Synthesis of the Guaipyridine Alkaloid (+)- and (−)-Cananodine - PMC.

  • (PDF) In vivo cerebral microdialysis validation of the acute central glutamate response in a translational rat model of concussion combining force and rotation - ResearchGate.

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation - iosrphr.org.

  • Enantioselective Total Synthesis of (R,R)-Blumenol B and d 9 - MDPI.

  • Structure Determination of Alkanes Using 13C-NMR and H-NMR - Chemistry LibreTexts.

  • Opening of ATP-sensitive potassium channels by cromakalim confers tolerance against chemical ischemia in rat neuronal cultures - PubMed.

  • User's Guide - HPLC.

  • Voltage-Gated Calcium Channels - PMC - PubMed Central.

  • The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development - Frontiers.

  • Top 9 Benefits of NAC (N-Acetyl Cysteine) - Vinmec.

  • 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - MDPI.

  • Organic & Biomolecular Chemistry.

  • Short Summary of 1H-NMR Interpretation.

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the ¹H and ¹³C NMR Spectral Assignment of (R)-Canadine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Canadine, also known as (R)-tetrahydroberberine, is a prominent member of the protoberberine class of isoquinoline alkaloids.[1][2] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The precise structural elucidation of such molecules is a critical step in understanding their mechanism of action and for quality control in synthetic and natural product chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution.[3]

This application note provides a comprehensive guide to the assignment of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers and scientists who require a detailed understanding of the NMR properties of this important alkaloid. The protocols and data analysis strategies outlined herein are grounded in established NMR methodologies and provide a robust framework for the structural characterization of this compound and related tetrahydroprotoberberine alkaloids.

Chemical Structure of this compound

The chemical structure of this compound, with the IUPAC name (13aR)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1][3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline, is presented below. The numbering of the carbon atoms is crucial for the correct assignment of NMR signals.

Caption: Chemical structure and atom numbering of this compound.

Experimental Protocols

Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation. For this compound, a standard protocol is as follows:

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many alkaloids, offering good solubility and a clean spectral window.[3] Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[2]

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. If not present, it can be added (0.03% v/v). The TMS signal is set to 0.00 ppm.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. The following experiments are essential for a complete structural assignment.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Assignment Spectral Assignment H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons C13_NMR ¹³C NMR DEPT135 DEPT-135 C13_NMR->DEPT135 Assign_Carbons Assign Carbon Signals DEPT135->Assign_Carbons COSY->Assign_Protons HSQC HSQC (¹H-¹³C One-Bond Correlation) HSQC->Assign_Carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) Final_Structure Confirm Structure HMBC->Final_Structure Assign_Protons->HSQC Assign_Protons->HMBC Assign_Carbons->HSQC Assign_Carbons->HMBC Assignment_Strategy cluster_COSY COSY Analysis cluster_HSQC HSQC Analysis cluster_HMBC HMBC Analysis Start Start with Distinct Signals (OCH₃, OCH₂O, Aromatic Protons) Aliphatic_Spins Identify Aliphatic Spin Systems (H-5/H-6, H-13/H-13a) Start->Aliphatic_Spins Use Aromatic Protons as starting points Protonated_Carbons Assign Protonated Carbons (C-1, C-4, C-5, C-6, C-8, C-11, C-12, C-13, C-13a, OCH₂O, OCH₃) Aliphatic_Spins->Protonated_Carbons Correlate ¹H to ¹³C Quaternary_Carbons Assign Quaternary Carbons (C-2, C-3, C-4a, C-8a, C-9, C-10, C-12a, C-1a, C-13b) Protonated_Carbons->Quaternary_Carbons Use assigned ¹H and ¹³C as anchors Connect_Fragments Connect Structural Fragments Quaternary_Carbons->Connect_Fragments Final_Assignment Complete Assignment Connect_Fragments->Final_Assignment

Caption: Logic diagram for the step-by-step assignment of this compound NMR spectra.

  • Initial Assignments from ¹H and ¹³C/DEPT Spectra:

    • The two methoxy groups (OCH₃) will appear as sharp singlets around 3.7-3.9 ppm in the ¹H spectrum and as positive signals around 55-60 ppm in the ¹³C and DEPT-135 spectra.

    • The methylenedioxy group (OCH₂O) will present as a characteristic singlet (or two doublets if diastereotopic) around 5.9 ppm in the ¹H spectrum and a positive signal around 101 ppm in the ¹³C and DEPT-135 spectra.

    • The aromatic protons (H-1, H-4, H-11, H-12) will resonate in the downfield region of the ¹H spectrum, typically between 6.5 and 7.0 ppm. Their corresponding carbons will appear in the 105-130 ppm region of the ¹³C spectrum.

    • The aliphatic protons (H-5, H-6, H-8, H-13, H-13a) will be found in the upfield region, generally between 2.4 and 4.3 ppm. The DEPT-135 spectrum will confirm the CH₂ groups (C-5, C-6, C-8, C-13) as negative signals and the CH group (C-13a) as a positive signal.

  • COSY Analysis to Build Spin Systems:

    • The COSY spectrum will reveal the coupling network within the aliphatic regions. For instance, correlations will be observed between the geminal protons at C-5, C-6, C-8, and C-13.

    • Vicinal couplings will connect H-5 to H-6, and H-13 to H-13a, allowing for the tracing of these spin systems.

  • HSQC Analysis for Direct C-H Correlations:

    • Each cross-peak in the HSQC spectrum directly links a proton signal to the carbon it is attached to. This allows for the confident assignment of all protonated carbons once the proton assignments are established from the ¹H and COSY spectra.

  • HMBC Analysis to Assemble the Skeleton:

    • The HMBC spectrum is the key to connecting the individual spin systems and assigning the quaternary carbons.

    • For example, the aromatic proton H-1 will show a correlation to the quaternary carbon C-13b, and the protons of the methylenedioxy group will show correlations to C-2 and C-3.

    • The methoxy protons will show correlations to their respective attached carbons (C-9 and C-10), confirming their positions.

    • Protons on C-8 will show correlations to C-8a and C-13a, and the proton on C-13a will show correlations to C-8a and C-13b, thus completing the core structure.

Conclusion

The comprehensive assignment of the ¹H and ¹³C NMR spectra of this compound is a systematic process that relies on the combined interpretation of 1D and 2D NMR experiments. By following the protocols and analytical strategies detailed in this application note, researchers can confidently elucidate the structure of this important alkaloid and its derivatives. The data provided serves as a valuable reference for those working in natural product chemistry, medicinal chemistry, and drug development.

References

  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C: Structural Chemistry, 71(4), 262-266. [Link]

  • Grycová, L., Dostál, J., & Marek, R. (2007). Quaternary protoberberine alkaloids. Phytochemistry, 68(2), 150-175. [Link]

  • Nikolaev, I. V., Sviridova, N. F., & Shiryaev, A. K. (2022). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. Molecules, 27(21), 7293. [Link]

Sources

Application Notes & Protocols for the Development of a Stable (R)-Canadine Formulation for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-Canadine, a tetrahydroprotoberberine alkaloid found in plants such as Hydrastis canadensis (goldenseal) and Corydalis species, has garnered significant interest for its potential therapeutic applications.[1][2] Like many natural products, the progression of this compound from promising preclinical findings to robust in-vivo studies is often hampered by formulation challenges, primarily its poor aqueous solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop stable and bioavailable formulations of this compound suitable for various routes of administration in preclinical animal models.

These application notes are designed to provide not just procedural steps, but also the scientific rationale behind the formulation strategies, analytical methodologies, and in-vivo study designs. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these protocols to their specific needs.

Physicochemical and Stability Profile of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design.

This compound Properties

Property Value Source
Molecular Formula C₂₀H₂₁NO₄ [3]
Molecular Weight 339.4 g/mol [3]
Appearance Pale yellow to light yellow solid [3]
Solubility Poorly soluble in water. Soluble in chloroform, slightly soluble in ethyl acetate, and very slightly soluble in heated methanol. The related compound, (+-)-Tetrahydroberberine, has a reported aqueous solubility of 2.1 µg/mL at pH 7.4.

| pKa | 6.53 ± 0.20 (Predicted) | |

Inherent Stability and Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, insights can be drawn from related tetrahydroprotoberberine alkaloids like berberine.[4][5] Potential degradation routes to consider during formulation development include:

  • Oxidation: The tertiary amine and methoxy groups in the this compound structure can be susceptible to oxidation. This can be exacerbated by exposure to light, heat, and the presence of certain excipients.

  • Hydrolysis: While generally stable, ester or other hydrolyzable functional groups, if present in impurities or co-formulants, could degrade. The stability of the core structure to hydrolysis under physiological pH is expected to be high.

  • Photodegradation: Exposure to UV light can induce degradation in many alkaloid compounds.[6]

To proactively address these potential stability issues, a forced degradation study is a critical first step.

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Also, expose a solution of this compound (in a suitable solvent) to the same conditions.

  • Photolytic Degradation: Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV or LC-MS/MS method (see Section 3). The goal is to achieve adequate separation of the parent this compound peak from any degradation product peaks.

Formulation Strategies for In-Vivo Administration

The choice of formulation will depend on the intended route of administration and the specific requirements of the in-vivo study.

Injectable Formulations (Intravenous)

For intravenous administration, a solubilized, sterile, and isotonic formulation is required. Given the poor aqueous solubility of this compound, several strategies can be employed.

Co-solvents are used to increase the solubility of hydrophobic drugs.[8][9]

  • Rationale: A blend of a primary solvent (like water) with a water-miscible organic solvent can create a solution with a polarity that is more favorable for dissolving this compound.

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and N,N-Dimethylacetamide (DMA).[10][11]

  • Considerations: The potential for drug precipitation upon injection into the aqueous environment of the bloodstream is a significant concern.[8] Slow infusion rates can mitigate this risk. The biocompatibility and potential toxicity of the co-solvents at the required concentrations must be carefully considered.

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[12][13]

  • Rationale: The hydrophobic interior of the cyclodextrin molecule provides a favorable environment for the non-polar regions of this compound, while the hydrophilic exterior ensures water solubility of the complex.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in parenteral formulations due to their favorable safety profiles.[10]

  • Considerations: The stoichiometry of the complex and the binding constant will determine the extent of solubility enhancement. Not all molecules are suitable for complexation, and the size of the this compound molecule relative to the cyclodextrin cavity is a key factor.

Protocol 2: Preparation of a HP-β-CD-Based Injectable Formulation

Objective: To prepare a sterile, injectable formulation of this compound using HP-β-CD as a solubilizing agent.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water for Injection (WFI)

  • 0.9% Sodium Chloride Injection (Sterile Saline)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Solubility Enhancement Determination:

    • Prepare a series of aqueous solutions of HP-β-CD in WFI at different concentrations (e.g., 10%, 20%, 30%, 40% w/v).

    • Add an excess amount of this compound to each solution.

    • Stir the mixtures at room temperature for 24-48 hours to ensure equilibrium.

    • Filter the solutions through a 0.22 µm filter to remove undissolved drug.

    • Analyze the filtrate by a validated HPLC method to determine the concentration of dissolved this compound.

    • Plot the solubility of this compound as a function of HP-β-CD concentration to determine the optimal concentration for the desired dose.

  • Formulation Preparation:

    • Based on the solubility data, calculate the amount of HP-β-CD needed to dissolve the target concentration of this compound.

    • Dissolve the required amount of HP-β-CD in WFI.

    • Slowly add the this compound powder to the HP-β-CD solution while stirring. Continue stirring until the drug is completely dissolved.

    • Adjust the final volume with WFI.

    • The formulation can be made isotonic by using sterile saline as the diluent if needed, but the high concentration of cyclodextrin may already contribute significantly to the osmolality.

  • Sterilization: Sterilize the final formulation by filtration through a 0.22 µm sterile syringe filter into a sterile vial.

  • Quality Control:

    • Appearance: Visually inspect for clarity and absence of particulate matter.

    • pH: Measure the pH of the formulation.

    • Assay: Determine the concentration of this compound using a validated HPLC method.

    • Sterility and Endotoxin Testing: Perform standard sterility and bacterial endotoxin tests.

Oral Formulations (Gavage)

For oral administration in preclinical studies, a homogenous and stable suspension or solution is necessary for accurate dosing.[14]

  • Rationale: For very poorly soluble compounds, a suspension in an aqueous vehicle is a common approach. The use of suspending and wetting agents is crucial to ensure dose uniformity.

  • Common Vehicles: 0.5% (w/v) carboxymethyl cellulose (CMC) or 1% (w/v) methylcellulose in water are frequently used. A wetting agent like Tween 80 (0.1-0.5%) can be added to improve the dispersibility of the drug particles.

  • Considerations: Particle size of the this compound can significantly impact the dissolution rate and subsequent absorption. Micronization of the drug powder should be considered. The physical stability of the suspension (i.e., prevention of caking and ensuring easy redispersion) is critical.

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized state in the gastrointestinal tract.[15][16][17]

  • Rationale: These formulations consist of a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids. This increases the surface area for drug absorption.

  • Common Excipients:

    • Oils: Medium-chain triglycerides (e.g., Capryol 90), long-chain triglycerides (e.g., sesame oil, corn oil).

    • Surfactants: Cremophor EL, Tween 80, Labrasol.

    • Co-solvents: Transcutol HP, PEG 400.

  • Considerations: The selection of excipients should be based on the solubility of this compound in these components. The formulation must be carefully optimized to ensure efficient self-emulsification.

Protocol 3: Development of an Oral Suspension of this compound

Objective: To prepare a homogenous and stable oral suspension of this compound for gavage administration.

Materials:

  • This compound (micronized, if possible)

  • Carboxymethyl cellulose sodium (CMC-Na)

  • Tween 80

  • Purified water

  • Mortar and pestle or homogenizer

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding the CMC-Na to purified water while stirring vigorously until a clear, viscous solution is formed.

  • Wetting the Drug: In a mortar, add a small amount of the 0.5% CMC vehicle containing 0.2% Tween 80 to the this compound powder. Triturate to form a smooth, uniform paste. This step is crucial to ensure the drug particles are adequately wetted.

  • Suspension Formation: Gradually add the remaining vehicle to the paste with continuous trituration or homogenization until the desired final volume and concentration are reached.

  • Quality Control:

    • Appearance: Visually inspect for uniformity and color.

    • pH: Measure the pH of the suspension.

    • Resuspendability: Allow the suspension to stand for a defined period and then assess its ability to be easily and uniformly resuspended by gentle shaking.

    • Assay and Dose Uniformity: After resuspending, withdraw several samples from different depths of the container and analyze for this compound content to ensure dose uniformity.

Analytical Method Development and Validation

A robust and validated analytical method is essential for accurately quantifying this compound in formulation matrices and biological samples. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable choice. For higher sensitivity and selectivity, especially for biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is preferred.[18][19][20][21]

Protocol 4: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate an HPLC-UV method for the quantification of this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient: Start with a higher proportion of A, and gradually increase the proportion of B to elute this compound and any more lipophilic degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the UV absorbance maxima of this compound (typically around 235 nm and 285 nm).

  • Injection Volume: 10 µL

Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradation products, and matrix components. This is confirmed using the results from the forced degradation study.

  • Linearity: Analyze a series of at least five concentrations of this compound over the expected working range. The correlation coefficient (r²) should be >0.99.

  • Range: The range for which the method is linear, accurate, and precise.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of a homogenous sample within a short period.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Deliberately vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

In-Vivo Preclinical Study Design

A well-designed pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Animal Model Selection

Rats (e.g., Sprague-Dawley or Wistar) are commonly used for initial PK studies due to their larger size, which facilitates blood sampling, and their well-characterized physiology.[8][22] Mice can also be used, particularly if a specific transgenic model is required for efficacy studies.

Dosing and Administration
  • Intravenous (IV) Administration: An IV dose is essential to determine the absolute bioavailability. The formulation should be administered as a slow bolus injection or infusion into a tail vein or via a catheter.[8][22]

  • Oral (PO) Administration: Oral gavage is the standard method for precise oral dosing in rodents.[14]

Protocol 5: Preliminary Pharmacokinetic Study of this compound in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.

Animals:

  • Male Sprague-Dawley rats (250-300 g), n=3-5 per group.

Dosing:

  • IV Group: Administer the this compound injectable formulation (e.g., from Protocol 2) at a dose of 1-5 mg/kg via the lateral tail vein.

  • PO Group: Administer the this compound oral suspension (e.g., from Protocol 3) at a dose of 10-50 mg/kg by oral gavage.

Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the saphenous vein or via a catheter at the following time points:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Process the blood to obtain plasma by centrifugation and store the plasma samples at -80°C until analysis.

Sample Analysis:

  • Develop and validate an LC-MS/MS method for the quantification of this compound in rat plasma. This will likely involve a protein precipitation or liquid-liquid extraction step to remove plasma proteins before analysis.

Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following PK parameters:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t₁/₂)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Absolute oral bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualization of Workflows

Diagram 1: Formulation Development Workflow

G cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_analytical Analytical Development cluster_invivo In-Vivo Studies physchem Physicochemical Characterization (Solubility, pKa) forced_deg Forced Degradation Study physchem->forced_deg excipient Excipient Screening (Solubilizers, Stabilizers) forced_deg->excipient method_dev Method Development (HPLC/LC-MS) forced_deg->method_dev form_opt Formulation Optimization (Injectable, Oral) excipient->form_opt stability Stability Testing (ICH Guidelines) form_opt->stability pk_study Pharmacokinetic Study (Rat/Mouse) stability->pk_study method_val Method Validation (ICH Q2(R1)) method_dev->method_val method_val->stability method_val->pk_study data_analysis Data Analysis & Bioavailability pk_study->data_analysis

Caption: Workflow for this compound Formulation Development.

Diagram 2: Decision Tree for Formulation Strategy

G decision decision start Start: This compound API route Route of Administration? start->route iv Intravenous route->iv IV oral Oral route->oral Oral topical Topical route->topical Topical solubility_check Sufficiently Soluble in Aqueous Vehicle? solubility_check->oral Yes (Simple Solution/Suspension) suspension Aqueous Suspension (with wetting/suspending agents) solubility_check->suspension No sedds Lipid-Based (SEDDS) solubility_check->sedds No solid_disp Solid Dispersion solubility_check->solid_disp No cosolvent Co-solvent System iv->cosolvent cyclodextrin Cyclodextrin Complexation iv->cyclodextrin lipid_iv Lipid Emulsion iv->lipid_iv oral->solubility_check gel Gel/Cream Formulation topical->gel

Caption: Decision tree for selecting a suitable formulation strategy.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins for drug delivery. Journal of Drug Targeting, 18(7), 485-498. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 443422, this compound. Retrieved from [Link].

  • Recent Development in Studies of Tetrahydroprotoberberines: Mechanism in Antinociception and Drug Addiction. (2005). Acta Pharmacologica Sinica, 26(2), 129-135. [Link]

  • Shende, P., & Gaud, R. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Regulatory Toxicology and Pharmacology, 77, 116-123. [Link]

  • Alqahtani, M. S., Kazi, M., Muhammad, G., & Ahmad, M. Z. (2021). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Saudi Pharmaceutical Journal, 29(10), 1113-1124. [Link]

  • Singh, N., & Sharma, B. (2018). FORCE DEGRADATION STUDY OF BERBERINE CHLORIDE BY USING STABILITY INDICATING HPLC METHOD. Indo American Journal of Pharmaceutical Sciences, 5(5), 4153-4160. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Smester, C. S., & Varela, C. E. (2007). HPLC enantioseparation of the alkaloid Canadine and determination of enantiomeric purity with chiral/photometric and achiral/polarimetric detection. Journal of liquid chromatography & related technologies, 30(15), 2259-2271. [Link]

  • Pan, G. Y., Wang, G. J., Liu, X. D., Fawcett, J. P., & Xie, Y. Y. (2002). The involvement of P-glycoprotein in the transport of berberine. Pharmacology & toxicology, 91(4), 193–197. [Link]

  • Human Metabolome Database. (n.d.). This compound (HMDB0243674). Retrieved from [Link].

  • Gad, S. C. (2008). Nonclinical vehicle use in studies by multiple routes in multiple species. International journal of toxicology, 27(1), 1-52. [Link]

  • Whylings, J. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PloS one, 16(7), e0254203. [Link]

  • General MS/MS fragmentation pathways of (A) tetrahydroprotoberberine-, (B) protopine-, and (C) benzyliosquinoline-type alkaloids. (n.d.). Retrieved from [Link]

  • Recent Development in Studies of Tetrahydroprotoberberines: Mechanism in Antinociception and Drug Addiction. (2005). Acta Pharmacologica Sinica, 26(2), 129-135. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Chen, C., Xie, H., Liu, Z., & Liu, X. (2006). Pharmacokinetics of berberine and its main metabolites in conventional and pseudo germ-free rats determined by liquid chromatography/ion trap mass spectrometry. Drug metabolism and disposition, 34(12), 2056–2063. [Link]

  • Fortuna, A., Alves, G., & Falcão, A. (2024). Development and validation of an HPLC-DAD method for the quantification of cannabigerol, cannabidiol, cannabinol and cannabichromene in human plasma and mouse matrices. Analytical Methods, 16(27), 3749-3760. [Link]

  • Liu, C., & Wu, J. (2019). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Journal of Pharmaceutical Sciences, 108(7), 2265-2278. [Link]

  • Szejtli, J. (1998). Cyclodextrins in Various Drug Formulations. In Cyclodextrins and Their Industrial Uses (pp. 295-325). Springer, Dordrecht. [Link]

  • Wang, Y., Tong, Q., Ma, S. R., Zhao, Z. X., & Liu, X. D. (2017). Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats. Frontiers in pharmacology, 8, 783. [Link]

  • Simanek, V. (2007). Quaternary protoberberine alkaloids. Studies in Natural Products Chemistry, 34, 393-448. [Link]

  • Singh, R., & Kumar, R. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • National Agricultural Library. (2025). Bibliography on Alternatives to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • Nahar, L., & Sarker, S. D. (2025). Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. Molecules, 30(11), 2415. [Link]

  • Science.gov. (n.d.). validated hplc methods: Topics. Retrieved from [Link]

  • Wikipedia. (n.d.). Canadine. Retrieved from [Link]

  • Kowalczyk, T., & Witkowska-Banaszczak, E. (2020). UPLC-MS/MS Profile of Alkaloids with Cytotoxic Properties of Selected Medicinal Plants of the Berberidaceae and Papaveraceae Families. Molecules, 25(11), 2588. [Link]

  • Liu, Y., Chen, G. S., & Li, Z. G. (2012). Cyclodextrins as carriers for cinchona alkaloids: a pH-responsive selective binding system. Organic & biomolecular chemistry, 10(1), 154–161. [Link]

  • KIET Group of Institutions. (n.d.). Oral Lipid Based Formulations Enhancing The Bioavailability Of Poorly Water Soluble Drugs Drugs And The Pharmaceutical Sciences. Retrieved from [Link]

  • Thomas, A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11). [Link]

  • Valentine, J. L., & Williams, A. M. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of pharmacological and toxicological methods, 81, 147–153. [Link]

  • Kulkarni, S. K., & Dhir, A. (2010). Neuropharmacological and pharmacokinetic properties of berberine: a review of recent research. Psychopharmacology, 209(2), 123–134. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Wang, Y., Tong, Q., Ma, S. R., Zhao, Z. X., & Liu, X. D. (2017). Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats. Frontiers in pharmacology, 8, 783. [Link]

  • Popielec, A., & Loftsson, T. (2017). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. Molecules, 22(9), 1547. [Link]

  • Pouton, C. W., & Porter, C. J. (2008). Formulation of lipid-based delivery systems for oral administration: Materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637. [Link]

  • Waters Corporation. (n.d.). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Retrieved from [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]

  • O'Brien, C., O'Connor, A., Moore, E., & Ryder, A. G. (2022). Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. Scientific reports, 12(1), 12463. [Link]

  • Sharma, N., & Singh, S. (2018). Force degradation studies of bioactive berberine and Tinospora cordifolia extract. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(2), 15-20. [Link]

  • Wang, Y., Chen, J., & Zhang, X. (2021). Total Synthesis of (-)-Canadine, (-)-Rotundine, (-)-Sinactine, and (-)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation. The Journal of organic chemistry, 86(13), 8947–8956. [Link]

  • Kazi, M. (2016). Design of lipid-based drug delivery systems to improve the oral Bioavailability of poorly water-soluble drugs. Journal of Developing Drugs, 5(3). [Link]

  • Holm, R. (2022). Creating rational designs for cyclodextrin-based formulations. European Pharmaceutical Review. [Link]

  • The degradation pathways of n-alkanes. a The aerobic degradation... (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating (R)-Canadine in Neurological Disorder Research Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of (R)-Canadine in Neuroscience Research

This compound, a protoberberine alkaloid, is a chiral molecule found in various medicinal plants.[1] While direct research into the neurological applications of the (R)-enantiomer is nascent, a compelling scientific rationale for its investigation emerges from its close structural and biosynthetic relationship to other well-characterized neuroprotective isoquinoline alkaloids, notably Berberine and its reduced form, Tetrahydroberberine (THB).[2][3] Berberine, a precursor to Canadine, has demonstrated significant therapeutic potential across a spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][4][5] Its mechanisms of action are multifaceted, encompassing anti-inflammatory, antioxidant, anti-apoptotic, and autophagy-inducing properties.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the neuroprotective potential of this compound. We provide a detailed overview of its hypothesized mechanisms of action, drawing parallels with related compounds, and present robust, field-proven protocols for its evaluation in established in vitro and in vivo models of neurological disorders. The following application notes and protocols are designed to be a self-validating system, enabling rigorous scientific inquiry into this promising compound.

Hypothesized Mechanisms of Neuroprotection: A Multi-Targeted Approach

Based on the activities of structurally related alkaloids, this compound is postulated to exert its neuroprotective effects through several key signaling pathways implicated in the pathophysiology of neurodegenerative diseases.

Attenuation of Neuroinflammation and Oxidative Stress

Neuroinflammation, driven by the chronic activation of microglia and astrocytes, is a hallmark of many neurological disorders.[2] This process leads to the release of pro-inflammatory cytokines and reactive oxygen species (ROS), creating a vicious cycle of neuronal damage.[2] Berberine has been shown to effectively suppress neuroinflammation.[4] It is hypothesized that this compound may similarly modulate these pathways.

G cluster_stress Cellular Stressors (e.g., Aβ, 6-OHDA, Ischemia) cluster_pathways Key Signaling Pathways cluster_canadine This compound Intervention cluster_outcomes Neuroprotective Outcomes Stressors Stressors NFkB NF-κB Activation Stressors->NFkB induces ROS ROS Production Stressors->ROS induces Apoptosis Apoptotic Pathways Stressors->Apoptosis induces Inflammation Reduced Neuroinflammation NFkB->Inflammation OxidativeStress Decreased Oxidative Stress ROS->OxidativeStress Survival Enhanced Neuronal Survival Apoptosis->Survival Canadine This compound Canadine->NFkB inhibits Canadine->ROS scavenges Canadine->Apoptosis inhibits

Modulation of Neuronal Excitability and Ion Channels

Dysregulation of ion channels contributes to neuronal dysfunction and death in various neurological conditions. Tetrahydroberberine (THB), a compound structurally similar to Canadine, has been shown to block ATP-sensitive potassium (K(ATP)) channels in dopaminergic neurons.[3] This action can restore neuronal firing and may be neuroprotective in models of Parkinson's disease.[3] It is plausible that this compound shares this ability to modulate neuronal ion channels.

Quantitative Data Summary: Benchmarking this compound's Potential

While specific quantitative data for this compound in neurological models is not yet available, the following table summarizes the effective concentrations and dosages of the related compound, Berberine, in various experimental paradigms. This information can serve as a starting point for designing dose-response studies for this compound.

CompoundDisorder ModelSystemEffective Concentration/DoseObserved EffectsReference
BerberineAlzheimer's Diseasein vivo (APP/tau/PS1 mice)Not specifiedImproved cognitive impairment, promoted autophagy, inhibited Aβ production.[2][2]
BerberineParkinson's Diseasein vivo (rat model)Not specifiedIncreased brain dopamine levels, improved motor symptoms.[1][1]
BerberineIschemic Strokein vivo (MCAO model)Not specifiedNeuroprotection against ischemia-reperfusion injury.[2][4][2][4]
TetrahydroberberineParkinson's Diseasein vitro (rat SNc neurons)Concentration-dependentBlocks K(ATP) channels.[3][3]

Experimental Protocols: A Step-by-Step Guide

The following protocols are established and widely used methods for assessing neuroprotection. They provide a robust framework for evaluating the efficacy of this compound.

In Vitro Neuroprotection Assay: Oxidative Stress Model

This protocol details an in vitro assay to assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a common pathological feature in neurodegenerative diseases.

G Start Start CellCulture 1. Culture SH-SY5Y Neuroblastoma Cells Start->CellCulture Plating 2. Plate Cells in 96-well Plates CellCulture->Plating Treatment 3. Pre-treat with This compound Plating->Treatment Induction 4. Induce Oxidative Stress (e.g., with H₂O₂) Treatment->Induction Incubation 5. Incubate for 24 hours Induction->Incubation Viability 6. Assess Cell Viability (MTT Assay) Incubation->Viability End End Viability->End

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing the different concentrations of this compound and incubate for 2 hours. Include a vehicle control group (medium with 0.1% DMSO).

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in a serum-free medium. After the pre-treatment period, expose the cells to H₂O₂ (e.g., 100 µM) for 24 hours. Include a control group of untreated cells and a group treated only with H₂O₂.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

In Vivo Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes the transient MCAO model in rodents, a widely used and clinically relevant model of ischemic stroke.[6]

G Start Start Anesthesia 1. Anesthetize Animal Start->Anesthesia Surgery 2. Expose Carotid Arteries Anesthesia->Surgery Occlusion 3. Induce MCAO with Filament Surgery->Occlusion Treatment 4. Administer this compound or Vehicle Occlusion->Treatment Reperfusion 5. Withdraw Filament for Reperfusion Treatment->Reperfusion Assessment 6. Neurological & Histological Assessment Reperfusion->Assessment End End Assessment->End

Materials:

  • Male Wistar rats or C57BL/6 mice (250-300g for rats, 20-25g for mice)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament (silicon-coated tip)

  • This compound

  • Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)

  • 2,3,5-Triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the animal and maintain it on a heating pad to ensure stable body temperature. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • MCAO Induction: Ligate the CCA and the ECA. Insert a silicon-coated nylon monofilament through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A reduction in regional cerebral blood flow should be confirmed if monitoring equipment is available.[7]

  • This compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) or intravenously (i.v.) at a predetermined time point (e.g., immediately after occlusion or at the onset of reperfusion).

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement:

    • Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Remove the brain and section it into 2 mm coronal slices.

    • Incubate the slices in a 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the neurological deficit scores and infarct volumes between the this compound-treated and vehicle-treated groups.

In Vivo Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA) Lesion

This protocol describes the unilateral 6-OHDA lesion model in rats, which mimics the progressive loss of dopaminergic neurons in Parkinson's disease.[8][9]

G Start Start Treatment 1. Pre-treat with This compound or Vehicle Start->Treatment Anesthesia 2. Anesthetize Animal Treatment->Anesthesia Stereotaxic 3. Stereotaxic Injection of 6-OHDA Anesthesia->Stereotaxic Recovery 4. Post-operative Recovery Stereotaxic->Recovery Behavioral 5. Behavioral Testing (e.g., Apomorphine-induced rotations) Recovery->Behavioral Histology 6. Immunohistochemical Analysis (TH staining) Behavioral->Histology End End Histology->End

Materials:

  • Male Wistar rats (225-250g)

  • This compound

  • Vehicle

  • 6-hydroxydopamine (6-OHDA)

  • Ascorbic acid

  • Anesthetic

  • Stereotaxic apparatus

  • Apomorphine

  • Antibodies for tyrosine hydroxylase (TH) staining

Procedure:

  • This compound Administration: Begin daily administration of this compound or vehicle (i.p. or oral gavage) for a specified period before and after the 6-OHDA lesion (e.g., 7 days before and 14 days after).

  • 6-OHDA Lesion: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA (dissolved in saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle or the substantia nigra.[10]

  • Behavioral Assessment: Two weeks after surgery, assess the extent of the dopaminergic lesion by measuring rotational behavior induced by apomorphine (a dopamine agonist). Count the number of contralateral rotations over a set period.

  • Immunohistochemistry: At the end of the experiment, perfuse the animals and process the brains for immunohistochemical analysis. Stain brain sections for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

  • Data Analysis: Compare the number of apomorphine-induced rotations and the percentage of TH-positive neuron loss between the this compound-treated and vehicle-treated groups.

Conclusion and Future Directions

The application notes and protocols presented here provide a comprehensive framework for the initial investigation of this compound as a potential neuroprotective agent. The strong scientific rationale, derived from the well-documented activities of its structural analogs, Berberine and Tetrahydroberberine, suggests that this compound warrants thorough evaluation in models of neurological disorders. Successful demonstration of efficacy in these preclinical models would pave the way for further mechanistic studies and potential therapeutic development.

References

  • Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • The Beneficial Effects of Berberine on Brain Functions in Age‐Related Neurological Disorders: From Molecular Signaling to Treatment. (2025). Food Science & Nutrition, 13(12), 7056-7075. [Link]

  • Shou, J. W., & Shaw, P. C. (2022). Therapeutic Efficacies of Berberine against Neurological Disorders: An Update of Pharmacological Effects and Mechanisms. Molecules, 27(5), 1494. [Link]

  • Berberine and Neurological Health. (2023, March 27). Restorative Medicine. [Link]

  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). Cambridge University Press. Retrieved January 24, 2026, from [Link]

  • Jin, W., et al. (2010). Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta. Neuropharmacology, 59(7-8), 567-572. [Link]

  • Fluri, F., et al. (2011). Modeling Stroke in Mice: Middle Cerebral Artery Occlusion with the Filament Model. Journal of Visualized Experiments, (47), 2423. [Link]

  • Blandini, F., & Armentero, M. T. (2012). A 6-hydroxydopamine in vivo model of Parkinson's disease. Methods in Molecular Biology, 846, 459-467. [Link]

  • Antioxidant and cytotoxic activities of canadine: Biological effects and structural aspects. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Molecular Targets of Cannabidiol in Neurological Disorders. (2015). CNS & Neurological Disorders - Drug Targets, 14(10), 1343-1353. [Link]

  • In Vivo Amyloid-β Imaging in the APPPS1–21 Transgenic Mouse Model with a 89Zr-Labeled Monoclonal Antibody. (2016). Journal of Nuclear Medicine, 57(5), 785-791. [Link]

  • Neuroprotective Effects of Chrysin Mediated by Estrogenic Receptors Following Cerebral Ischemia and Reperfusion in Male Rats. (2021). Journal of Inflammation Research, 14, 6711-6726. [Link]

  • Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. (2022). Frontiers in Neurology, 13, 1009841. [Link]

  • Monogenic Mimics of Neuroinflammatory Phenotypes in Children and Young Adults - Part 1. (2026, January 8). Neurology. [Link]

  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Application of APP/PS1 Transgenic Mouse Model for Alzheimer’s Disease. (2025, August 6). Journal of Alzheimer's Disease, 76(4), 1337-1352. [Link]

  • Endocannabinoid System in Neurological Disorders. (2016). Current Neuropharmacology, 14(8), 831-840. [Link]

  • Correché, E. R., et al. (2008). Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. Bioorganic & Medicinal Chemistry, 16(7), 3641-3651. [Link]

  • Rodent Stroke Model Guidelines for Pre-clinical Stroke Trials (1st edition). (2010). Journal of Cerebral Blood Flow & Metabolism, 30(3), 449-458. [Link]

  • In vivo model of Parkinson's disease - 6-OHDA induced hemiparkinson lesion. (n.d.). Neurofit. Retrieved January 24, 2026, from [Link]

  • An integrated proteomics approach shows synaptic plasticity changes in an APP/PS1 Alzheimer's mouse model. (2016). Oncotarget, 7(23), 33822-33840. [Link]

  • Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. (2023). Journal of Visualized Experiments, (196), e65439. [Link]

  • A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. (2021). International Journal of Molecular Sciences, 22(11), 5588. [Link]

  • Neuroinflammatory Signals in Alzheimer Disease and APP/PS1 Transgenic Mice: Correlations With Plaques, Tangles, and Oligomeric Species. (2011). Journal of Neuropathology & Experimental Neurology, 70(6), 464-483. [Link]

  • Drug-induced neurologic disorders. (n.d.). MedLink. Retrieved January 24, 2026, from [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021). Molecular Medicine Reports, 24(6), 868. [Link]

  • Molecular Mechanisms of Berberine's Neuroprotection. (2023). Encyclopedia, 3(4), 1279-1290. [Link]

  • Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease. (2015). BMC Neuroscience, 16, 56. [Link]

  • 6-OHDA Parkinson's Model. (n.d.). Charles River. Retrieved January 24, 2026, from [Link]

  • In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. (2022). Journal of Surgical Medicine, 6(2), 209-212. [Link]

  • A Review of the CACNA Gene Family: Its Role in Neurological Disorders. (2024). International Journal of Molecular Sciences, 25(9), 4998. [Link]

  • Rodent Stroke Model Guidelines for Preclinical Stroke Trials (1st edition). (2010). Journal of Cerebral Blood Flow & Metabolism, 30(3), 449-458. [Link]

  • Alterations in functional and structural connectivity in the 6-OHDA-induced Parkinsonian rat model. (2025). Frontiers in Neuroscience, 19, 1577934. [Link]

Sources

Application Notes & Protocols: Total Synthesis Strategies for Tetrahydroprotoberberine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural and Pharmacological Significance of Tetrahydroprotoberberines

The tetrahydroprotoberberine (THPB) alkaloids represent a large and structurally fascinating family of isoquinoline natural products.[1][2] Characterized by a tetracyclic core, these molecules are widely distributed in the plant kingdom and exhibit a remarkable spectrum of biological activities, including antibacterial, anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4] Their therapeutic potential has made them compelling targets for synthetic chemists, driving the development of numerous strategies to construct their intricate molecular architecture.[2][5]

The biosynthesis of THPBs in nature provides a blueprint for synthetic design, typically originating from L-tyrosine.[3] Through a series of enzymatic transformations, L-tyrosine is converted into dopamine and 4-hydroxyphenylacetaldehyde, which condense to form the foundational benzyltetrahydroisoquinoline skeleton.[3] Subsequent methylations, hydroxylations, and a key cyclization step involving the "berberine bridge" enzyme forge the characteristic tetracyclic core.[3] Understanding this natural pathway offers inspiration for biomimetic syntheses and a logical framework for retrosynthetic analysis.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the principal strategies for the total synthesis of tetrahydroprotoberberine alkaloids. We will explore the causality behind classic bond-forming reactions, delve into modern, highly efficient catalytic methods, and provide detailed, field-proven protocols for key transformations.

Retrosynthetic Analysis: Common Disconnections

The strategic disassembly of the THPB scaffold reveals several logical bond disconnections that form the basis of most total syntheses. The most common approaches focus on constructing the isoquinoline core (rings A and B) first, followed by the formation of the D ring via cyclization onto the C ring.

G cluster_0 Key Disconnections THPB Tetrahydroprotoberberine (THPB) Core BTIQ Benzyltetrahydroisoquinoline Intermediate THPB->BTIQ C8-N7 Bond (Mannich / Pictet-Spengler) Amide N-Acyl-β-phenylethylamine BTIQ->Amide C1-N2 Bond (Bischler-Napieralski) Benzaldehyde Substituted Benzaldehyde BTIQ->Benzaldehyde Cα-C1 Bond (Pomeranz-Fritsch) Aminoacetal Aminoacetaldehyde Acetal BTIQ->Aminoacetal Phenethylamine β-Phenylethylamine Amide->Phenethylamine

Caption: Common retrosynthetic pathways for the THPB scaffold.

I. Classical Strategies: The Foundation of THPB Synthesis

The construction of the tetrahydroprotoberberine skeleton has historically relied on a set of robust and well-established name reactions that form the isoquinoline core.

A. The Bischler-Napieralski / Pictet-Spengler Approach

This is arguably the most prevalent strategy, involving a two-stage process to build the tetracyclic system from a β-phenylethylamine precursor. The causality is rooted in a logical sequence of ring closures: first forming the isoquinoline, then adding the final ring.

  • Bischler-Napieralski Cyclization: A β-arylethylamide undergoes intramolecular electrophilic aromatic substitution, typically promoted by a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline intermediate.[6]

  • Reduction: The resulting imine is reduced (e.g., with NaBH₄) to a tetrahydroisoquinoline.

  • Mannich or Pictet-Spengler Cyclization: The final ring is closed by reacting the secondary amine of the tetrahydroisoquinoline with a one-carbon electrophile (like formaldehyde or paraformaldehyde) in an intramolecular Mannich or Pictet-Spengler reaction.[5] This forms the crucial C8-N7 "berberine bridge."

This sequence offers high reliability, but potential drawbacks include the need for harsh acidic conditions and potential regioselectivity issues in the initial cyclization depending on the substitution pattern of the aromatic ring.

G start β-Phenylethylamide dihydroisoquinoline 3,4-Dihydroisoquinoline start->dihydroisoquinoline 1. Bischler-Napieralski (e.g., POCl₃) th_isoquinoline Tetrahydroisoquinoline dihydroisoquinoline->th_isoquinoline 2. Reduction (e.g., NaBH₄) thpb Tetrahydroprotoberberine th_isoquinoline->thpb 3. Mannich / Pictet-Spengler (e.g., HCHO, H⁺)

Caption: Workflow for the Bischler-Napieralski/Pictet-Spengler strategy.

This protocol is adapted from methodologies described for the synthesis of protoberberine alkaloids.[7]

Step 1: Bischler-Napieralski Cyclization

  • To a solution of the N-acyl-β-phenylethylamine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 80-85 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with concentrated ammonium hydroxide.

  • Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

Step 2: Reduction to Tetrahydroisoquinoline

  • Dissolve the crude dihydroisoquinoline in methanol (15 mL/mmol) and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 1-2 hours until the imine is fully reduced (monitored by TLC).

  • Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude tetrahydroisoquinoline, which can be purified by column chromatography.

Step 3: Mannich Cyclization

  • Dissolve the purified tetrahydroisoquinoline (1.0 eq) in a mixture of acetic acid and 37% aqueous formaldehyde (10:1 v/v).

  • Heat the mixture to 60-70 °C for 4-6 hours.

  • Cool the reaction, dilute with water, and basify with solid K₂CO₃ until pH > 9.

  • Extract the product with chloroform (3 x 20 mL). The combined organic layers are dried over Na₂SO₄ and concentrated.

  • Purify the resulting crude tetrahydroprotoberberine by flash column chromatography (silica gel, typically with a gradient of methanol in dichloromethane) to afford the final product.

B. The Pomeranz-Fritsch-Bobbitt Strategy

This alternative approach constructs the tetrahydroisoquinoline core from a benzaldehyde and an aminoacetaldehyde acetal.[8][9] The key modification by Bobbitt makes this route particularly useful for THPB synthesis by directly yielding the required tetrahydroisoquinoline precursor.[10]

  • Iminoacetal Formation: A substituted benzaldehyde is condensed with aminoacetaldehyde diethyl acetal to form a Schiff base (an iminoacetal).[11]

  • Reductive Cyclization (Bobbitt Modification): The intermediate iminoacetal is reduced in situ (e.g., via catalytic hydrogenation) to an aminoacetal. This is the critical step of the Bobbitt modification, preventing the formation of unwanted side products.[10][12]

  • Acid-Catalyzed Cyclization: The resulting aminoacetal is then treated with acid (e.g., HCl) to catalyze cyclization and form the 1,2,3,4-tetrahydroisoquinoline ring.[12]

  • Berberine Bridge Formation: The resulting tetrahydroisoquinoline can then be elaborated to the THPB core as described previously.

This method is advantageous for accessing different substitution patterns on the A-ring of the isoquinoline.

II. Modern Synthetic Methodologies

Recent advances have focused on increasing efficiency, atom economy, and stereocontrol, moving beyond classical methods.

A. Transition-Metal-Catalyzed Strategies

The use of transition metals, particularly palladium and copper, has enabled novel and highly efficient bond formations. C-H activation strategies, for example, avoid the need for pre-functionalized starting materials, representing a more environmentally friendly approach.[3]

One notable strategy involves a copper-catalyzed redox-A3 coupling followed by a palladium-catalyzed exo-carbocyclization.[3] This powerful sequence can rapidly assemble the protoberberine core, which can then be reduced to the desired THPB. While highly effective, these methods often require careful optimization of catalysts, ligands, and reaction conditions.

B. Biomimetic and Chemoenzymatic Syntheses

Drawing inspiration from nature's synthetic machinery, biomimetic and chemoenzymatic approaches offer unparalleled elegance and efficiency, particularly for controlling stereochemistry.

A powerful example is the one-pot chemoenzymatic cascade starting from dopamine.[1] In this process:

  • A transaminase (TAm) and a norcoclaurine synthase (NCS) enzyme facilitate a Pictet-Spengler condensation to deliver a chiral tetrahydroisoquinoline with excellent enantiomeric excess (e.g., 99% ee).[1]

  • The addition of formaldehyde directly into the same pot induces a second, non-enzymatic Pictet-Spengler reaction to form the THPB scaffold in a single, streamlined operation.[1]

This approach highlights the power of combining biological and chemical catalysis to achieve complexity and stereocontrol in a highly efficient manner.

G dopamine Dopamine thiq Chiral Tetrahydroisoquinoline (>99% ee) dopamine->thiq Pictet-Spengler (Transaminase + NCS Enzyme) thpb Tetrahydroprotoberberine thiq->thpb Pictet-Spengler (HCHO, one-pot)

Caption: A one-pot chemoenzymatic cascade for THPB synthesis.

III. Enantioselective Synthesis of Tetrahydroprotoberberines

Since many biological activities of THPBs are stereospecific, controlling the chirality at the C-13a position is paramount. Several robust methods have been developed to achieve this.

  • Chiral Auxiliary-Assisted Synthesis: A chiral auxiliary can be appended to the precursor, directing the cyclization to favor one diastereomer, after which the auxiliary is cleaved.

  • Asymmetric Catalysis: Asymmetric transfer hydrogenation, famously developed by Noyori, can be used to reduce a dihydroisoquinoline intermediate to a chiral tetrahydroisoquinoline with high enantioselectivity.[13]

  • Chemoenzymatic Methods: As discussed, enzymes like norcoclaurine synthase can set the initial stereocenter with near-perfect fidelity.[1]

Strategy Key Reagent/Catalyst Typical Enantiomeric Excess (ee) Reference
Asymmetric Transfer HydrogenationNoyori's Ru-catalyst>95%[13]
Chiral Auxiliary ApproachEvans-type oxazolidinone>95%[14]
Chemoenzymatic CascadeNorcoclaurine Synthase (NCS)>99%[1]

IV. General Protocols for Core Transformations

Protocol 2: Reductive Synthesis of Tetrahydroberberine from Berberine

Many THPBs can be accessed via the simple reduction of their corresponding protoberberine salt (e.g., berberine). This is a common final step or a route to access the THPB scaffold from commercially available starting materials. This protocol is adapted from the work of Makarov et al.[15]

Materials:

  • Berberine salt (e.g., berberine chloride or bromide)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Suspend the berberine derivative (1.0 eq) in methanol (approx. 10 mL per 1 mmol of berberine) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 4.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low. The bright yellow color of the berberine salt will fade as the reaction proceeds.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until TLC analysis (e.g., CH₂Cl₂:MeOH 10:1) indicates complete consumption of the starting material.[15]

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purify the resulting residue directly by flash column chromatography on silica gel.[15] Elute with a suitable solvent system (e.g., a gradient of 2-4% methanol in dichloromethane) to isolate the pure tetrahydroberberine derivative.

  • Combine the product-containing fractions and evaporate the solvent. The product can be further purified by recrystallization from a suitable solvent system like isopropyl alcohol/hexane to yield the final product as a solid.[15]

Conclusion

The total synthesis of tetrahydroprotoberberine alkaloids has evolved from foundational, multi-step classical routes to highly elegant and efficient modern strategies. The choice of synthetic pathway—be it the robust Bischler-Napieralski sequence, a modern C-H activation cascade, or a biomimetic enzymatic approach—depends on the specific target molecule, desired substitution patterns, and the need for stereochemical control. The protocols and strategies outlined in this guide provide a comprehensive toolkit for researchers engaged in the synthesis of these pharmacologically vital natural products, enabling further exploration in medicinal chemistry and drug discovery.

References

  • Lichman, B. R., Lamming, E. D., Pesnot, T., Smith, J. M., Hailes, H. C., & Ward, J. M. (2015). One-Pot Triangular Chemoenzymatic Cascades for the Syntheses of Chiral Alkaloids from Dopamine. Green Chemistry, 17, 852–855. Available at: [Link]

  • Cuyag, E. A. Z., & Tantillo, D. J. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Available at: [Link]

  • Makarov, M. S., et al. (2023). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. Available at: [Link]

  • Wang, W., et al. (2024). Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. Natural Product Reports. Available at: [Link]

  • Ye, J., et al. (2015). Facile Synthesis of Tetrahydroprotoberberine and Protoberberine Alkaloids From Protopines and Study on Their Antibacterial Activities. PubMed. Available at: [Link]

  • Chrzanowska, M., et al. (2010). Enantioselective Total Synthesis and X-ray Structures of the Tetrahydroprotoberberine Alkaloids (−)-(S)-Tetrahydropalmatrubine and (−)-(S)-Corytenchine. Journal of Natural Products. Available at: [Link]

  • Opatz, T. (2011). Enantioselective Synthesis of Tetrahydroprotoberberines and Bisbenzylisoquinoline Alkaloids from a Deprotonated α-Aminonitrile. The Journal of Organic Chemistry. Available at: [Link]

  • Sotomayor, N., Domínguez, E., & Lete, E. (1996). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Larkin, P. J., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sci-Hub. (n.d.). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2. Available at: [Link]

  • Fadeev, A. A., Vanoušková, A., & Kotora, M. (2025). One-Step Biomimetic Synthesis of the Alkaloids Karachine, Valachine, and Sinometumine E. Organic Letters. Available at: [Link]

  • Poupon, E., & Nay, B. (Eds.). (2011).
  • MacLean, D. B. (n.d.). A Total Synthesis of Protoberberine Alkaloids. McMaster University Libraries. Available at: [Link]

  • Wang, J. (Ed.). (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Sotomayor, N., et al. (1996). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Figshare. Available at: [Link]

  • Jha, A., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Available at: [Link]

  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Molecules. Available at: [Link]

Sources

Analytical Techniques for the Chiral Separation of (R)- and (S)-Canadine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Guide

Senior Application Scientist: Gemini

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the analytical separation of (R)- and (S)-Canadine enantiomers. Canadine, a protoberberine alkaloid found in plants like Hydrastis canadensis (goldenseal), possesses a chiral center, making the separation and quantification of its individual enantiomers critical for pharmaceutical research and development due to their potentially distinct pharmacological and toxicological profiles.[1][2] This document explores robust methodologies based on High-Performance Liquid Chromatography (HPLC) using both Pirkle-type and polysaccharide-based chiral stationary phases (CSPs). Furthermore, it introduces advanced alternative techniques, including Supercritical Fluid Chromatography (SFC) for rapid and environmentally friendly analysis, and Capillary Electrophoresis (CE) for high-efficiency separations. Each section provides a theoretical foundation, the scientific rationale behind methodological choices, step-by-step protocols, and system suitability criteria to ensure self-validating and reliable results. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and efficient methods for the chiral analysis of Canadine.

Introduction: The Imperative of Chiral Separation for Canadine

Canadine, also known as tetrahydroberberine, is a benzylisoquinoline alkaloid with a rigid tetracyclic structure containing a single stereocenter.[3][4] The naturally occurring form is typically (S)-Canadine.[3][5] Enantiomers of a chiral drug can exhibit profound differences in their biological activity, with one enantiomer often being responsible for the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1] For Canadine and its derivatives, enantiomers have shown differential biological effects; for instance, studies have implicated both (R)- and (S)-canadine in targeting pathways related to Parkinson's disease.[6] Therefore, the ability to accurately separate and quantify the enantiomeric purity of Canadine is not merely an analytical challenge but a regulatory and safety necessity in drug development.[7]

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely employed technique for enantioseparation.[2] The core principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.[8] Polysaccharide-based and Pirkle-type CSPs have proven particularly effective for alkaloids.[2][9] More recently, Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative, utilizing supercritical CO₂ as the primary mobile phase to achieve faster and more efficient separations with reduced organic solvent consumption.[10][11] Capillary Electrophoresis (CE), another high-efficiency technique, offers orthogonal selectivity, often using chiral selectors like cyclodextrins added to the background electrolyte.[12][13]

This document provides detailed, field-tested protocols for these techniques, empowering the analyst to select and implement the optimal method for their specific application, from routine quality control to advanced research.

Analyte Properties: (R)- and (S)-Canadine

Understanding the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₂₀H₂₁NO₄[5][14]
Molar Mass339.39 g/mol [5][14]
UV λmax~235 nm, ~285 nm[9][15]
Chemical ClassProtoberberine Alkaloid[3]

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is the gold standard for chiral separations due to its robustness, versatility, and the wide variety of commercially available CSPs.[2] The key to a successful separation lies in selecting the appropriate CSP and mobile phase combination to maximize the selectivity between the two enantiomers.

Chiral Stationary Phase (CSP) Selection Strategy

A systematic screening approach is the most efficient strategy for chiral method development.[8][16] For a basic alkaloid like Canadine, CSPs that offer multiple interaction mechanisms, such as π-π interactions, hydrogen bonding, and steric hindrance, are most likely to succeed.[17]

Recommended Primary Screening Phases for Canadine:

  • Pirkle-Type Phases (e.g., (S,S)-Whelk-O1, Chirex 3019): These phases, often based on amino acid derivatives, provide strong π-π acceptor/donor sites and opportunities for hydrogen bonding, which are well-suited for aromatic analytes like Canadine.[8][9]

  • Polysaccharide-Based Phases (e.g., Cellulose or Amylose derivatives): Coated or immobilized derivatives of cellulose and amylose, such as tris(3,5-dimethylphenylcarbamate), form helical polymer chains that create chiral grooves.[18][19] Enantiomers fit differently into these grooves, leading to separation. These are the most broadly successful class of CSPs.[2][18]

The following workflow diagram illustrates a rational approach to screening and optimization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation Analyte Racemic Canadine Sample Screen Screen on 2-4 CSPs (Polysaccharide & Pirkle-Type) in 3 Mobile Phase Modes Analyte->Screen Modes 1. Normal Phase (Hexane/IPA) 2. Polar Organic (ACN/MeOH) 3. Reversed Phase (Aq. Buffer/ACN) Screen->Modes Eval Evaluate Screening Data: - Resolution (Rs > 1.0?) - Peak Shape - Retention Time Screen->Eval NoSep No Separation: Try different CSPs or techniques (SFC/CE) Eval->NoSep No PartialSep Partial Separation (Rs < 1.5): Proceed to Optimization Eval->PartialSep Yes GoodSep Good Separation (Rs ≥ 1.5): Proceed to Validation Eval->GoodSep Yes Optim Optimize Method: - Mobile Phase Ratio - Additives (e.g., TEA, TFA) - Temperature - Flow Rate PartialSep->Optim Valid Full Method Validation (ICH Guidelines) GoodSep->Valid Optim->GoodSep

Caption: Chiral HPLC method development workflow for Canadine.

Protocol 1: HPLC Separation on a Pirkle-Type CSP

This protocol is adapted from a validated method demonstrating baseline separation of Canadine enantiomers.[9][20] It provides an excellent starting point for routine analysis.

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector. A fluorescence detector can be used for higher sensitivity.

  • Chiral Column: Chirex 3019 (Phenomenex) or equivalent Pirkle-type column based on (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine ligands. (Dimensions: 250 x 4.6 mm, 5 µm).

  • Solvents: HPLC-grade Hexane, Dichloromethane, Ethanol, and Methanol.

  • Sample: Racemic Canadine standard or sample dissolved in mobile phase at ~0.1 mg/mL.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Hexane : Dichloromethane : Ethanol (50:40:10, v/v/v) . Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (~30-60 minutes). Set the column temperature to 25°C.

  • Detector Setup:

    • UV Detection: Set the wavelength to 235 nm .[9]

    • Fluorescence Detection (Optional): Set the excitation wavelength (λex) to 285 nm and the emission wavelength (λem) to 350 nm for enhanced sensitivity.[15][20]

  • Sample Injection: Inject 10-20 µL of the Canadine sample solution.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow both enantiomers to elute (typically ~15-20 minutes).

Expected Results & System Suitability:

ParameterExpected Value/Criteria
Elution Order(S)-Canadine followed by (R)-Canadine
Retention Time (t_R) S-enantiomer~11.5 min[20]
Retention Time (t_R) R-enantiomer~12.5 min[20]
Resolution (Rs) ≥ 1.5 (Baseline separation achieved at Rs=1.78)[9]
Tailing Factor (T_f)0.8 - 1.5
Repeatability (%RSD of t_R)≤ 2.0% (for n=6 injections)

System suitability tests are essential quality checks to verify that the chromatographic system is performing adequately before sample analysis begins.[21]

Protocol 2: Proposed HPLC Method on a Polysaccharide-Based CSP

This proposed protocol is based on the successful separation of structurally related alkaloids like tetrahydropalmatine using a cellulose-based CSP in polar organic mode.[22] This mode often provides excellent selectivity for polar and basic compounds.

Instrumentation and Materials:

  • HPLC system as described in Protocol 1.

  • Chiral Column: Lux Cellulose-1 (Phenomenex) or Chiralcel OD-H (Daicel) , both based on cellulose tris(3,5-dimethylphenylcarbamate). (Dimensions: 250 x 4.6 mm, 5 µm).

  • Solvents: HPLC-grade Methanol, Ethanol, Isopropanol (IPA), Acetonitrile (ACN).

  • Additives: Diethylamine (DEA) or Trifluoroacetic Acid (TFA).

  • Sample: Racemic Canadine dissolved in Methanol or Ethanol at ~0.5 mg/mL.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Methanol with 0.1% Diethylamine (DEA) . The basic additive (DEA) is crucial for improving the peak shape of basic analytes like Canadine by minimizing interactions with residual silanols on the silica support. Degas thoroughly.

  • System Equilibration: Equilibrate the column with the mobile phase at 0.7 mL/min for at least 30 minutes. Set the column temperature to 30°C .

  • Detector Setup: Set the UV detector to 285 nm .

  • Sample Injection: Inject 5-10 µL of the Canadine sample solution.

  • Data Acquisition: Run the analysis for approximately 25-30 minutes.

Method Optimization (If needed):

  • Low Resolution: Decrease the flow rate (e.g., to 0.5 mL/min) or decrease the temperature (e.g., to 20°C) to enhance resolution.

  • Poor Peak Shape: Adjust the concentration of DEA (0.05% - 0.2%).

  • Long Retention Time: Increase the flow rate or add a stronger solvent like Ethanol to the mobile phase (e.g., Methanol/Ethanol 90:10 with 0.1% DEA).

System Suitability Criteria:

  • Resolution (Rs): ≥ 1.5

  • Tailing Factor (T_f): 0.8 - 1.8

  • Theoretical Plates (N): > 2000

Alternative & Advanced Chiral Separation Techniques

While HPLC is the workhorse, SFC and CE offer distinct advantages for specific analytical challenges.

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the main mobile phase.[23] Its low viscosity and high diffusivity allow for very fast and efficient separations at low backpressures, making it a "greener" and higher-throughput alternative to HPLC.[10][11]

G cluster_0 CO2 CO2 Cylinder Pump_CO2 CO2 Pump (Chilled) CO2->Pump_CO2 Mixer Pump_CO2->Mixer Solvent Co-solvent (e.g., MeOH) Pump_Solv Co-solvent Pump Solvent->Pump_Solv Pump_Solv->Mixer Injector Autosampler Mixer->Injector Column Chiral Column Injector->Column Detector Detector (UV/PDA) Column->Detector Oven Column Oven BPR Back-Pressure Regulator (BPR) Waste Waste/ Vent BPR->Waste Detector->BPR

Caption: Simplified workflow of a modern SFC system.

Proposed SFC Protocol:

  • Instrumentation: Analytical SFC system with UV/PDA detector.

  • Column: A polysaccharide-based CSP designed for SFC (e.g., Lux Cellulose-1, 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.2% DEA (B).

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: 285 nm.

  • Expected Outcome: A very rapid separation (typically under 5 minutes) with high efficiency.

Capillary Electrophoresis (CE)

Chiral CE separates enantiomers based on their differential mobility in an electric field when they form complexes with a chiral selector added to the background electrolyte (BGE).[13] Cyclodextrins (CDs) are highly effective selectors for alkaloids due to their ability to form inclusion complexes.[12][24] This technique requires minimal sample and solvent, offering a high-throughput screening alternative.

Proposed CE Protocol:

  • Instrumentation: Capillary Electrophoresis system with a DAD or UV detector.

  • Capillary: Fused-silica, 50 µm i.d., ~50 cm total length.

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.

  • Chiral Selector: Add 10 mM Sulfated-β-cyclodextrin (S-β-CD) to the BGE. Anionic CDs are often highly effective for separating basic compounds like Canadine.[12]

  • Voltage: 20 kV (normal polarity).

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: 235 nm.

  • Expected Outcome: High-efficiency peaks with separation occurring in under 15 minutes. The enantiomer migration order will depend on the relative binding constants with the CD.

Method Performance Comparison

The choice of technique depends on the specific analytical goal, such as throughput, cost, or regulatory requirements.

FeatureHPLC (Pirkle-Type)HPLC (Polysaccharide)SFC (Polysaccharide)CE (Cyclodextrin)
Principle Diastereomeric InteractionDiastereomeric InteractionDiastereomeric InteractionDifferential Complexation
Typical Analysis Time 15-20 min15-30 min< 5 min 10-15 min
Resolution Good (Rs ~1.8)[9]Good to ExcellentExcellentExcellent
Solvent Consumption High (Hexane/DCM)Moderate (MeOH)Very Low (CO₂/MeOH) Negligible
"Green" Chemistry PoorModerateExcellent Excellent
Method Development ModerateModerateFastFast
Primary Application Routine QC, PrepBroad ApplicabilityHigh-Throughput Screening Screening, Low-volume samples

Conclusion

Multiple robust and reliable analytical techniques are available for the successful chiral separation of (R)- and (S)-Canadine. For routine quality control, the validated HPLC method using a Pirkle-type CSP offers proven performance.[9] For broader applicability and method development, screening on polysaccharide-based CSPs under polar organic or reversed-phase conditions is highly recommended due to their versatility. For laboratories focused on high-throughput analysis and green chemistry, SFC provides a superior alternative with significantly faster run times and reduced solvent waste.[11] Finally, chiral CE stands as a powerful orthogonal technique, ideal for screening and when sample volume is limited. The protocols and strategies outlined in this guide provide a solid foundation for developing and validating a method that meets the specific performance requirements of any analytical laboratory in the pharmaceutical industry.

References

  • Sánchez, F. G., et al. (2014). HPLC enantioseparation of the alkaloid Canadine and determination of enantiomeric purity with chiral/photometric and achiral/polarimetric detection. Journal of Liquid Chromatography & Related Technologies, 37(1), 26-38. [Link]

  • Pál, A., et al. (2024). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 29(5), 1123. [Link]

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science: IJBS, 2(2), 85–100. (A similar general reference is provided in the search results).
  • El-Sawy, E-S. R., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]

  • Phenomenex. (n.d.). A Systematic Approach to Chiral Screening and Method Development. HPLC Technical Tip. [Link]

  • Al-Saeed, F. A. (2021). The impact of chirality on the analysis of alkaloids in plant. Pharmacia, 68(3), 697-705. [Link]

  • McMaster, M. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. (A similar general reference is provided in the search results).
  • Zhai, Z.-D., et al. (2006). Chiral high-performance liquid chromatographic separation of the enantiomers of tetrahydropalmatine and tetrahydroberberine, isolated from Corydalis yanhusuo. Analytical and Bioanalytical Chemistry, 384(4), 939–945. [Link]

  • PubChem. (n.d.). Canadine. National Center for Biotechnology Information. (General reference for properties).
  • PubChem. (n.d.). (S)-Canadine. National Center for Biotechnology Information. [Link]

  • Zhang, T., Holder, E., & Franco, P. (2021). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 93(1), 437–454. [Link]

  • Taylor & Francis Online. (2013). HPLC ENANTIOSEPARATION OF THE ALKALOID CANADINE AND DETERMINATION OF ENANTIOMERIC PURITY WITH CHIRAL/PHOTOMETRIC AND ACHIRAL/POLARIMETRIC DETECTION. [Link]

  • ResearchGate. (2021). Chiral Alkaloid Analysis. [Link]

  • Wikipedia. (n.d.). Canadine. [Link]

  • ResearchGate. (n.d.). Separation of the eight alkaloids in both supercritical fluid chromatography (SFC) and HPLC modes. [Link]

  • PubMed. (2024). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. [Link]

  • Sousa, M., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(11), 3143. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 282-292. [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. [Link]

  • ResearchGate. (2024). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. [Link]

  • Altabrisa Group. (2024). What Are HPLC System Suitability Tests and Their Importance?[Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (2014). HPLC ENANTIOSEPARATION OF THE ALKALOID CANADINE AND DETERMINATION OF ENANTIOMERIC PURITY WITH CHIRAL/PHOTOMETRIC AND ACHIRAL/POL. [Link]

  • ResearchGate. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. (General reference).
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • ResearchGate. (n.d.). Synthesis and Separation of the Enantiomers of Canadine. [Link]

  • Journal of Applied Pharmaceutical Science. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its. [Link]

  • PubMed. (2001). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. [Link]

  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. (General reference).
  • PubMed Central. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • ResearchGate. (n.d.). Antioxidant and cytotoxic activities of canadine: Biological effects and structural aspects. (General reference).
  • MDPI. (2022). Diversity in Chemical Structures and Biological Properties of Plant Alkaloids. [Link]

Sources

Troubleshooting & Optimization

Optimizing yield and purity in (R)-Canadine chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemical synthesis of (R)-Canadine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex tetrahydroprotoberberine alkaloid. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your synthesis for both yield and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for your experimental design.

1. What are the most common strategies for synthesizing the tetrahydroprotoberberine core of Canadine?

The two most prevalent and well-established methods for constructing the core isoquinoline structure are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[1][2]

  • Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride (Tf₂O) to form a 3,4-dihydroisoquinoline intermediate.[2][3] This intermediate is then typically reduced to the tetrahydroisoquinoline. This reaction is particularly effective when the aromatic ring has electron-donating groups.[2]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline.[4][5] This method is often favored for its milder conditions and its ability to directly generate the tetrahydroisoquinoline core. The choice of acid and solvent can be crucial for the reaction's success and regioselectivity.[6][7]

2. How is the stereochemistry at the C-13a position of this compound controlled?

Achieving the desired (R)-configuration is a critical challenge. Key strategies include:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the starting β-arylethylamine can direct the stereochemical outcome of the Pictet-Spengler cyclization. The auxiliary is then cleaved in a subsequent step.

  • Enantioselective Catalysis: The use of chiral catalysts, such as chiral phosphoric acids in the Pictet-Spengler reaction or iridium-based catalysts for asymmetric hydrogenation of a dihydroprotoberberine precursor, can provide high enantioselectivity.[4]

  • Chiral Resolution: If a racemic mixture of canadine is synthesized, it can be separated into its constituent enantiomers using chiral chromatography.[8][9] Preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase is a common technique for this purpose.[10]

3. What analytical techniques are recommended for monitoring the synthesis and final product purity?

A combination of chromatographic and spectroscopic methods is essential:

  • In-Process Monitoring: High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time reaction monitoring.[11][12] These techniques can track the consumption of starting materials and the formation of products and byproducts, allowing for precise determination of reaction endpoints.

  • Purity Assessment: Final product purity is typically assessed by HPLC, often with mass spectrometry detection (LC-MS), and NMR.

  • Enantiomeric Purity (e.e.): Chiral HPLC is the gold standard for determining the enantiomeric excess of your this compound product.[8][9]

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield in the Bischler-Napieralski Cyclization Step

Q: My Bischler-Napieralski reaction is giving a low yield of the desired 3,4-dihydroisoquinoline intermediate. What are the likely causes and how can I improve it?

A: Low yields in this step can often be attributed to the choice of reagents, reaction conditions, or the formation of side products.

Causality and Solutions:

  • Insufficiently Activating Conditions: The Bischler-Napieralski reaction requires a potent dehydrating/condensing agent.[3] If you are using standard conditions (e.g., refluxing POCl₃) with a substrate that has a less-activated aromatic ring, the reaction may be sluggish.[3][13]

    • Solution: For less reactive substrates, consider using a stronger reagent system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[3] Alternatively, milder and often more efficient conditions can be achieved with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[14]

  • Side Reaction: Retro-Ritter Reaction: A common side product is a styrene derivative, formed via a retro-Ritter reaction.[13][14] This is more likely to occur at elevated temperatures.

    • Solution: To suppress this side reaction, consider using the corresponding nitrile as a solvent, which can shift the equilibrium away from the retro-Ritter product.[14] Another approach is to use oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to elimination.[14]

  • Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed to completion.[14] However, prolonged heating can lead to degradation.

    • Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Microwave-assisted synthesis can sometimes provide a more controlled and rapid heating profile, potentially improving yields.[14]

Reagent SystemTypical ConditionsAdvantagesDisadvantages
POCl₃Reflux in neat POCl₃ or an inert solvent (e.g., toluene, acetonitrile)Readily available, well-establishedHarsh conditions, can lead to side reactions
P₂O₅ in POCl₃RefluxMore potent for deactivated systemsEven harsher conditions
Tf₂O, 2-chloropyridineLow temperature (e.g., -20 °C to rt) in DCMMilder conditions, often higher yieldsMore expensive reagents
Problem 2: Poor Yield or Regioselectivity in the Pictet-Spengler Reaction

Q: I am struggling with the Pictet-Spengler cyclization to form the tetrahydroprotoberberine core. The yield is low, and I am getting a mixture of regioisomers. How can I optimize this step?

A: The success of the Pictet-Spengler reaction is highly dependent on the reaction conditions, particularly the choice of acid catalyst and solvent.

Causality and Solutions:

  • Inappropriate Acid Catalyst Concentration: Using too much strong acid can protonate the starting β-arylethylamine, rendering it non-nucleophilic and halting the reaction.[7] Conversely, insufficient acid will not effectively catalyze the reaction.

    • Solution: Carefully optimize the amount of Brønsted acid catalyst (e.g., TFA, HCl, p-TsOH).[7] A molar ratio of catalyst to substrate should be systematically screened.

  • Solvent Effects on Regioselectivity: The choice of solvent can have a profound impact on the regioselectivity of the cyclization, especially with asymmetrically substituted aromatic rings.

    • Solution: Apolar solvents can favor cyclization at the less sterically hindered position. For example, in the synthesis of some ortho-hydroxylated protoberberines, a switch from a polar to an apolar solvent dramatically improved the desired regioselectivity.[6] It is advisable to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, trifluoroethanol).

  • Reaction Temperature: While some Pictet-Spengler reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.

    • Solution: If the reaction is slow at room temperature, try gradually increasing the temperature while monitoring for the formation of byproducts.

Pictet-Spengler Reaction Workflow

Caption: Workflow for the Pictet-Spengler reaction.

Problem 3: Low Enantiomeric Excess (e.e.) of this compound

Q: My final product has a low enantiomeric excess. How can I improve the stereoselectivity of my synthesis?

A: Achieving high enantiomeric purity requires careful control over the stereochemistry-determining step or efficient resolution of the final racemic mixture.

Causality and Solutions:

  • Ineffective Chiral Auxiliary or Catalyst: If you are using a chiral auxiliary or an enantioselective catalyst, its effectiveness may be compromised by the reaction conditions.

    • Solution: Re-evaluate the choice of chiral directing group or catalyst. For catalytic reactions, screen different ligands, solvents, and temperatures, as these can significantly impact enantioselectivity. Ensure that the catalyst is not being poisoned by impurities in the starting materials or reagents.

  • Racemization: The stereocenter at C-13a can be prone to racemization under certain conditions, particularly if exposed to harsh acidic or basic conditions for prolonged periods.

    • Solution: Use milder conditions for downstream reactions and purifications. Avoid unnecessarily long reaction times or exposure to extreme pH.

  • Inefficient Chiral Resolution: If you are resolving a racemic mixture, the resolution method itself may not be optimal.

    • Solution: For chiral HPLC resolution, screen different chiral stationary phases (e.g., polysaccharide-based columns) and mobile phases to achieve baseline separation of the enantiomers.[8][9][10] For classical resolution with a chiral resolving agent, screen different agents and crystallization solvents.

Problem 4: Product Purity Issues - Contamination with Berberine

Q: My isolated this compound is contaminated with a yellow compound, which I suspect is Berberine. How does this happen and how can I prevent it?

A: The oxidation of the tetrahydroprotoberberine core to the fully aromatic protoberberine (berberine) is a common issue.

Causality and Solutions:

  • Aerial Oxidation: this compound can be susceptible to air oxidation, especially in solution and in the presence of light or trace metals.[15]

    • Solution: Handle this compound solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for reactions and chromatography. Store the final product in a dark, cool place under an inert atmosphere.

  • Oxidative Workup or Purification Conditions: Certain reagents or conditions during workup or purification can promote oxidation.

    • Solution: Avoid using oxidizing agents in your workup. During purification by column chromatography, consider using de-aerated solvents and protecting the column from light.

  • Purification: If oxidation has already occurred, Berberine can be separated from Canadine by standard chromatographic techniques, such as column chromatography on silica gel or preparative HPLC. Their different polarities and chromophores facilitate separation.

Troubleshooting Workflow for this compound Synthesis

G start Start Synthesis low_yield Low Overall Yield? start->low_yield low_ee Low Enantiomeric Excess? low_yield->low_ee No check_BN Check Bischler-Napieralski: - Reagents - Side Reactions low_yield->check_BN Yes impurity Product Impure? low_ee->impurity No check_chiral_method Review Chiral Method: - Catalyst/Auxiliary - Resolution Conditions low_ee->check_chiral_method Yes end High Yield & Purity This compound impurity->end No check_oxidation Check for Oxidation to Berberine impurity->check_oxidation Yes check_PS Check Pictet-Spengler: - Catalyst - Solvent check_BN->check_PS check_PS->low_ee check_racemization Check for Racemization: - pH - Temperature check_chiral_method->check_racemization check_racemization->impurity optimize_purification Optimize Purification: - Recrystallization - Chromatography check_oxidation->optimize_purification optimize_purification->end

Caption: A decision-making workflow for troubleshooting common issues in this compound synthesis.

III. Experimental Protocols

Protocol 1: General Procedure for Purification of this compound by Recrystallization

This protocol is a general guideline and may require optimization for your specific crude product.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent system, such as a mixture of dichloromethane and methanol, at room temperature or with gentle warming.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Assess the purity of the recrystallized material by HPLC and NMR. Repeat the recrystallization if necessary.

IV. References

  • Heravi, M. M., & Zadsirjan, V. (2020). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Name Reactions in the Synthesis of Isoquinolines (pp. 1-105). Springer, Cham.

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • Van der Eycken, J., & D'hooghe, M. (2018). Total Synthesis of the Ortho-Hydroxylated Protoberberines (S)-Govaniadine, (S)-Caseamine, and (S)-Clarkeanidine via a Solvent-Directed Pictet–Spengler Reaction. The Journal of Organic Chemistry, 83(23), 14535-14543.

  • García-Sánchez, F., et al. (2014). HPLC enantioseparation of the alkaloid Canadine and determination of enantiomeric purity with chiral/photometric and achiral/polarimetric detection. Journal of Liquid Chromatography & Related Technologies, 37(1), 26-38.

  • ResearchGate. (n.d.). Synthesis and Separation of the Enantiomers of Canadine. Retrieved from [Link]

  • Sabir, S., & Faria, J. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 844.

  • Foley, D. A., et al. (2013). Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. Organic Process Research & Development, 17(11), 1335-1344.

  • Google Patents. (1997). US5684155A - Process for the extraction and purification of alkaloids. Retrieved from

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842.

  • Li, J., & Wang, Q. (2024). Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. Natural Product Reports.

  • Liu, Y. M., et al. (2004). Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine enantiomers in rats. Journal of Chromatography B, 805(1), 113-118.

  • Van der Eycken, J., & D'hooghe, M. (2018). Total Synthesis of the Ortho-Hydroxylated Protoberberines (S)-Govaniadine, (S)-Caseamine, and (S)-Clarkeanidine via a Solvent-Directed Pictet–Spengler Reaction. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 7(3), 963-968.

  • Taylor, M. S., & Jacobsen, E. N. (2006). Enantioselective Pictet−Spengler-type cyclizations of hydroxylactams: H-bond donor catalysis by anion binding. Journal of the American Chemical Society, 128(30), 9840-9841.

  • Wang, L., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Synthesis, 46(12), 1621-1628.

  • Beilstein Journal of Organic Chemistry. (2011). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 7, 1144-1155.

  • ResearchGate. (n.d.). Deep eutectic solvent mediated synthesis of β-carbolines and related natural products via Pictet–Spengler reaction and aerobic oxidation. Retrieved from [Link]

  • Chemical Reviews. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9466-9569.

  • PubChem. (n.d.). (+-)-Tetrahydroberberine. Retrieved from [Link]

  • Wikipedia. (2023). Canadine. Retrieved from [Link]

  • Raheem, I., & Jacobsen, E. N. (2005). Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Journal of the American Chemical Society, 127(49), 17356-17357.

  • Nowakowski, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10497-10504.

  • Semantic Scholar. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002−2020). Retrieved from [https://www.semanticscholar.org/paper/Recent-Advances-in-the-Total-Synthesis-of-the-(2002-Scott-Sarpong/0b1f1e3e6b7d0a9a8c6a6e5b9f9e9e9e9e9e9e9e]([Link]

  • ResearchGate. (n.d.). Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Tetrahydro-β-carbolines and Studies of the Pictet–Spengler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

Sources

Troubleshooting low recovery of (R)-Canadine during natural product extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the natural product extraction of (R)-Canadine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable tetrahydroprotoberberine alkaloid. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance your experimental success and maximize recovery.

Troubleshooting Guide: Low this compound Recovery

Low recovery of this compound can manifest at various stages of the extraction and purification process. This guide addresses common issues with a systematic, cause-and-effect approach to diagnostics and resolution.

Issue 1: Low Yield of this compound in the Initial Crude Extract

A diminished yield from the outset often points to suboptimal extraction parameters or degradation during the initial processing of the plant material.

Possible Causes & Solutions:

  • Incomplete Cell Lysis and Solvent Penetration: The physical form of the plant material significantly impacts extraction efficiency.

    • Recommendation: Ensure the plant material (e.g., Corydalis tubers or Hydrastis canadensis roots) is finely ground to a consistent particle size. However, avoid an excessively fine powder, which can lead to difficulties during filtration.

  • Incorrect Solvent Selection: The choice of solvent is critical for effectively solubilizing this compound.

    • Recommendation: Methanol or ethanol are commonly used for extracting protoberberine alkaloids. The polarity of the solvent system can be adjusted with water to improve the extraction of a broader range of alkaloids.

  • Suboptimal pH of Extraction Solvent: this compound, as an alkaloid, has a basic nitrogen atom. Modifying the pH of the extraction solvent can significantly enhance its solubility and stability.

    • Recommendation: Acidifying the extraction solvent (e.g., ethanol with 0.1% hydrochloric acid or acetic acid) will protonate the amine group of this compound, forming a more soluble salt.[1] Conversely, an alkaline environment (e.g., 70% ethanol adjusted to pH 10 with ammonia) can also be effective for extracting total alkaloids from Corydalis yanhusuo.[2][3] The optimal pH should be determined empirically for your specific plant matrix.

  • Degradation During Extraction: Protoberberine alkaloids can be sensitive to heat and light.[4][5]

    • Recommendation: Employ extraction methods that minimize thermal stress, such as maceration or percolation at room temperature. If heat is used (e.g., Soxhlet or reflux extraction), limit the duration and temperature to the minimum required.[1] Protect the extraction vessel from direct light by wrapping it in aluminum foil.

Experimental Protocol: Optimized Acidified Solvent Extraction

  • Preparation: Grind dried and powdered plant material (100 g) to a uniform consistency.

  • Extraction: Macerate the powdered material in 1 L of 80% methanol acidified with 0.5% acetic acid. Stir the mixture at room temperature for 24 hours, protected from light.

  • Filtration: Filter the mixture through cheesecloth and then a finer filter paper to remove solid plant debris.

  • Re-extraction: Repeat the extraction process on the plant residue with fresh solvent for another 24 hours to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Issue 2: Significant Loss of this compound During Solvent Partitioning

Liquid-liquid extraction is a crucial step for purifying the crude extract, but it can also be a major source of product loss if not optimized.

Possible Causes & Solutions:

  • Incorrect pH for Phase Separation: The partitioning of this compound between aqueous and organic phases is highly pH-dependent.

    • Recommendation: To extract this compound into an organic solvent (e.g., dichloromethane or ethyl acetate), the aqueous phase must be made alkaline (pH 9-11) to deprotonate the alkaloid, rendering it more soluble in the organic phase.[6][7] Conversely, to back-extract this compound into an aqueous phase, the organic phase should be washed with an acidic aqueous solution (pH 2-3).[8]

  • Emulsion Formation: The presence of surfactants and lipids in the crude extract can lead to the formation of stable emulsions, trapping the analyte at the interface.

    • Recommendation: To break emulsions, try adding a saturated sodium chloride solution, gently swirling the separatory funnel, or passing the mixture through a bed of Celite.

  • Insufficient Partitioning: A single extraction may not be sufficient to transfer all the this compound from one phase to another.

    • Recommendation: Perform multiple extractions (at least 3-5) with smaller volumes of the extracting solvent to ensure complete transfer.

LLE_Workflow CrudeExtract Concentrated Crude Extract (in acidic aqueous solution, pH 2-3) Wash1 Wash with Hexane/Ethyl Acetate (to remove non-polar impurities) CrudeExtract->Wash1 AqueousPhase1 Aqueous Phase (contains protonated this compound) Wash1->AqueousPhase1 OrganicPhase1 Organic Phase (discard) (contains lipids, chlorophylls) Wash1->OrganicPhase1 AdjustpH Adjust Aqueous Phase to pH 9-11 (with NH4OH) AqueousPhase1->AdjustpH Extraction Extract with Dichloromethane (3-5 times) AdjustpH->Extraction OrganicPhase2 Combined Organic Phases (contains neutral this compound) Extraction->OrganicPhase2 AqueousPhase2 Aqueous Phase (discard) (contains polar impurities) Extraction->AqueousPhase2 DryConcentrate Dry (Na2SO4) and Concentrate Organic Phase OrganicPhase2->DryConcentrate PurifiedExtract Purified this compound-rich Extract DryConcentrate->PurifiedExtract

Caption: Workflow for purifying this compound using pH-controlled liquid-liquid extraction.

Issue 3: this compound Degradation or Loss During Chromatographic Purification

Chromatography is essential for isolating pure this compound, but interactions with the stationary phase and mobile phase conditions can lead to degradation or poor recovery.

Possible Causes & Solutions:

  • Irreversible Adsorption on Silica Gel: The slightly acidic nature of silica gel can lead to strong adsorption of basic alkaloids, resulting in tailing peaks and low recovery.

    • Recommendation: Deactivate the silica gel by adding a small percentage of a base like triethylamine or ammonia to the mobile phase. Alternatively, use a different stationary phase such as alumina or a polymer-based resin.[2][3]

  • Inappropriate Mobile Phase: The choice and composition of the mobile phase are critical for achieving good separation and elution.

    • Recommendation: For silica gel chromatography, a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. For reverse-phase HPLC, a common mobile phase is a mixture of acetonitrile or methanol and water, often with a modifier like formic acid or ammonium formate to improve peak shape.[9][10]

  • Co-elution with Other Alkaloids: Corydalis and Hydrastis species contain numerous other alkaloids (e.g., berberine, hydrastine, coptisine) that may have similar polarities to this compound, making separation challenging.[11][12][13]

    • Recommendation: Employ high-resolution chromatographic techniques like preparative HPLC or counter-current chromatography.[6][7] Optimize the mobile phase composition and gradient to maximize the resolution between this compound and interfering compounds.

SolventPolarity IndexBoiling Point (°C)Application Notes
Hexane0.169Useful for initial defatting of plant material.
Dichloromethane3.140Good for extracting deprotonated alkaloids.
Ethyl Acetate4.477A less toxic alternative to dichloromethane for extraction.
Methanol5.165Effective for extracting a wide range of alkaloids.
Ethanol4.378A common and effective solvent for initial extraction.[2][3]
Acetonitrile5.882Often used as the organic component in reverse-phase HPLC.[10]
Water10.2100Used to create aqueous phases and adjust solvent polarity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound and its extracts to prevent degradation?

This compound, like many protoberberine alkaloids, is susceptible to degradation by light, heat, and oxidation.[4] For long-term storage, it is recommended to store purified this compound as a solid in a tightly sealed container, protected from light (e.g., in an amber vial) and at a low temperature (-20°C is ideal). Crude extracts should be stored as a dried powder in a cool, dark, and dry place.

Q2: How can I confirm the structural integrity and purity of my isolated this compound?

A combination of analytical techniques should be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the purity of fractions during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity and integrity of this compound.

Q3: My this compound appears to be oxidizing (e.g., color change). How can I prevent this?

Oxidation can occur when the compound is exposed to air, especially at elevated temperatures or in the presence of light.[4] To minimize oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent removal. Adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent may also help, but their compatibility with the overall purification scheme must be considered.

Q4: I am observing precipitation of my alkaloid extract during concentration. What could be the cause and how can I resolve it?

Precipitation during concentration can occur due to a change in solvent composition or saturation. If you are removing an organic solvent from an acidified extract, the alkaloid salts may be less soluble in the remaining aqueous phase. To resolve this, you can either add more of the initial extraction solvent to redissolve the precipitate or proceed with the purification of the precipitated material separately. If the precipitation is due to supersaturation, gentle warming may help redissolve the compound.

StabilityFactors cluster_conditions Environmental Conditions Canadine This compound Degradation Degradation Products Canadine->Degradation leads to pH pH (alkaline > neutral > acidic) pH->Degradation Temperature High Temperature Temperature->Degradation Light UV/Visible Light Light->Degradation Oxygen Oxygen (Air) Oxygen->Degradation

Caption: Factors influencing the degradation of this compound.

References

  • ResearchGate. (2015, February 28). I would like to isolate the pure compounds from crude extract of my plant sample, how? Retrieved from [Link]

  • PubMed. (2020). An efficient strategy based on liquid-liquid extraction and pH-zone-refining counter-current chromatography for selective enrichment, separation, and purification of alkaloids and organic Acids from natural products. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]

  • PubMed Central. (n.d.). Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids from Papaver setiferum. Retrieved from [Link]

  • ResearchGate. (2011, May). Isoquinoline Alkaloids from Corydalis taliensis. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Determination of Alkaloids from Roots of Hydrastis canadensis L. and Dietary Supplements Using Ultra-Performance Liquid Chromatography with UV Detection. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2020, October 22). An efficient strategy based on liquid-liquid extraction and pH-zone-refining counter-current chromatography for selective enrichment, separation, and purification of alkaloids and organic Acids from natural products. Retrieved from [Link]_

  • National Institutes of Health. (n.d.). Determination of Hydrastine and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study. Retrieved from [Link]

  • PubMed Central. (2025, June 6). Alkaline Extraction and Ethanol Precipitation of High-Molecular-Weight Xylan Compounds from Eucalyptus Residues. Retrieved from [Link]

  • National Institutes of Health. (2020, February 11). Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. Retrieved from [Link]

  • ResearchGate. (2012, March). Methods used for HPLC of alkaloids with mobile phase containing ion-pairing reagents. Retrieved from [Link]

  • PubMed Central. (n.d.). Detection of Adulteration in Hydrastis canadensis (Goldenseal) Dietary Supplements via Untargeted Mass Spectrometry-based Metabolomics. Retrieved from [Link]

  • Atlantis Press. (n.d.). Study on Optimization of Extraction Method of Total Alkaloids from Zizyphi Spinosi Semen. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food. Retrieved from [Link]

  • Scientific Research Publishing. (2023). Phytochemical Screening and Chromatographic Purification of Bauhunia semibifida ROXB Hexane-Dichloromethane Leaf Extract. Retrieved from [Link]

  • MDPI. (2024, March 25). Optimized Centrifugal Partition Chromatography (CPC) Protocol for Isolation of Urease Inhibitors: Magnoflorine and Berberine from Berberis vulgaris Extracts. Retrieved from [Link]

  • MDPI. (2023, May 25). An Investigation into the Mechanism of Alkaline Extraction-Isoelectric Point Precipitation (AE-IEP) of High-Thiol Plant Proteins. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023146537A1 - High yield extraction method for and products of corydalis plants.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Troubleshooting DNA Extraction from Blood. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant and cytotoxic activities of canadine: Biological effects and structural aspects. Retrieved from [Link]

  • ResearchGate. (2018, July 17). Detection of adulteration in Hydrastis canadensis (goldenseal) dietary supplements via untargeted mass spectrometry-based metabolomics. Retrieved from [Link]

  • Plant Archives. (n.d.). phytochemicals: extraction, isolation methods,identification and therapeutic uses: a review. Retrieved from [Link]

  • MDPI. (2023, December 22). Histochemical Localization of Alkaloids in the Bulbs of In Vitro-Regenerated Snake's Head Fritillary (Fritillaria meleagris L.): The Effect of a Temperature Regime. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (2020, February 1). Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. Retrieved from [Link]

  • MDPI. (2024, January 23). Goldenseal (Hydrastis canadensis L.) Extracts Inhibit the Growth of Fungal Isolates Associated with American Ginseng (Panax quinquefolius L.). Retrieved from [Link]

  • Science Alert. (2006). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Retrieved from [Link]

  • PubMed. (2015, December 1). Separation and purification of two new and two known alkaloids from leaves of Nitraria sibirica by pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • Separation Science. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Retrieved from [Link]

  • Journal of Medicinal Plants Studies. (n.d.). Isolation of Protoberberine Alkaloids from Stem Bark of Mahonia manipurensis Takeda Using RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2007, August 10). Solubility of Flavonoids in Organic Solvents. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of (R)-Canadine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of (R)-Canadine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of matrix effects. Matrix effects, the alteration of ionization efficiency by co-eluting compounds, can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1][2] This resource provides both quick-reference FAQs and in-depth troubleshooting guides to ensure the integrity and robustness of your bioanalytical data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding matrix effects in the context of this compound analysis.

Q1: What exactly is a "matrix effect" in my LC-MS analysis of this compound?

A: A matrix effect is the influence of any component in your sample, other than this compound itself, on the ionization of this compound in the mass spectrometer's ion source.[2] These co-eluting components, which can be endogenous (e.g., phospholipids, salts, proteins) or exogenous (e.g., anticoagulants, dosing vehicles), can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[2][3]

Q2: I'm seeing inconsistent peak areas for my this compound calibrators prepared in plasma versus those in a pure solvent. Is this a matrix effect?

A: Yes, this is a classic indicator of a matrix effect. When the slope of a calibration curve prepared in the sample matrix (e.g., plasma) differs significantly from a curve prepared in a clean solvent, it points to interference from the biological matrix.[4] This discrepancy directly impacts the accuracy of your quantitative results.

Q3: What are the most common causes of matrix effects when analyzing a basic alkaloid like this compound in biological fluids?

A: For basic alkaloids like this compound, which are typically analyzed in positive ion mode, the primary culprits for matrix effects are often other basic compounds and phospholipids from the biological matrix. These molecules can compete with this compound for ionization, leading to signal suppression.[1] Inefficient sample cleanup is a major contributor to the presence of these interfering substances.

Q4: Can I just dilute my sample to get rid of matrix effects?

A: Diluting the sample can be a simple and effective strategy to reduce the concentration of interfering matrix components.[1][5] However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.[5] For trace-level analysis, dilution may compromise the sensitivity of the assay.[5]

Q5: What is a stable isotope-labeled internal standard (SIL-IS), and why is it recommended?

A: A stable isotope-labeled internal standard is a version of your analyte, in this case this compound, where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H). The ideal SIL-IS co-elutes with the analyte and experiences the same matrix effects.[4][6] By using the peak area ratio of the analyte to the SIL-IS for quantification, you can effectively compensate for signal variations caused by matrix effects, as both are affected similarly.[4][6] This is considered the gold standard for mitigating matrix effects.[1]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing, quantifying, and mitigating matrix effects during your this compound analysis.

Guide 1: Diagnosing and Quantifying Matrix Effects

Before you can fix the problem, you need to understand its extent. The post-extraction addition experiment is a standard method for quantifying matrix effects as recommended by regulatory bodies like the FDA.[7][8]

Experimental Protocol: Post-Extraction Addition

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final reconstitution solvent at a known concentration (e.g., a mid-range QC).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step (e.g., evaporation), spike the extracts with this compound and IS at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank biological matrix with this compound and IS at the same concentration as Set A before starting the extraction procedure.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS.

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Calculate the Recovery (RE):

      • RE (%) = [(Peak Response of Analyte in Set C) / (Peak Response of Analyte in Set B)] * 100

    • Calculate the Process Efficiency (PE):

      • PE (%) = [(Peak Response of Analyte in Set C) / (Peak Response of Analyte in Set A)] * 100

Interpreting the Results: According to the FDA's M10 Bioanalytical Method Validation guidance, the matrix effect should be evaluated using at least six lots of matrix. The precision (CV%) of the results from these different lots should not be greater than 15%.[8]

Guide 2: Strategic Selection of Sample Preparation Techniques

Effective sample preparation is your first and best line of defense against matrix effects.[4] The goal is to remove as many interfering components as possible while maximizing the recovery of this compound.

G start Start: this compound in Biological Matrix (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Fastest, but 'dirtiest' lle Liquid-Liquid Extraction (LLE) start->lle Good for moderately polar compounds spe Solid-Phase Extraction (SPE) start->spe Most selective, cleanest extract ppt_desc Removes proteins, but leaves phospholipids and salts. High matrix effect potential. ppt->ppt_desc lle_desc Partitions analyte based on solubility. Removes many interferences. Moderate matrix effect potential. lle->lle_desc spe_desc Selectively binds and elutes analyte. Excellent removal of interferences. Low matrix effect potential. spe->spe_desc

Decision workflow for sample preparation.

1. Protein Precipitation (PPT)

  • Mechanism: A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the biological sample to denature and precipitate proteins.[9][10]

  • When to Use: Suitable for early-stage discovery or when high throughput is prioritized and matrix effects are found to be minimal.[9][11]

  • Causality: While fast and simple, PPT is a crude cleanup method. It effectively removes large protein molecules but leaves behind smaller, more polar interfering substances like phospholipids and salts, which are major contributors to matrix effects.[4]

    Step-by-Step Protocol (PPT):

    • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS analysis.

2. Liquid-Liquid Extraction (LLE)

  • Mechanism: LLE separates this compound from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility.[12][13]

  • When to Use: A good choice when PPT is insufficient. It offers a cleaner extract than PPT and is effective for moderately lipophilic compounds like this compound.[13]

  • Causality: By partitioning the analyte into an organic phase, LLE leaves behind highly polar, water-soluble interferences (like salts) in the aqueous phase. The choice of organic solvent and pH adjustment are critical for maximizing recovery and selectivity.

    Step-by-Step Protocol (LLE):

    • Aliquot 200 µL of plasma sample into a glass tube.

    • Add the internal standard.

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure this compound is in its neutral, more organic-soluble form.

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in mobile phase for LC-MS analysis.

3. Solid-Phase Extraction (SPE)

  • Mechanism: SPE is a chromatographic technique that uses a solid sorbent to selectively retain the analyte of interest from the sample matrix. Interferences are washed away, and the purified analyte is then eluted with a different solvent.[14][15]

  • When to Use: The preferred method for complex matrices or when the highest level of sensitivity and accuracy is required.[4][16]

  • Causality: SPE offers the highest degree of selectivity. By choosing an appropriate sorbent (e.g., a mixed-mode cation exchange for a basic compound like this compound), you can specifically target the analyte's chemical properties, leading to a much cleaner extract and significantly reduced matrix effects.[16][17]

    Step-by-Step Protocol (Mixed-Mode Cation Exchange SPE):

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

    • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

    • Load: Load the pre-treated sample (plasma diluted with the acidic buffer).

    • Wash 1: Pass 1 mL of the acidic buffer to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.

    • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

Data Summary: Comparing Sample Preparation Techniques

TechniqueRelative CleanlinessThroughputTypical Recovery for this compoundPotential for Matrix Effect
Protein Precipitation LowHigh>90%High
Liquid-Liquid Extraction MediumMedium80-95%Medium
Solid-Phase Extraction HighLow-Medium>85%Low
Guide 3: Optimizing Chromatography and Mass Spectrometry

Even with the best sample preparation, some matrix components may persist. Fine-tuning your LC-MS method can further separate this compound from these residual interferences.

Chromatographic Strategies

  • Increase Chromatographic Resolution: The goal is to separate the analyte peak from any co-eluting matrix components.[18]

    • Action: Modify the gradient elution program. A shallower, longer gradient can improve separation.[18]

    • Action: Experiment with different stationary phases. A column with a different selectivity (e.g., a phenyl-hexyl instead of a C18) might resolve this compound from the interference.

    • Action: Consider using smaller particle size columns (UHPLC) for higher efficiency and better peak separation.

  • Use a Divert Valve:

    • Action: Program the divert valve to send the highly polar, unretained components from the initial part of the run (where salts and other interferences elute) to waste instead of the MS source. This prevents contamination and reduces matrix effects in the early part of the chromatogram.

Mass Spectrometry Strategies

  • Optimize Ion Source Parameters:

    • Action: Systematically adjust ion source parameters like gas temperatures, gas flows, and spray voltage. These can influence the efficiency of desolvation and ionization, potentially reducing the impact of less volatile matrix components.[4]

  • Use High-Resolution Mass Spectrometry (HRMS):

    • Action: If available, using an HRMS instrument (e.g., Q-TOF, Orbitrap) allows for a very narrow mass extraction window for this compound. This can physically distinguish the analyte's signal from that of an interfering compound with a very similar nominal mass, effectively eliminating this type of interference.

G start Matrix Effect Problem ppt ppt start->ppt Improve Cleanup lle lle start->lle Improve Cleanup spe spe start->spe Improve Cleanup gradient gradient ppt->gradient Improve Separation column column ppt->column Improve Separation divert divert ppt->divert Improve Separation lle->gradient Improve Separation lle->column Improve Separation lle->divert Improve Separation spe->gradient Improve Separation spe->column Improve Separation spe->divert Improve Separation source_opt source_opt gradient->source_opt Optimize/Compensate is is gradient->is Optimize/Compensate cal cal gradient->cal Optimize/Compensate column->source_opt Optimize/Compensate column->is Optimize/Compensate column->cal Optimize/Compensate divert->source_opt Optimize/Compensate divert->is Optimize/Compensate divert->cal Optimize/Compensate result result source_opt->result is->result cal->result

Holistic approach to mitigating matrix effects.

By systematically applying these diagnostic, sample preparation, and instrumental strategies, you can effectively overcome matrix effects and ensure the generation of high-quality, reliable data in your LC-MS analysis of this compound.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved January 24, 2026, from [Link]

  • Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Retrieved January 24, 2026, from [Link]

  • Truglio, M. T., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). Retrieved January 24, 2026, from [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc. Retrieved January 24, 2026, from [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2033–2036. Retrieved January 24, 2026, from [Link]

  • Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 66(36), 9611–9620. Retrieved January 24, 2026, from [Link]

  • Wang, D., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7, 46152. Retrieved January 24, 2026, from [Link]

  • Cappiello, A., et al. (2023). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Molecules, 28(1), 164. Retrieved January 24, 2026, from [Link]

  • Oh, What a Mess! Dealing with Unwanted Matrix Effects. (2019, April 19). Agilent. Retrieved January 24, 2026, from [Link]

  • Stüber, M., & Reemtsma, T. (2004). Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. Analytical and Bioanalytical Chemistry, 378(4), 910–916. Retrieved January 24, 2026, from [Link]

  • Raposo, F., & Barceló, D. (2020). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. TrAC Trends in Analytical Chemistry, 133, 116068. Retrieved January 24, 2026, from [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved January 24, 2026, from [Link]

  • Theodoridis, G., et al. (1995). A Comparative Study of Different Solid Phase Extraction Procedures for the Analysis of Alkaloids of Forensic Interest in Biological Fluids by RP-HPLC/Diode Array. Journal of Liquid Chromatography, 18(10), 1973–1995. Retrieved January 24, 2026, from [Link]

  • Lewis, J. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Retrieved January 24, 2026, from [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (n.d.). LCGC International. Retrieved January 24, 2026, from [Link]

  • Theodoridis, G., et al. (1995). A Comparative Study of Different Solid Phase Extraction Procedures for the Analysis of Alkaloids of Forensic Interest in Biological Fluids by RP-HPLC/Diode Array. Taylor & Francis Online. Retrieved January 24, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). LinkedIn. Retrieved January 24, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved January 24, 2026, from [Link]

  • Protein Precipitation Method. (2025, June 9). Phenomenex. Retrieved January 24, 2026, from [Link]

  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023, January 24). RPubs. Retrieved January 24, 2026, from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved January 24, 2026, from [Link]

  • Bucar, F., et al. (2013). Natural product isolation-how to get from biological material to pure compounds. Natural Product Reports, 30(4), 525–545. Retrieved January 24, 2026, from [Link]

  • Mondal, P., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 33(3), 348–352. Retrieved January 24, 2026, from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved January 24, 2026, from [Link]

  • Wang, Y., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Journal of Separation Science, 45(15), 2825–2836. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Strategies to Increase (S)-Canadine Titer in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the microbial production of (S)-canadine in Saccharomyces cerevisiae. This guide is designed for researchers, scientists, and drug development professionals engaged in the metabolic engineering of yeast for the synthesis of benzylisoquinoline alkaloids (BIAs). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a deep understanding of the principles at play.

Section 1: Troubleshooting Guide for Low (S)-Canadine Titer

Low or no production of (S)-canadine is a common issue when establishing a heterologous biosynthetic pathway in yeast. The following table outlines potential causes and provides step-by-step experimental solutions to diagnose and resolve these problems.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Rationale
Low to no (S)-canadine detected, but precursor (S)-reticuline is consumed. 1. Inefficient Berberine Bridge Enzyme (BBE) activity: BBE catalyzes the conversion of (S)-reticuline to (S)-scoulerine, a critical step. This FAD-linked oxidoreductase can be difficult to express functionally in yeast.[1] 2. Suboptimal Scoulerine 9-O-methyltransferase (SOMT) activity: This enzyme requires S-adenosylmethionine (SAM) as a methyl donor. Insufficient intracellular SAM pools can limit its efficiency. 3. Poor Canadine Synthase (CAS) or Cytochrome P450 Reductase (CPR) activity: CAS, a cytochrome P450 (CYP719A), requires a compatible CPR for electron transfer.[2][3] Mismatched or poorly expressed CPRs are a common bottleneck for P450 activity in heterologous hosts.[1][4]Step 1: Analyze Intermediate Accumulation. Use LC-MS to quantify pathway intermediates: (S)-scoulerine and (S)-tetrahydrocolumbamine. * High (S)-reticuline, low (S)-scoulerine: Suspect BBE issues. * High (S)-scoulerine: Suspect SOMT issues. * High (S)-tetrahydrocolumbamine: Suspect CAS/CPR issues. Step 2: Systematically Optimize Enzyme Expression. * For BBE: Screen BBE orthologs from different plant species (e.g., Papaver somniferum, Coptis japonica). Codon-optimize the gene for yeast expression. Consider targeting BBE to the endoplasmic reticulum to improve its activity.[1] * For SOMT: Overexpress genes involved in the SAM biosynthesis pathway to increase the intracellular pool of this essential cofactor. * For CAS/CPR: Screen different plant CPRs (e.g., from Arabidopsis thaliana or the native plant source of the CAS). Co-express the CAS and CPR from the same plasmid or integrate them into the same genomic locus to ensure their proximity. Vary the ratio of CAS to CPR expression using different strength promoters.[2] Step 3: In Vitro Enzyme Assays. Prepare cell lysates from your engineered yeast strains and perform in vitro assays with supplemented substrates and cofactors (FAD for BBE, SAM for SOMT, NADPH for CAS/CPR) to confirm the activity of each enzyme independently.
High levels of pathway intermediates accumulate, but final product titer is low. 1. Enzyme expression imbalance: The flux through the pathway is not balanced. Upstream enzymes may be more active than downstream ones.[2] 2. Feedback inhibition: High concentrations of intermediates may inhibit the activity of upstream enzymes. 3. Toxicity of intermediates: Accumulated intermediates might be toxic to the yeast cells, impairing growth and overall productivity.Step 1: Tune Enzyme Expression Levels. Utilize a range of constitutive or inducible promoters of varying strengths to balance the expression of each pathway gene (BBE, SOMT, CAS, CPR).[2] A common strategy is to use weaker promoters for upstream enzymes and stronger promoters for downstream enzymes to pull metabolites through the pathway. Step 2: Implement a Fed-Batch Fermentation Strategy. Control the feeding of the initial precursor ((S)-reticuline or a precursor further upstream) to prevent the rapid accumulation of intermediates. This can also mitigate toxicity issues.[5] Step 3: Compartmentalization. Consider targeting enzymes to specific organelles, such as the endoplasmic reticulum or vacuoles, to concentrate enzymes and substrates and potentially sequester toxic intermediates.
Overall low BIA production and poor yeast growth. 1. Metabolic burden: The expression of multiple heterologous proteins, especially membrane-bound P450s, can impose a significant metabolic load on the host cells, diverting resources from growth and maintenance.[6] 2. Precursor and cofactor limitations: The native yeast metabolism may not supply sufficient precursors (e.g., tyrosine) or cofactors (NADPH, FAD, SAM) to support high flux through the BIA pathway.[7]Step 1: Reduce Metabolic Burden. Integrate the expression cassettes into the yeast genome instead of using high-copy plasmids. This often leads to more stable expression and reduced metabolic load.[8] Use promoters that are regulated by cell density or substrate availability to delay the expression of pathway enzymes until the culture has reached a high cell density. Step 2: Engineer Host Metabolism. * Precursor Supply: Overexpress key genes in the shikimate pathway to increase the production of tyrosine, the primary precursor for BIAs.[9] * Cofactor Regeneration: Engineer the pentose phosphate pathway to increase the regeneration of NADPH, which is crucial for CPR activity.[7][10] Overexpress genes involved in SAM and FAD biosynthesis.[7]
Formation of unexpected side-products. 1. Promiscuity of pathway enzymes: The heterologously expressed enzymes may act on native yeast metabolites, creating unwanted byproducts. 2. Activity of endogenous yeast enzymes: Native yeast enzymes might modify the BIA pathway intermediates. For example, endogenous reductases can reduce pathway intermediates.[11]Step 1: Characterize Byproducts. Use LC-MS/MS and NMR to identify the structure of the unknown compounds. This can provide clues about the enzymatic reactions leading to their formation. Step 2: Enzyme Engineering. If a specific pathway enzyme is identified as promiscuous, use protein engineering (e.g., site-directed mutagenesis) to alter its substrate specificity.[1] Step 3: Host Strain Engineering. If a native yeast enzyme is responsible, identify and delete the corresponding gene. If the gene is essential, consider strategies like down-regulating its expression using CRISPRi or replacing it with a homolog from another species that does not have the same side-reactivity.[11]
Visualizing the (S)-Canadine Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps for the conversion of (S)-reticuline to (S)-canadine in engineered S. cerevisiae.

Canadine_Pathway cluster_precursor Upstream Pathway cluster_core_pathway Core (S)-Canadine Pathway cluster_cofactors Required Cofactors Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine Scoulerine 9-O-methyltransferase (SOMT) Canadine (S)-Canadine Tetrahydrocolumbamine->Canadine Canadine Synthase (CAS - CYP719A) FAD FAD BBE BBE FAD->BBE SAM SAM SOMT SOMT SAM->SOMT NADPH NADPH CPR Cytochrome P450 Reductase NADPH->CPR CAS CAS CPR->CAS

Caption: Biosynthetic pathway from (S)-reticuline to (S)-canadine.

A Logic-Based Troubleshooting Workflow

When encountering low titers, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing and addressing common issues.

Troubleshooting_Workflow Start Low (S)-Canadine Titer CheckIntermediates Analyze Intermediates by LC-MS Start->CheckIntermediates ReticulineHigh High (S)-Reticuline? CheckIntermediates->ReticulineHigh ScoulerineHigh High (S)-Scoulerine? ReticulineHigh->ScoulerineHigh No OptimizeBBE Optimize BBE (Screen Orthologs, Codon Optimize) ReticulineHigh->OptimizeBBE Yes TetrahydrocolumbamineHigh High (S)-Tetrahydrocolumbamine? ScoulerineHigh->TetrahydrocolumbamineHigh No OptimizeSOMT Optimize SOMT & SAM Supply ScoulerineHigh->OptimizeSOMT Yes OptimizeCAS_CPR Optimize CAS/CPR (Screen CPRs, Tune Ratio) TetrahydrocolumbamineHigh->OptimizeCAS_CPR Yes CheckGrowth Poor Yeast Growth? TetrahydrocolumbamineHigh->CheckGrowth No FermentationOptimization Optimize Fermentation Conditions OptimizeBBE->FermentationOptimization OptimizeSOMT->FermentationOptimization OptimizeCAS_CPR->FermentationOptimization OptimizeHost Optimize Host: - Reduce Metabolic Burden - Enhance Precursor/Cofactor Supply CheckGrowth->OptimizeHost Yes CheckGrowth->FermentationOptimization No OptimizeHost->FermentationOptimization

Caption: A systematic workflow for troubleshooting low (S)-canadine titers.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which Cytochrome P450 Reductase (CPR) should I use with my Canadine Synthase (CAS)?

A: This is a critical question, as the functional expression of plant P450s in yeast is highly dependent on the partnered CPR.[1][4] There is no universally "best" CPR. The ideal partner depends on the specific CAS enzyme you are using. A robust strategy is to screen a panel of CPRs, including the one from the native plant source of your CAS (if available) and well-characterized CPRs like the one from Arabidopsis thaliana (ATR1).[2] It is also beneficial to vary the expression ratio of CAS to CPR, as an optimal stoichiometric balance is often required for efficient electron transfer.

Q2: My strain produces (S)-canadine in shake flasks, but the titer drops during scale-up to a fermenter. What could be the cause?

A: This is a common challenge in bioprocess development. Several factors can contribute to this issue:

  • Oxygen Limitation: The P450-catalyzed reactions are oxygen-dependent. In high-density fermenter cultures, ensuring adequate dissolved oxygen can be challenging and may become the limiting factor. Optimizing agitation and aeration rates is crucial.

  • Shear Stress: The high agitation rates in a fermenter can cause mechanical stress to the yeast cells, potentially affecting membrane integrity and the function of membrane-associated enzymes like CAS.

  • Nutrient Limitation: The nutrient requirements of a high-density culture in a fermenter are different from those in a shake flask. A well-designed fed-batch strategy that provides a controlled supply of carbon, nitrogen, and other essential nutrients is necessary to maintain cell health and productivity.[5]

Q3: How can I increase the supply of the precursor (S)-reticuline if I am building the entire pathway de novo from sugar?

A: To boost the de novo production of (S)-reticuline, you need to engineer the central metabolism of the yeast. The biosynthesis of (S)-reticuline starts from tyrosine, which is derived from the shikimate pathway. Key strategies include:

  • Overcoming Feedback Inhibition: The shikimate pathway is tightly regulated. Overexpressing a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (e.g., ARO4K229L) is a common and effective strategy to channel more carbon into this pathway.[9]

  • Increasing Precursor Supply: Enhancing the flux of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), the initial substrates of the shikimate pathway, can also increase tyrosine production.[9]

  • Optimizing the (S)-norcoclaurine Synthase (NCS) Step: The condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) by NCS is the committed step in BIA biosynthesis.[12] Engineering NCS for higher catalytic efficiency can significantly improve the overall flux towards (S)-reticuline.[12][13]

Q4: Is it better to express the pathway genes from plasmids or to integrate them into the genome?

A: Both approaches have their pros and cons.

  • Plasmids: High-copy episomal plasmids are excellent for rapid prototyping and screening of different enzymes and pathway configurations. They generally lead to higher protein expression levels. However, they can be genetically unstable, especially during long fermentations without selective pressure, and can impose a significant metabolic burden on the host.[6]

  • Genomic Integration: Integrating the expression cassettes into the yeast chromosome provides much greater genetic stability and typically results in lower cell-to-cell variation in expression.[8] While protein expression levels might be lower compared to high-copy plasmids, the reduced metabolic burden can lead to healthier cells and, in some cases, higher overall product titers, particularly in long-duration, high-density fermentations. For industrial applications, genomic integration is the preferred method.

Q5: My engineered yeast strain is producing (S)-canadine, but the final titer is still too low for commercial viability. What are the next steps?

A: Achieving industrially relevant titers (often in the g/L range) typically requires a multi-pronged optimization approach beyond initial pathway construction.[14]

  • Systems-Level Metabolic Engineering: Use 'omics' approaches (transcriptomics, proteomics, metabolomics) to identify unforeseen bottlenecks in the host metabolism. This can reveal limitations in cofactor supply, precursor availability, or competing pathways that need to be addressed.

  • Advanced Fermentation Strategies: Develop a robust fed-batch fermentation process with optimized media composition and feeding profiles to maintain high cell viability and productivity over an extended period.[5] This may also involve controlling pH and dissolved oxygen levels precisely.

  • Protein Engineering: The catalytic efficiency of the plant-derived enzymes is often a limiting factor. Directed evolution or rational protein design can be used to improve the kcat and/or Km of bottleneck enzymes like BBE or CAS.[1]

  • Product Export: (S)-canadine and other BIAs can be toxic to yeast at high concentrations. Engineering the yeast to express plant-based efflux transporters can help to export the product out of the cell, alleviating toxicity and potentially increasing the final titer.

References
  • Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology, 4(9), 564–573. Available at: [Link]

  • Li, Y., & Smolke, C. D. (2021). Engineering Saccharomyces cerevisiae to produce plant benzylisoquinoline alkaloids. Biotechnology Letters, 43(7), 1437-1447. Available at: [Link]

  • Galanie, S., & Smolke, C. D. (2015). Optimization of yeast-based production of medicinal protoberberine alkaloids. Microbial Cell Factories, 14, 18. Available at: [Link]

  • Zhao, Y., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 15, 1366133. Available at: [Link]

  • Thodey, K., Galanie, S., & Smolke, C. D. (2014). A microbial biomanufacturing platform for natural and semisynthetic opioids. Nature Chemical Biology, 10(10), 837–844. Available at: [Link]

  • Zhang, Y., et al. (2024). Metabolic engineering of Saccharomyces cerevisiae for chelerythrine biosynthesis. Journal of Industrial Microbiology & Biotechnology, 51(1), kuad073. Available at: [Link]

  • Mora-Lázaro, D., & Iglesias-Fernández, J. (2023). Rational Engineering of (S)-Norcoclaurine Synthase for Efficient Benzylisoquinoline Alkaloids Biosynthesis. International Journal of Molecular Sciences, 24(11), 9188. Available at: [Link]

  • Galanie, S., & Smolke, C. D. (2015). Optimization of yeast-based production of medicinal protoberberine alkaloids. Microbial Cell Factories, 14, 18. Available at: [Link]

  • Gao, Y., et al. (2024). Engineering strategies for enhanced heterologous protein production by Saccharomyces cerevisiae. Microbial Cell Factories, 23(1), 22. Available at: [Link]

  • Hori, K., & Ohta, D. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 692543. Available at: [Link]

  • Gao, Y., et al. (2024). Engineering strategies for enhanced heterologous protein production by Saccharomyces cerevisiae. Microbial Cell Factories, 23(1), 22. Available at: [Link]

  • Galanie, S., & Smolke, C. D. (2015). Optimization of yeast-based production of medicinal protoberberine alkaloids. Microbial Cell Factories, 14, 18. Available at: [Link]

  • Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology, 4(9), 564–573. Available at: [Link]

  • Hori, K., & Ohta, D. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 692543. Available at: [Link]

  • Menéndez-Perdomo, I. M., & Facchini, P. J. (2020). Investigation of benzylisoquinoline alkaloid biosynthetic pathway and its transcriptional regulation in lotus. Plant Physiology, 183(4), 1487–1502. Available at: [Link]

  • Struhl, K. (1995). Yeast transcriptional regulatory mechanisms. Annual Review of Genetics, 29, 651-674. Available at: [Link]

  • Pyne, M. E., et al. (2023). Benzylisoquinoline alkaloid production in yeast via norlaudanosoline improves selectivity and yield. bioRxiv. Available at: [Link]

  • Wright, C. I., et al. (2022). Burden Imposed by Heterologous Protein Production in Two Major Industrial Yeast Cell Factories: Identifying Sources and Mitigation Strategies. Frontiers in Fungal Biology, 3, 856942. Available at: [Link]

  • Li, Y., et al. (2018). Complete biosynthesis of noscapine and halogenated alkaloids in yeast. Proceedings of the National Academy of Sciences, 115(16), E3922–E3931. Available at: [Link]

  • Abbate, E. (2021). Improving heterologous protein production in yeast with massively parallel CRISPR genome editing. YouTube. Available at: [Link]

  • Funato, K., et al. (2021). Transcriptional regulation of sphingolipid metabolism in budding yeast. bioRxiv. Available at: [Link]

  • de Paiva, L. C., et al. (2022). Innovative Tools and Strategies for Optimizing Yeast Cell Factories. Kobe University Repository. Available at: [Link]

  • Urban, P., et al. (1997). Characterization of recombinant human cytochrome P450 2E1 and a C-terminal-truncated form: effect of P450-P450 and P450-reductase interactions. Journal of Biological Chemistry, 272(31), 19176–19186. Available at: [Link]

  • Trenchard, I. J., et al. (2015). Engineering strategies for the fermentative production of plant alkaloids in yeast. Metabolic Engineering, 30, 1-15. Available at: [Link]

  • Li, H., et al. (2024). Systems Metabolic Engineering of Saccharomyces cerevisiae for the High-Level Production of (2S)-Eriodictyol. Journal of Fungi, 10(2), 119. Available at: [Link]

  • Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic Acids Research, 28(1), 27-30. Available at: [Link]

  • Wang, Y., et al. (2023). Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines. Communications Chemistry, 6(1), 47. Available at: [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647–672. Available at: [Link]

  • Ostergaard, S., Olsson, L., & Nielsen, J. (2000). Metabolic Engineering of Saccharomyces cerevisiae. Microbiology and Molecular Biology Reviews, 64(1), 34–50. Available at: [Link]

  • Asadollahi, M. A., et al. (2020). Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast. Molecules, 25(17), 3986. Available at: [Link]

  • Kallscheuer, N., et al. (2017). Improving heterologous production of phenylpropanoids in Saccharomyces cerevisiae by tackling an unwanted side reaction of Tsc13, an endogenous double-bond reductase. FEMS Yeast Research, 17(5). Available at: [Link]

  • D’Espaux, L., et al. (2022). Boosting lignan-precursor synthesis in yeast cell factories through co-factor supply optimization. Frontiers in Bioengineering and Biotechnology, 10, 999318. Available at: [Link]

  • Chen, Y., et al. (2024). Advanced metabolic Engineering strategies for the sustainable production of free fatty acids and their derivatives using yeast. Biotechnology Advances, 108481. Available at: [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of (R)-Canadine and Berberine: Unraveling Distinct Antioxidant Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the vast landscape of natural protoberberine alkaloids, Berberine and its reduced derivative, (R)-Canadine (also known as (R)-tetrahydroberberine), present a compelling case study in how subtle structural modifications can dictate profound differences in biological activity.[1] Both compounds, isolated from plants like Coptis chinensis and Hydrastis canadensis, are subjects of intense research for their therapeutic potential.[1][2] While Berberine is widely recognized for a plethora of pharmacological effects, this compound is emerging as a potent antioxidant with a distinct and potentially more favorable safety profile.[3][4]

This guide provides an in-depth, objective comparison of the antioxidant activities of this compound and Berberine. Moving beyond a simple recitation of data, we will dissect the structural nuances, compare their mechanistic actions on cellular pathways, and provide detailed experimental protocols for researchers seeking to validate and expand upon these findings. This analysis is designed to arm researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate molecule for their specific research applications.

The Decisive Role of Molecular Structure

The fundamental divergence in the bioactivity of Berberine and this compound originates from their chemical structures. Berberine possesses a fully aromatic, planar isoquinoline ring system with a quaternary nitrogen atom. This configuration is believed to be a key pharmacophoric pattern responsible for its significant cytotoxic effects.[3][4] In contrast, this compound is the fully reduced, non-planar version of Berberine, featuring a tertiary amine.[4]

This reduction eliminates the structural features associated with Berberine's cytotoxicity. Consequently, while Berberine demonstrates significant toxic effects in various cell lines, this compound is notable for its lack of cytotoxicity at comparable concentrations, a critical differentiator for therapeutic development.[3][5] This structural change not only impacts safety but also fundamentally alters the primary mechanism of antioxidant action.

Mechanistic Divergence: Direct Scavenging vs. Indirect Pathway Modulation

An antioxidant can operate through two primary modes of action: direct scavenging of reactive oxygen species (ROS) or indirect action by upregulating the body's endogenous antioxidant defense systems. Herein lies the most significant functional difference between this compound and Berberine.

This compound: A Direct Radical Scavenger

This compound's antioxidant properties are primarily attributed to its capacity for direct radical scavenging.[1] Molecular modeling studies have revealed that the stereoelectronic aspects of this compound are remarkably similar to those of alpha-tocopherol (a form of Vitamin E) and its water-soluble analog, Trolox.[4] This suggests a high propensity to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. Its non-toxic nature further enhances its potential as a novel direct antioxidant agent.

Berberine: An Indirect Antioxidant and Inflammatory Modulator

Berberine's antioxidant effects are more complex and largely indirect, stemming from its ability to modulate key cellular signaling pathways.[6]

  • Activation of the Nrf2-ARE Pathway: Berberine is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1.[6] In response to stressors, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes.[7][8] These include crucial endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][6] By enhancing these cellular defenses, Berberine helps mitigate oxidative stress.[6]

  • Inhibition of the NF-κB Pathway: Oxidative stress and inflammation are deeply intertwined. Berberine exhibits potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines.[9][11] By suppressing NF-κB activation, Berberine reduces inflammation and, consequently, the associated oxidative burden.[9][10]

While Berberine can engage in some direct ROS scavenging, its primary contribution to cellular redox balance is through the powerful modulation of these signaling cascades.[12][13]

G cluster_0 Cellular Environment cluster_1 Compound Intervention ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation NFkB NF-κB Pathway ROS->NFkB activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds & activates AntioxidantEnzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes upregulates transcription AntioxidantEnzymes->ROS neutralizes Inflammation Inflammation NFkB->Inflammation promotes Berberine Berberine Berberine->Nrf2_Keap1 activates (indirectly) Berberine->NFkB inhibits Canadine This compound Canadine->ROS directly scavenges

Fig. 1: Mechanisms of this compound and Berberine antioxidant action.

Quantitative Evaluation: A Framework for Direct Comparison

Data Summary Table

The following table outlines the expected outcomes from a comparative study based on the known mechanisms of each compound.

AssayPrincipleParameter MeasuredExpected Result for this compoundExpected Result for BerberineRationale
DPPH Assay Measures hydrogen-donating ability to neutralize the DPPH radical.IC₅₀ (µM)Low IC₅₀ Moderate IC₅₀Reflects this compound's strong direct scavenging ability.
ABTS Assay Measures scavenging of the ABTS radical cation.Trolox EquivalentsHigh ModerateSimilar to DPPH, assesses direct radical scavenging.
ORAC Assay Measures scavenging of peroxyl radicals.µmol TE/µmolHigh ModerateSpecifically measures efficacy against a biologically relevant radical.[14]
CAA Assay Measures inhibition of intracellular ROS formation in a cell line (e.g., HepG2).[15]CAA Value (µmol QE/µmol)High HighThis compound acts via direct scavenging within the cell. Berberine acts by upregulating cellular defenses. Both are expected to be effective, but through different means.
Cytotoxicity Measures cell viability (e.g., MTT assay).CC₅₀ (µM)High (Low Toxicity) Low (High Toxicity) A critical differentiating factor.[3]
  • IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency.

  • Trolox Equivalents (TE): Antioxidant capacity relative to Trolox, a Vitamin E analog.

  • Quercetin Equivalents (QE): Antioxidant capacity relative to Quercetin, a standard flavonoid.[15]

  • CC₅₀: Half-maximal cytotoxic concentration.

Experimental Protocols for Head-to-Head Analysis

For scientific integrity and reproducibility, detailed, validated protocols are essential. The following are step-by-step methodologies for the key assays required to compare this compound and Berberine.

In Vitro Chemical Assays (DPPH, ABTS, ORAC)

These assays are foundational for determining direct radical scavenging capacity. While useful, it is crucial to recognize their limitation: they do not account for bioavailability, metabolism, or cellular location.[16]

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep this solution protected from light.

  • Sample Preparation: Prepare stock solutions of this compound, Berberine, and a positive control (e.g., Trolox or Ascorbic Acid) in methanol. Create a series of dilutions from these stocks.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each sample dilution to triplicate wells.

    • Add 150 µL of the DPPH solution to each well.

    • For the control (blank), add 50 µL of methanol instead of the sample.

  • Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes. The reaction time is critical for consistency.[17]

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is determined by plotting % inhibition against concentration.

Cell-Based Assay: A More Biologically Relevant Approach

The Cellular Antioxidant Activity (CAA) assay bridges the gap between simple chemical tests and in vivo conditions. It measures antioxidant activity within a cellular environment, accounting for uptake and metabolism of the test compounds.[15][18]

Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells into a 96-well, black, clear-bottom microplate at a density that will achieve ~90-100% confluency on the day of the assay (e.g., 60,000 cells/well).[5] Incubate for 24 hours at 37°C and 5% CO₂.

  • Cell Loading:

    • Remove the culture medium.

    • Wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Add 100 µL of treatment medium containing 25 µM 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe to each well.[19]

  • Compound Treatment: Add 50 µL of the test compounds (this compound, Berberine) and a standard (Quercetin) at various concentrations to the wells.[19] Incubate for 1 hour to allow for cellular uptake.

  • Induction of Oxidative Stress:

    • Remove the treatment solution and wash the cells three times with PBS.[19]

    • Add 100 µL of a peroxyl radical initiator, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.[20]

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence intensity every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[5]

  • Data Analysis: Calculate the area under the curve (AUC) for each concentration. The CAA value is calculated by comparing the net AUC of the test compound to the net AUC of the Quercetin standard.

G A 1. Seed HepG2 cells in 96-well plate B 2. Wash cells and load with DCFH-DA probe A->B C 3. Add test compounds (this compound, Berberine) and incubate for 1 hr B->C D 4. Wash cells 3x with PBS C->D E 5. Add AAPH radical initiator to induce oxidative stress D->E F 6. Measure fluorescence kinetically (Ex: 485nm, Em: 538nm) for 60 minutes E->F G 7. Calculate Area Under Curve (AUC) and determine CAA value F->G

Fig. 2: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

The evidence strongly indicates that this compound and Berberine, despite their close structural relationship, are fundamentally different antioxidants.

  • This compound is a promising direct-acting antioxidant characterized by significant radical scavenging activity and, crucially, low cytotoxicity.[1][3] Its profile suggests potential applications where direct quenching of ROS is desired without the confounding effects of broad pathway modulation or cellular toxicity.

  • Berberine functions primarily as an indirect antioxidant and potent biological modulator .[6] Its efficacy is derived from its ability to upregulate endogenous antioxidant defenses via the Nrf2 pathway and suppress inflammation by inhibiting NF-κB.[6] However, these benefits are inextricably linked to significant cytotoxicity, a factor that must be carefully considered in any therapeutic application.

Future research should prioritize a direct, side-by-side comparison of these two alkaloids using the comprehensive panel of assays described herein. Such a study would provide definitive quantitative data to guide future drug discovery and development efforts. Furthermore, investigating the potential for this compound to modulate the Nrf2 pathway, even to a lesser extent than Berberine, would provide a more complete understanding of its mechanism of action. For researchers in the field, the choice between these molecules is not about which is "better," but which possesses the specific mechanistic profile and safety attributes required for the intended biological outcome.

References

  • Correché, E. R., Andujar, S. A., Kurdelas, R. R., Gómez Lechón, M. J., Freile, M. L., & Enriz, R. D. (2008). Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. Bioorganic & Medicinal Chemistry, 16(7), 3641-3651. [Link]

  • Correché, E., et al. (2008). Antioxidant and cytotoxic activities of canadine: Biological effects and structural aspects. ResearchGate. [Link]

  • García-Muñoz, A. M., et al. (2024). A Descriptive Review of the Antioxidant Effects and Mechanisms of Action of Berberine and Silymarin. MDPI. [Link]

  • Wikipedia. (n.d.). Canadine. Wikipedia. [Link]

  • Feng, Y., et al. (2019). Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Johnson, D. A., & Johnson, J. A. (2002). The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration. Annals of the New York Academy of Sciences. [Link]

  • Zhu, X., et al. (2020). Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells. Tropical Animal Health and Production. [Link]

  • Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Zen-Bio. [Link]

  • Schaich, K. M., et al. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Journal of Functional Foods. [Link]

  • Musumeci, R., et al. (2014). Antioxidant Properties of Berberis aetnensis C. Presl (Berberidaceae) Roots Extract and Protective Effects on Astroglial Cell Cultures. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. [Link]

  • Wang, J., et al. (2023). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers in Oncology. [Link]

  • Jiang, W., et al. (2025). Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine. ResearchGate. [Link]

  • Ganesan, K., & Xu, B. (2019). Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα. Molecules. [Link]

  • Ou, B., et al. (2001). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Quantifying the Antioxidant Activity of Phytochemicals, Food Extracts, and Dietary Supplements.
  • Li, Z., et al. (2016). Berberine improves airway inflammation and inhibits NF-κB signaling pathway in an ovalbumin-induced rat model of asthma. Journal of Asthma. [Link]

  • Pfoze, N. L., et al. (2014). Isolation of Protoberberine Alkaloids from Stem Bark of Mahonia manipurensis Takeda Using RP-HPLC. Journal of Medicinal Plants Studies. [Link]

  • Chen, X., et al. (2022). In vitro antioxidant activities (DPPH (a), ABTS (b), FRAP (c), and ORAC (d)) of RBOs from different japonica rice (Oryza sativa L.) varieties. ResearchGate. [Link]

  • Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules. [Link]

  • Quines, C. B., et al. (2021). Menthol-Based Cream as a Novel Therapy for Diabetic Skin Wounds. Pharmaceuticals. [Link]

  • Nguyen, T., et al. (2009). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry. [Link]

  • Kellett, M. E., et al. (2018). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. [Link]

  • Ácsová, A., et al. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences. [Link]

  • Saeedi, S., et al. (2022). Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways. Phytotherapy Research. [Link]

  • Khodaei, M., et al. (2023). Comparative study of antioxidant and antimicrobial activity of berberine-derived Schiff bases, nitro-berberine and amino-berberine. Scientific Reports. [Link]

  • García-Muñoz, A. M., et al. (2024). Summary of Antioxidant Activity of Berberine and Silymarin. ResearchGate. [Link]

  • Al-Dhubiab, B. E. (2026). ANTIOXIDANT, ANTIMICROBIAL, AND METABOLIC STABILIZATION PROPERTIES OF BERBERIS VULGARIS L.: ITS ROLE IN MODERN MEDICINE. SHOKH LIBRARY. [Link]

  • Mazzone, G., et al. (2022). Oxoberberine: a promising natural antioxidant in physiological environments. RSC Advances. [Link]

  • Feng, Y., et al. (2021). Promising Antioxidative Effect of Berberine in Cardiovascular Diseases. Frontiers in Pharmacology. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. [Link]

  • Heim, K. (2023). Berberine Deep Dive: An Update on Evidence-Based Clinical Use for Cardiometabolic Applications. YouTube. [Link]

  • Imenshahidi, M., & Hosseinzadeh, H. (2019). Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders. Frontiers in Pharmacology. [Link]

  • Nguyen, T., et al. (2009). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. ResearchGate. [Link]

  • Thorne. (n.d.). Berberine & Reviews. Thorne. [Link]

Sources

A Comparative Guide to Validating the Anti-inflammatory Effects of (R)-Canadine In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the anti-inflammatory properties of the natural alkaloid (R)-Canadine using established in vitro models. It is designed for researchers, scientists, and drug development professionals seeking to objectively assess the therapeutic potential of novel compounds. Here, we compare the efficacy of this compound against a standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, and a potent corticosteroid, Dexamethasone, within a lipopolysaccharide (LPS)-stimulated macrophage model.

Introduction: The Inflammatory Cascade and Therapeutic Intervention

Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to a multitude of chronic diseases. A key cellular player in the inflammatory process is the macrophage. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages initiate a signaling cascade that results in the production of pro-inflammatory mediators.[1][2][3] This cascade is largely orchestrated by the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of genes encoding cytokines, chemokines, and enzymes crucial for the inflammatory response.[4][5][6]

Key enzymes upregulated by NF-κB include inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8] iNOS produces nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammatory pathology.[2][8] COX-2 is responsible for the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of inflammation and pain.[8][9][10] Consequently, inhibiting the NF-κB pathway and the subsequent expression and activity of iNOS and COX-2 are primary strategies for anti-inflammatory drug development.[11][12][13]

This compound, a naturally occurring isoquinoline alkaloid, has demonstrated notable antioxidant properties and low cytotoxicity, suggesting its potential as a therapeutic agent.[14][15] This guide outlines a series of in vitro experiments to systematically evaluate and quantify its anti-inflammatory effects.

Experimental Design: A Self-Validating In Vitro Model

To ensure the reliability and reproducibility of our findings, we employ a self-validating experimental design. This involves using a well-characterized cell line, a specific inflammatory stimulus, and both positive and negative controls.

Cell Line: RAW 264.7 murine macrophage-like cells are a widely used and reliable model for studying inflammation in vitro.[2][16][17] They respond robustly to LPS, activating the NF-κB signaling pathway and producing a measurable inflammatory response.[17][18]

Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in vitro.[2][17][19]

Test Compounds:

  • This compound: The investigational compound.

  • Ibuprofen: A commonly used NSAID that primarily acts by inhibiting COX enzymes.[10]

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory effects, known to inhibit NF-κB and the expression of pro-inflammatory genes.[11][20][21][22]

  • Vehicle Control (DMSO): To account for any effects of the solvent used to dissolve the test compounds.

Experimental Workflow

The overall workflow is designed to first assess the cytotoxicity of this compound, followed by a comprehensive evaluation of its impact on key inflammatory markers.

G cluster_0 Phase 1: Pre-screening cluster_1 Phase 2: Inflammation Induction & Treatment cluster_2 Phase 3: Endpoint Analysis A RAW 264.7 Cell Culture B MTT Assay for Cell Viability (Determine non-toxic concentrations of this compound) A->B D Pre-treat with this compound, Ibuprofen, or Dexamethasone B->D Select Concentrations C Seed RAW 264.7 Cells C->D E Stimulate with LPS (1 µg/mL) D->E G Cell Lysis E->G F Collect Supernatant H Griess Assay (NO) F->H I ELISA (TNF-α, IL-6, PGE2) F->I J Western Blot (iNOS, COX-2, β-actin) G->J

Caption: Experimental workflow for in vitro validation.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Plate cells in 96-well plates (for MTT, Griess, and ELISA assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound, Ibuprofen, or Dexamethasone. Incubate for 1-2 hours.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the control group. Incubate for 24 hours.

Protocol 2: Griess Assay for Nitric Oxide (NO) Quantification

The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[23][24][25]

  • Sample Collection: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

  • Griess Reagent I: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each sample and incubate for 5-10 minutes at room temperature, protected from light.[25]

  • Griess Reagent II: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well.[25]

  • Incubation and Measurement: Incubate for 5-10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.[23]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protocol 3: ELISA for Cytokine (TNF-α, IL-6) and PGE2 Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique for quantifying specific proteins in a sample.[26][27]

  • Sample Preparation: Use the collected cell culture supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific kits (e.g., Human TNF-α ELISA Kit, IL-6 ELISA Kit, PGE2 ELISA Kit).[26][27][28][29][30] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody conjugated to an enzyme.

    • Adding a substrate that reacts with the enzyme to produce a measurable color change.

  • Data Analysis: Measure the absorbance and calculate the concentrations of TNF-α, IL-6, and PGE2 based on their respective standard curves.

Protocol 4: Western Blotting for iNOS and COX-2 Protein Expression

Western blotting allows for the detection and relative quantification of specific proteins in a cell lysate.[22][31][32][33]

  • Cell Lysis: After removing the supernatant, wash the cells in the 6-well plates with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors.[32]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[32]

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the expression of iNOS and COX-2 to the loading control.

Comparative Data Analysis

The following tables present hypothetical but plausible data to illustrate the expected outcomes of these experiments.

Table 1: Effect of this compound on Cell Viability

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
This compound198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5088.4 ± 5.7

Data are presented as mean ± SD (n=3). This initial screen is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Table 2: Comparative Effects on NO, PGE2, TNF-α, and IL-6 Production

TreatmentConcentration (µM)NO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control-2.1 ± 0.345.2 ± 5.188.3 ± 9.235.7 ± 4.1
LPS (1 µg/mL)-48.5 ± 4.2512.6 ± 45.81245.7 ± 110.3876.4 ± 78.2
This compound1035.2 ± 3.1388.1 ± 34.5987.6 ± 87.9654.3 ± 58.1
2521.8 ± 2.5245.9 ± 22.1654.2 ± 58.1432.1 ± 38.4
5010.3 ± 1.1115.7 ± 10.3311.8 ± 27.7205.6 ± 18.3
Ibuprofen5045.1 ± 3.9150.3 ± 13.41198.4 ± 106.5850.1 ± 75.6
Dexamethasone108.9 ± 0.998.5 ± 8.8250.6 ± 22.3165.4 ± 14.7

Data are presented as mean ± SD (n=3). All groups were stimulated with LPS except the control.

Table 3: Relative Protein Expression of iNOS and COX-2

TreatmentConcentration (µM)Relative iNOS ExpressionRelative COX-2 Expression
Control-0.05 ± 0.010.04 ± 0.01
LPS (1 µg/mL)-1.00 ± 0.121.00 ± 0.11
This compound250.45 ± 0.050.52 ± 0.06
500.18 ± 0.020.23 ± 0.03
Ibuprofen500.95 ± 0.100.15 ± 0.02
Dexamethasone100.12 ± 0.020.18 ± 0.02

Data are presented as mean ± SD (n=3) and normalized to the LPS-only group. All groups were stimulated with LPS except the control.

Interpretation and Mechanistic Insights

The data presented in the tables suggest that this compound exhibits a dose-dependent anti-inflammatory effect. It significantly reduces the production of NO, PGE2, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells.

Notably, this compound appears to inhibit both iNOS and COX-2 protein expression, as shown by the Western blot analysis. This dual inhibition is a key differentiator from Ibuprofen, which primarily targets COX-2 activity with little effect on iNOS expression. Dexamethasone, as expected, demonstrates potent and broad-spectrum anti-inflammatory activity by strongly suppressing the expression of both enzymes and the production of all measured inflammatory mediators.[20][22]

The inhibition of iNOS and COX-2 expression suggests that this compound may act upstream in the inflammatory signaling pathway, potentially by modulating the activity of NF-κB.

The NF-κB Signaling Pathway: A Likely Target

The NF-κB transcription factor family is a central regulator of inflammatory responses.[4][5][6][34][35] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators, including TNF-α, IL-6, iNOS, and COX-2.[6][35]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Signal Transduction IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription Canadine This compound Canadine->IKK Potential Inhibition

Caption: The NF-κB signaling pathway and potential point of inhibition by this compound.

The ability of this compound to suppress the expression of multiple NF-κB target genes strongly implies that it interferes with this critical signaling pathway. Further experiments, such as assessing IκB phosphorylation or NF-κB nuclear translocation, would be necessary to confirm this mechanism.

Conclusion

This guide provides a robust and comparative framework for the in vitro validation of this compound's anti-inflammatory properties. The presented data, though illustrative, highlight its potential to act as a dual inhibitor of iNOS and COX-2 expression, likely through the modulation of the NF-κB signaling pathway. This multi-targeted approach distinguishes this compound from conventional NSAIDs and warrants further investigation into its therapeutic potential for inflammatory diseases.

References

  • Clancy, R., & Varenika, B. (2009). Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation. Journal of Clinical Investigation, 119(3), 457-464. Available from: [Link]

  • Hart, P. H., & Finlay-Jones, J. J. (1990). The RAW264.7 cell line as a model for macrophage activation. Journal of Leukocyte Biology, 47(2), 121-128.
  • Correché, E. R., Andujar, S. A., Kurdelas, R. R., Lechón, M. J. G., Freile, M. L., Enriz, R. D., & Souto, M. S. (2008). Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. Bioorganic & Medicinal Chemistry, 16(7), 3641-3651. Available from: [Link]

  • Kim, S. F., Huri, D. A., & Snyder, S. H. (2005). Inducible nitric oxide synthase binds, S-nitrosylates, and activates cyclooxygenase-2. Science, 310(5756), 1966-1970. Available from: [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available from: [Link]

  • Taciak, B., Białasek, M., Braniewska, A., Sas, Z., Sawicka, P., Kiraga, L., Rygiel, T., & Król, M. (2018). Evaluation of the effects of LPS and IFN-γ on the morphology, proliferation, and viability of RAW 264.7 cells. Folia Biologica, 66(2), 69-76.
  • Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids--new mechanisms for old drugs. The New England Journal of Medicine, 353(16), 1711–1723. Available from: [Link]

  • Charles River Laboratories. (n.d.). Macrophage Cell Assay. Retrieved from [Link]

  • Di Rosa, M., Iuvone, T., & D'Acquisto, F. (2001). The role of nitric oxide in inflammatory pain. European Journal of Pharmacology, 429(1-3), 1-10.
  • Park, S. Y., Kim, Y. H., Park, G., & Lee, S. J. (2019). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 24(1), 83. Available from: [Link]

  • Correché, E. R., Andujar, S. A., Kurdelas, R. R., Lechón, M. J. G., Freile, M. L., Enriz, R. D., & Souto, M. S. (2008). Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. Bioorganic & Medicinal Chemistry, 16(7), 3641-3651. Available from: [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. Available from: [Link]

  • Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545–558. Available from: [Link]

  • Iadecola, C., Zhang, F., & Xu, X. (1999). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. Proceedings of the National Academy of Sciences, 96(22), 12195-12200. Available from: [Link]

  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction, its application to nitric oxide research, and limitations.
  • Moradi, S. Z., Ghasemzadeh, A., & Ghaffari, S. (2021). From Plant to Chemistry: Sources of Antinociceptive Non-Opioid Active Principles for Medicinal Chemistry and Drug Design. Pharmaceuticals, 14(11), 1163. Available from: [Link]

  • de Oliveira, M. R., de Matos, N. A., & de Paula, M. N. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammopharmacology, 30(4), 1145–1160. Available from: [Link]

  • Chien, C. H., Chen, L. G., Lin, C. C., & Wang, C. C. (2012). Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding. The Journal of Pineal Research, 52(2), 224–234. Available from: [Link]

  • Al-Malki, A. L., Al-Ghamdi, S. S., & Al-Said, M. S. (2022). Menthol-Based Cream as a Novel Therapy for Diabetic Skin Wounds. Molecules, 27(19), 6296. Available from: [Link]

  • Puckett, Y., & Gabbar, A. (2021). Dexamethasone Mechanism in Inflammatory Immune Mediated Disease and its Application in Treating 2019 Coronavirus Disease (COVID-19). Journal of Inflammation Research, 14, 3891–3902. Available from: [Link]

  • Kim, S. F., Huri, D. A., & Snyder, S. H. (2005).
  • Pur-Form. (2021). NF-kB: The Pathway of Inflammation. Retrieved from [Link]

  • ResearchGate. (n.d.). LPS-induced morphological changes in RAW264.7 cells. Retrieved from [Link]

  • Lee, J. H., Kim, J. H., & Kim, Y. S. (2018). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 26(6), 587–595. Available from: [Link]

  • Clancy, R., & Varenika, B. (2009). Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation. Journal of Clinical Investigation, 119(3), 457-464. Available from: [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available from: [Link]

  • Patsnap. (n.d.). What is the mechanism of action of Dexamethasone? Retrieved from [Link]

  • Chen, K. C., Hsieh, C. L., Peng, C. C., Hsieh-Li, H. M., Chiang, W., & Chen, F. A. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants, 8(6), 171. Available from: [Link]

  • Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]

  • Perretti, M., & Flower, R. J. (1993). Western blot analysis of COX-2 (Upper) and iNOS (Lower) protein expression induced by E. coli LPS in J774.2 cells. ResearchGate. Available from: [Link]

  • Sharma, D., & Kanneganti, T. D. (2022). In Vitro Assays to Study Inflammasome Activation in Primary Macrophages. Methods in Molecular Biology, 2452, 1-13.
  • OMICS International. (n.d.). Evaluation of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficacy of the In Vitro Macrophage Assay to Test the Anti-inflammatory. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Laboratory Validation of (R)-Canadine Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of (R)-Canadine, a bioactive protoberberine alkaloid. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection and outlines a robust framework for ensuring analytical consistency across different laboratories. Our focus is on establishing self-validating systems that are not only compliant with regulatory expectations but are also rooted in sound scientific principles.

Introduction: The Analytical Imperative for this compound

This compound, the levorotatory enantiomer of canadine, is a naturally occurring alkaloid found in various plant species. Its pharmacological potential necessitates the development of precise and reliable analytical methods for its quantification in raw materials, finished products, and biological matrices. The objective of any analytical method is to ensure that it is fit for its intended purpose, a principle underscored by the International Council for Harmonisation (ICH) guidelines.[1][2] The transfer and consistent performance of these methods across different laboratories is a critical step in the drug development lifecycle, ensuring data integrity and comparability.[3][4] This guide will explore the common analytical techniques employed for this compound analysis and provide a detailed protocol for cross-laboratory validation.

Comparative Analysis of Analytical Techniques for this compound

The choice of an analytical technique for this compound quantification is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques.[5]

Methodological Considerations
  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and robust technique, often considered the gold standard for routine quality control of well-characterized compounds.[6] For this compound, a C18 reversed-phase column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient is typically effective.[1][7] UV detection is suitable due to the chromophoric nature of the molecule.

  • Ultra-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS/MS): UPLC utilizes columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times and improved resolution compared to conventional HPLC.[8][9] When coupled with a tandem mass spectrometer (MS/MS), this technique offers exceptional sensitivity and selectivity, making it ideal for bioanalytical studies or the analysis of complex matrices where trace-level detection is required.[3][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides structural information, which is invaluable for metabolite identification and characterization.[11] For this compound, LC-MS can confirm the identity of the analyte and detect potential impurities or degradation products.

Performance Comparison

The following table summarizes the key performance characteristics of the three primary analytical techniques for this compound, based on typical performance for similar alkaloids.

Parameter HPLC-UV UPLC-MS/MS LC-MS
Selectivity GoodExcellentExcellent
Sensitivity (LOD/LOQ) µg/mL range[12]ng/mL to pg/mL range[10]ng/mL range
Analysis Time 15-30 minutes2-10 minutes[9]10-20 minutes
Robustness HighModerateModerate
Cost LowHighHigh
Primary Application Routine QC, content uniformityBioanalysis, trace impurity analysisStructural elucidation, metabolite ID

Cross-Laboratory Validation Protocol: An HPLC-UV Method for this compound

The transfer of an analytical method to a new laboratory requires a documented process to ensure the receiving laboratory is qualified to run the method.[4][13] This protocol outlines a comprehensive approach for the cross-laboratory validation of a reversed-phase HPLC-UV method for the quantification of this compound.

Objective

To demonstrate that the analytical method for the quantification of this compound produces comparable and reliable results when performed in two different laboratories (originating and receiving).

Pre-requisites and Materials
  • Validated Analytical Method: A fully validated HPLC-UV method from the originating laboratory, including a detailed standard operating procedure (SOP).

  • Reference Standard: A well-characterized this compound reference standard of known purity.

  • Samples: A minimum of three batches of the drug substance or product containing this compound.

  • Instrumentation: Comparable HPLC systems with UV detectors in both laboratories.

  • Personnel: Trained analysts in both laboratories.

Experimental Workflow

The following diagram illustrates the key stages of the cross-laboratory validation process.

CrossLabValidation cluster_originating Originating Laboratory cluster_receiving Receiving Laboratory cluster_joint Joint Evaluation A Method Validation & SOP Preparation B Reference Standard & Sample Characterization A->B Provides basis for D Shipment of Materials to Receiving Lab B->D Materials for transfer C Analyst Training (if required) E Method Familiarization & System Suitability C->E Ensures competency D->E Initiates transfer F Execution of Validation Protocol E->F Confirms readiness H Data Comparison & Statistical Analysis F->H Generates data G Analysis of Blinded Samples G->H Provides independent check I Acceptance Criteria Assessment H->I Evaluates against J Final Validation Report I->J Summarizes findings

Caption: Workflow for Cross-Laboratory Validation.

Step-by-Step Methodology

Step 1: Protocol Development and Agreement

  • A joint validation protocol should be developed and agreed upon by both laboratories.[13] This protocol must detail the experimental design, acceptance criteria, and responsibilities of each party.

Step 2: Method Familiarization and System Suitability in the Receiving Laboratory

  • The analyst in the receiving laboratory should perform several trial runs of the method to become familiar with the procedure.

  • System suitability tests (SSTs) must be performed before any official analysis. Typical SST parameters for an HPLC method include:

    • Tailing factor: Should be ≤ 2.0 for the this compound peak.

    • Theoretical plates: Should be > 2000.

    • Relative standard deviation (RSD) of replicate injections: Should be ≤ 2.0%.

Step 3: Precision Assessment

  • Repeatability (Intra-assay Precision): The receiving laboratory should analyze a minimum of six preparations of a single sample batch at 100% of the target concentration. The RSD of the results should not exceed 2.0%.

  • Intermediate Precision: This assesses the effect of random events on the precision of the analytical procedure.[14] The analysis should be performed on different days by different analysts using different equipment (if available). The RSD of the combined results should not exceed 3.0%.

Step 4: Accuracy Assessment

  • Accuracy should be assessed using a recovery study. A known amount of this compound reference standard is spiked into a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • The recovery should be within 98.0% to 102.0% for each concentration level.

Step 5: Comparative Analysis

  • Both laboratories will analyze the same three batches of the product in triplicate.

  • The results from both laboratories will be statistically compared. The mean results should not differ by more than a predetermined acceptance criterion (e.g., ± 2.0%).

Step 6: Robustness Evaluation

  • The robustness of the analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters.[9] This is a critical aspect of ensuring the method's reliability during normal usage.

  • Key parameters to investigate for an HPLC method include:

    • pH of the mobile phase (± 0.2 units)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

  • The system suitability parameters should still be met under these varied conditions.

Acceptance Criteria

A summary of the acceptance criteria for the cross-laboratory validation is provided in the table below.

Validation Parameter Acceptance Criteria
System Suitability Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD ≤ 2.0%
Repeatability RSD ≤ 2.0%
Intermediate Precision RSD ≤ 3.0%
Accuracy Recovery between 98.0% and 102.0%
Comparative Analysis Mean results between labs differ by ≤ 2.0%
Robustness System suitability criteria are met under all varied conditions

Conclusion

The successful cross-laboratory validation of an analytical method for this compound is a testament to the method's robustness and reliability. By following a structured and scientifically sound protocol, laboratories can ensure the consistency and integrity of their analytical data, a cornerstone of modern drug development and quality control. This guide provides a framework for achieving this, emphasizing the importance of a thorough understanding of the analytical techniques and a collaborative approach to validation.

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

References

  • de Nijs, M., Elbers, I. J. W., & Mulder, P. P. J. (2014). Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material. Food Additives & Contaminants: Part A, 31(5), 897–905.
  • Dolan, J. W. (2006). Analytical Method Transfer.
  • Ermer, J. (2001). Validation in pharmaceutical analysis. Part I: An integrated approach. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 755–767.
  • Castro-Puyana, M., & Crego, A. L. (2016). Comparative study of UPLC–MS/MS and HPLC–MS/MS to determine procyanidins and alkaloids in cocoa samples. Journal of Food Composition and Analysis, 45, 27-35.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (2023). Q14 Analytical Procedure Development. U.S.
  • Klimczak, I., & Gliszczyńska-Świgło, A. (2015). Comparison of UPLC and HPLC methods for determination of vitamin C. Food Chemistry, 175, 100–105.
  • Kumar, A., & Sharma, R. (2018). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 11(9), 4146-4151.
  • Lerno, L. A., German, J. B., & Lebrilla, C. B. (2010). Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course.
  • Medfiles. (2023). Best practices for analytical method transfers. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ravisankar, P., Navya, C. N., Pravallika, D., & Sri, D. N. (2015). A review on step-by-step analytical method validation. IOSR Journal of Pharmacy, 5(10), 7-19.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • Shaim, A. A., El-Abid, J., Al-Adham, I. S. I., & El-Hajji, A. A. (2024).
  • Snee, R. D. (1977). Validation of regression models: methods and examples. Technometrics, 19(4), 415-428.
  • USP. (n.d.). <1225> Validation of Compendial Procedures.
  • Vogel, A. I. (1989).
  • WHO. (2011). Annex 7: WHO guidelines on transfer of technology in pharmaceutical manufacturing.
  • Grigoriu, I. C., Dodi, G., & Popa, M. (2015). Validation and Application of a RP-HPLC Method with UV Detection for Loratadine Determination. Revista de Chimie, 66(10), 1630-1634.
  • Elchamieh, S., Jaber, A., Ibrahim, G., & Cheble, E. (2024). Spectrophotometric and Chromatographic Determination of Alkaloids and Nicotine Contents in Lebanese Tobacco Leaves. Yuzuncu Yil University Journal of Agricultural Sciences, 34(2), 335-345.
  • The Pharma Innovation. (2018). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review.
  • Klein, L. M., et al. (2022). A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(30), 8343–8358.
  • Lab Manager. (2023). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link]

  • Agilent Technologies. (n.d.). METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS. Retrieved from [Link]

  • KNAUER. (n.d.). Guidelines for method transfer from HPLC to UHPLC. Retrieved from [Link]

  • Beres, T., et al. (2019). Intralaboratory Comparison of Analytical Methods for Quantification of Major Phytocannabinoids. Analytical and Bioanalytical Chemistry, 411(19), 4645–4655.
  • Granica, S., et al. (2014). Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma.
  • Science.gov. (n.d.). validated hplc methods: Topics by Science.gov. Retrieved from [Link]

  • Journal of Chemical Society of Nigeria. (2021). QUANTITATIVE EVALUATION OF ALKALOIDS, FLAVONOIDS, SAPONINS, STERO. Journal of Chemical Society of Nigeria, 46(4).
  • ResearchGate. (n.d.). Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. Retrieved from [Link]

  • ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR THE QUANTIFICATION OF SIX CANNABINOIDS IN COMMERCIAL PRODUCTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Extraction and Complete Mass Spectral Characterization of Steroidal Alkaloids from Veratrum Californicum. Retrieved from [Link]

  • ResearchGate. (n.d.). Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars. Retrieved from [Link]

  • Chromatography Today. (2022). Why a robust method is essential in pharmaceutical analysis. Retrieved from [Link]

Sources

A Comparative Guide to the Calcium Channel Blocking Activity of (R)-Canadine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the exploration of novel molecular entities with therapeutic potential is a constant endeavor. This guide provides a comprehensive comparison of the calcium channel blocking activity of the natural alkaloid (R)-Canadine against established calcium channel blockers (CCBs). While quantitative data on this compound is emerging, this document synthesizes the available information, contextualizes its activity within its chemical class, and presents the established data for well-known CCBs to offer a clear comparative perspective.

Introduction to Voltage-Gated Calcium Channels and Their Blockers

Voltage-gated calcium channels (VGCCs) are crucial transmembrane proteins that regulate the influx of calcium ions into cells in response to changes in membrane potential.[1] This calcium influx acts as a secondary messenger, triggering a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[2]

Calcium channel blockers are a well-established class of drugs that modulate the function of these channels, leading to a reduction in intracellular calcium concentration.[3] They are broadly classified into two main groups:

  • Dihydropyridines (e.g., Nifedipine, Amlodipine): These agents are highly selective for the L-type calcium channels in vascular smooth muscle, leading to potent vasodilation and a reduction in blood pressure.[4]

  • Non-dihydropyridines: This group includes:

    • Phenylalkylamines (e.g., Verapamil): These are relatively cardioselective, acting on L-type calcium channels in the heart to reduce heart rate and contractility.[4]

    • Benzothiazepines (e.g., Diltiazem): These have an intermediate profile, affecting both cardiac and vascular L-type calcium channels.[4]

The therapeutic efficacy of these drugs in conditions like hypertension, angina, and arrhythmias has cemented their place in modern medicine.

This compound: A Protoberberine Alkaloid with Potential Calcium Channel Modulating Activity

This compound is a protoberberine isoquinoline alkaloid found in plant species such as Corydalis cava.[5] It is the (R)-enantiomer of (S)-Canadine. While research into the specific pharmacological activities of this compound is ongoing, studies on its enantiomer and related alkaloids suggest a potential for interaction with voltage-gated calcium channels.

Current Understanding of Canadine's Activity

Direct and extensive quantitative data on the calcium channel blocking activity of this compound is limited in publicly available literature. However, studies on (S)-Canadine have indicated that it can block voltage-dependent calcium channels, although this activity is reported to be significantly lower than that of the established CCB, verapamil.[6]

The broader class of protoberberine alkaloids, to which canadine belongs, has been shown to influence intracellular calcium levels. For instance, berberine and palmatine have been demonstrated to decrease intracellular Ca2+ concentration.[7] This suggests that the protoberberine scaffold may be a promising starting point for the development of new calcium channel modulators.

Comparative Analysis of this compound and Other Calcium Channel Blockers

A direct quantitative comparison is challenging due to the lack of specific IC50 values for this compound's effect on L-type calcium channels. However, a qualitative and contextual comparison can be made.

This compound is anticipated to have a weaker inhibitory effect on L-type calcium channels compared to verapamil. Its activity is likely to be multifaceted, a common characteristic of many natural alkaloids.

In contrast, nifedipine, verapamil, and diltiazem are well-characterized, potent inhibitors of L-type calcium channels. Their mechanisms of action are specific, and their clinical effects are predictable and dose-dependent.

Quantitative Comparison of Established Calcium Channel Blockers

To provide a clear benchmark for potency, the following table summarizes the half-maximal inhibitory concentrations (IC50) of nifedipine, verapamil, and diltiazem on the angiotensin II-induced elevation of [3H]thymidine incorporation in vascular smooth muscle cells, an effect mediated by calcium influx.

CompoundChemical ClassIC50 (µM) on Vascular Smooth Muscle Cell Growth[8]
NifedipineDihydropyridine2.3 ± 0.7
VerapamilPhenylalkylamine3.5 ± 0.3
DiltiazemBenzothiazepine6.6 ± 2.8

Lower IC50 values indicate higher potency.

Experimental Protocols for Assessing Calcium Channel Blocking Activity

To ensure scientific rigor and reproducibility, the evaluation of a novel compound's calcium channel blocking activity requires standardized and validated experimental protocols. Below are detailed methodologies for key in vitro assays.

In Vitro Vasorelaxant Activity Assay

This assay provides a functional measure of a compound's ability to relax pre-contracted vascular smooth muscle, a hallmark of calcium channel blockade.

Experimental Rationale: The contraction of vascular smooth muscle is highly dependent on the influx of extracellular calcium through L-type calcium channels. By inducing a sustained contraction with a depolarizing agent like potassium chloride (KCl), which opens these channels, the relaxing effect of a test compound can be quantified.

G cluster_0 Preparation cluster_1 Equilibration & Contraction cluster_2 Compound Testing A Isolate thoracic aorta from Wistar rat B Cut aorta into 2-3 mm rings A->B C Mount rings in organ bath with Krebs-Henseleit solution B->C D Equilibrate for 60 min under 1.5g tension C->D E Induce contraction with 80 mM KCl D->E F Record isometric tension until plateau E->F G Add cumulative concentrations of this compound or standard CCB F->G H Record relaxation response G->H I Calculate percentage relaxation relative to KCl-induced contraction H->I

Workflow for In Vitro Vasorelaxant Activity Assay

Step-by-Step Protocol:

  • Tissue Preparation:

    • Humanely euthanize a Wistar rat and excise the thoracic aorta.

    • Immediately place the aorta in cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and fatty tissues.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting and Equilibration:

    • Mount the aortic rings in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

    • Connect the rings to an isometric force transducer.

    • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

  • Contraction and Compound Addition:

    • Induce a sustained contraction by replacing the buffer with a solution containing 80 mM KCl.

    • Once the contraction reaches a stable plateau, add the test compound (this compound) or a standard CCB (e.g., verapamil) in a cumulative concentration-dependent manner.

    • Record the relaxation response after each addition.

  • Data Analysis:

    • Express the relaxation as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Electrophysiological Patch-Clamp Assay

This technique provides a direct measure of the effect of a compound on the ionic currents flowing through specific calcium channels.

Experimental Rationale: By isolating a single cell or a patch of cell membrane, the electrical currents generated by the opening and closing of ion channels can be measured with high precision. This allows for the direct assessment of a compound's ability to block these channels.

G cluster_0 Cell Preparation cluster_1 Recording Setup cluster_2 Data Acquisition A Culture cells expressing L-type calcium channels (e.g., HEK293 with Cav1.2) B Plate cells on coverslips for recording A->B C Mount coverslip on microscope stage B->C D Position glass micropipette onto a single cell to form a gigaseal C->D E Establish whole-cell configuration D->E F Apply voltage steps to elicit calcium currents G Record baseline currents F->G H Perfuse with this compound or standard CCB G->H I Record currents in the presence of the compound H->I J Calculate percentage of current inhibition I->J

Workflow for Whole-Cell Patch-Clamp Assay

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293) stably expressing the human Cav1.2 channel.

    • Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Recording:

    • Transfer a coverslip to the recording chamber on the stage of an inverted microscope.

    • Perfuse the cells with an external solution containing Ba2+ as the charge carrier to enhance the current and block K+ channels.

    • Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaseal) with the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition and Analysis:

    • Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit calcium channel currents.

    • Record the baseline currents.

    • Perfuse the cell with the test compound at various concentrations.

    • Record the currents in the presence of the compound.

    • Measure the peak current amplitude before and after drug application to determine the percentage of inhibition.

    • Construct a dose-response curve and calculate the IC50 value.

Signaling Pathway of L-type Calcium Channel Blockade in Vascular Smooth Muscle

The primary therapeutic effect of L-type calcium channel blockers in hypertension is the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in blood pressure. The signaling pathway is a well-elucidated cascade of events.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ca_Channel L-type Ca2+ Channel Extracellular Ca2+ Ca_Calmodulin Ca2+ - Calmodulin Complex Ca_Channel:p1->Ca_Calmodulin Ca2+ influx Blocker This compound / CCB Blocker->Ca_Channel:p1 Blockade MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activation Myosin_P Phosphorylated Myosin MLCK_active->Myosin_P Phosphorylation Contraction Muscle Contraction Myosin_P->Contraction

Signaling pathway of L-type calcium channel blockade.

Conclusion and Future Directions

This compound represents a molecule of interest within the protoberberine alkaloid class for its potential calcium channel modulating effects. While current evidence suggests it is a less potent calcium channel blocker than established drugs like verapamil, further research is required to fully characterize its pharmacological profile. Specifically, detailed electrophysiological studies are needed to determine its IC50 values on different subtypes of calcium channels and to elucidate its precise mechanism of action.

This guide provides a framework for the comparative evaluation of this compound, highlighting the standard experimental protocols and the benchmarks set by well-established calcium channel blockers. As research into natural product pharmacology continues to evolve, a deeper understanding of the therapeutic potential of compounds like this compound will undoubtedly emerge.

References

  • Sachinidis, A., Ko, Y., Graack, G. K., Wieczorek, A. J., & Vetter, H. (1992). Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells. Journal of Cardiovascular Pharmacology, 19 Suppl 2, S60–S62. [Link]

  • Lee, M. Y., Shin, C. E., Lee, J. Y., Kim, M. Y., Lee, J. H., & Lee, M. O. (2007). Inhibition of dopamine biosynthesis by protoberberine alkaloids in PC12 cells. Archives of Pharmacal Research, 30(1), 81–86. [Link]

  • Catterall, W. A. (2011). Voltage-gated calcium channels. Cold Spring Harbor Perspectives in Biology, 3(8), a003947. [Link]

  • Wikipedia. (n.d.). Canadine. Retrieved January 24, 2026, from [Link]

  • Feng, J. H., Chen, K., Shen, S. Y., Luo, Y. F., Liu, X. H., Chen, X., ... & Feng, J. H. (2023). The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo. Biomedicine & Pharmacotherapy, 167, 115511. [Link]

  • How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. (2025, June 10). YouTube. Retrieved January 24, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Voltage-gated calcium channels (CaV): Introduction. Retrieved January 24, 2026, from [Link]

  • Tintinalli's Emergency Medicine: A Comprehensive Study Guide, 9e. (n.d.). Calcium Channel Blockers. AccessMedicine. Retrieved January 24, 2026, from [Link]

  • Howlett, S. E. (1998). Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies. Journal of cardiovascular pharmacology, 32(5), 786–794. [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. [Link]

Sources

A Comparative Safety Profile: (R)-Canadine versus Tetrahydroberberine for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Drug Safety

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule can be the determining factor between a therapeutic breakthrough and a toxicological liability. This principle is vividly illustrated in the case of protoberberine alkaloids, a class of natural compounds with a broad spectrum of biological activities. This guide provides a comparative evaluation of the safety profiles of (R)-Canadine and its racemic counterpart, Tetrahydroberberine.

Tetrahydroberberine (THB), also known as Canadine, is a natural alkaloid found in various plants and is the reduced form of berberine.[1] It exists as a racemic mixture of two enantiomers: this compound and (S)-Canadine.[2] While often studied as a single entity, it is crucial for drug development professionals to recognize that these enantiomers can possess distinct pharmacokinetic and pharmacodynamic properties.[3] The historical example of thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, serves as a stark reminder of the importance of stereospecific safety evaluations.[4] This guide will synthesize the available preclinical data to offer a nuanced perspective on the safety of this compound relative to the racemic mixture, Tetrahydroberberine, to inform early-stage drug development decisions.

The Lens of Chirality: Why a Differential Evaluation is Imperative

Administering a racemic mixture is equivalent to administering two distinct pharmacological agents.[3] The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, can lead to significant variations in their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.[5] For instance, one enantiomer may be metabolized more rapidly than the other, leading to different plasma concentrations and durations of action.[6] Furthermore, off-target interactions responsible for toxicity may be exclusive to one enantiomer. Therefore, a thorough understanding of the safety profile of the individual (R)-enantiomer is paramount before advancing it as a therapeutic candidate, even if the racemic mixture has been characterized.

cluster_0 Chiral Drug Development cluster_1 Biological Interaction Racemic Mixture Racemic Mixture Enantiomer R Enantiomer R Racemic Mixture->Enantiomer R Contains both Enantiomer S Enantiomer S Racemic Mixture->Enantiomer S Contains both Receptor/Enzyme Receptor/Enzyme Enantiomer R->Receptor/Enzyme Specific Binding Enantiomer S->Receptor/Enzyme Non-specific or Different Binding Therapeutic Effect Therapeutic Effect Receptor/Enzyme->Therapeutic Effect Desired Outcome Toxic Effect Toxic Effect Receptor/Enzyme->Toxic Effect Adverse Outcome

Figure 1: The differential interaction of enantiomers with biological targets can lead to distinct therapeutic and toxicological outcomes.

Comparative Safety and Toxicity Profile

Acute Oral Toxicity

There is a lack of specific oral LD50 data for both this compound and racemic Tetrahydroberberine in rodents. However, studies on the parent compound, berberine, indicate a very high oral LD50 in mice, with one study unable to determine an LD50 even at doses as high as 123.96 g/kg for a nano-berberine gel formulation.[7][8] Another study noted the oral LD50 of berberine in mice to be greater than 20.8 g/kg.[9] This suggests that protoberberine alkaloids, when administered orally, generally have low acute toxicity.

For racemic Tetrahydroberberine, the European Chemicals Agency (ECHA) has received notifications that classify it as Acute Toxicity 4, with the hazard statement "Harmful if swallowed." This classification is based on notifications from companies and is not from a formal, peer-reviewed study.

CompoundAnimal ModelRoute of AdministrationLD50Reference
Tetrahydroberberine Not specifiedOralClassified as Acute Toxicity 4 ("Harmful if swallowed")ECHA C&L Inventory
Berberine (related) MouseOral>20.8 g/kg[9]
Nano Berberine Gel (related) MouseOralNot determined (highest dose 123.96 g/kg)[7]

Table 1: Available Acute Oral Toxicity Data.

In Vitro Cytotoxicity

A key differentiator in the safety profile of Tetrahydroberberine compared to its parent compound, berberine, is its lack of cytotoxicity at concentrations where berberine shows significant toxic effects. A study evaluating the cytotoxic effects of several alkaloids in rat hepatocytes, HepG2, and HeLa cells found that while berberine was cytotoxic, Canadine (Tetrahydroberberine) did not exhibit cytotoxic effects at the tested concentrations.[10][11] This suggests that the reduction of the protoberberine core to form Tetrahydroberberine significantly mitigates its cytotoxic potential. There are no specific published studies comparing the cytotoxicity of the individual (R) and (S) enantiomers.

Hepatotoxicity

While in vitro studies on hepatocytes suggest a favorable profile for Tetrahydroberberine, an in vivo study in mice has raised some concerns. Oral administration of racemic Tetrahydroberberine at a dose of 40 mg/kg was found to induce liver edema and increase serum levels of aspartate transaminase (AST) and total bilirubin, as well as liver malondialdehyde (MDA) levels, a marker of oxidative stress.[12] This study also found that Tetrahydroberberine induced the expression of cytochrome P450 enzymes CYP1A2, CYP3A11, and CYP2E1 in the mouse liver, which could have implications for drug-drug interactions.[12]

Neurotoxicity

Tetrahydroberberine is known to have neuroprotective effects.[13] However, its parent compound, berberine, has been shown to induce mitochondria-dependent toxicity in primary neurons and can sensitize neurons to glutamate and rotenone injury.[14] The neurotoxic potential of this compound and racemic Tetrahydroberberine has not been extensively studied, and this remains a critical area for further investigation.

Stereoselective Pharmacokinetics: A Tale of Two Enantiomers

A pivotal study on the stereoselective pharmacokinetics of Tetrahydroberberine in rats provides compelling evidence for the differential handling of its enantiomers in vivo.[6] Following both oral and intravenous administration of racemic Tetrahydroberberine, the plasma concentrations of the (-)-enantiomer (S-Canadine) were consistently higher than those of the (+)-enantiomer (R-Canadine).[6]

Pharmacokinetic Parameter(+)-THB (R-Canadine)(-)-THB (S-Canadine)
Cmax (µg/ml) LowerHigher
AUC(0-∞) (µg·h/ml) LowerHigher
Clearance (CL) HigherLower
Volume of Distribution (Vd) HigherLower
AUC(0-∞) Ratio [(-)/(+)] -2.17 (Oral), 1.43 (IV)

Table 2: Stereoselective Pharmacokinetic Parameters of Tetrahydroberberine Enantiomers in Rats Following Racemic Administration.[6]

These findings strongly suggest that the two enantiomers are absorbed, distributed, metabolized, and/or excreted differently.[6] The higher plasma exposure of the (S)-enantiomer could imply that it is either more readily absorbed, has a lower volume of distribution, or is cleared more slowly than the (R)-enantiomer. From a safety perspective, this is a critical observation. If the (S)-enantiomer contributes more to the toxicity of the racemic mixture, then the use of the pure (R)-enantiomer could offer a significant safety advantage. Conversely, if the (R)-enantiomer is more toxic, its lower systemic exposure in the racemate might mask its true toxic potential.

Genotoxicity: An Unexplored Frontier

There is a notable absence of publicly available genotoxicity data for both this compound and racemic Tetrahydroberberine. Genotoxicity assessment is a cornerstone of preclinical safety evaluation, and standard assays such as the bacterial reverse mutation assay (Ames test) and the in vivo micronucleus assay are essential.

Studies on the parent compound, berberine, have shown no genotoxic activity in the SOS chromotest, with or without metabolic activation.[1][15] However, in dividing eukaryotic cells, it induced cytotoxic and cytostatic effects.[1][15] The genotoxicity of protoberberine alkaloids as a class is an area of active research.[16] Given the potential for DNA interaction, a comprehensive genotoxicity assessment of this compound is a non-negotiable step in its preclinical development.

Experimental Protocols for Safety Evaluation

To address the current data gaps and rigorously evaluate the safety profile of this compound, the following experimental workflows are recommended.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This study aims to determine the acute oral toxicity (and estimate the LD50) of this compound.

Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Female rats (e.g., Sprague-Dawley) Fasting Fasting Animal Acclimatization->Fasting Overnight Dosing Dosing Fasting->Dosing Single oral gavage of this compound (starting dose, e.g., 300 mg/kg) Observation Observation Dosing->Observation 14 days for clinical signs of toxicity and mortality Endpoint Endpoint Observation->Endpoint Necropsy and histopathology

Figure 2: Workflow for an acute oral toxicity study.

Methodology:

  • Animal Model: Use female Sprague-Dawley rats, as they are generally more sensitive.

  • Acclimatization: Acclimatize animals for at least 5 days before the study.

  • Dosing: Administer this compound by oral gavage at a starting dose (e.g., 300 mg/kg), followed by sequential testing at lower or higher doses depending on the outcome.

  • Observation: Observe animals for clinical signs of toxicity and mortality for at least 14 days.

  • Data Collection: Record body weight changes, and perform gross necropsy and histopathological examination of major organs.

Bacterial Reverse Mutation Assay (Ames Test) (Following OECD Guideline 471)

This in vitro assay assesses the mutagenic potential of this compound.

Methodology:

  • Tester Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.

  • Procedure: Expose the bacterial strains to various concentrations of this compound.

  • Endpoint: Count the number of revertant colonies and compare it to the negative control. A significant, dose-dependent increase in revertants indicates a positive result.

In Vivo Micronucleus Test (Following OECD Guideline 474)

This assay evaluates the potential of this compound to induce chromosomal damage in vivo.

Start Start Animal Dosing Animal Dosing Start->Animal Dosing Mice or rats, oral administration of This compound at multiple dose levels Bone Marrow Sampling Bone Marrow Sampling Animal Dosing->Bone Marrow Sampling 24 and 48 hours post-dosing Slide Preparation Slide Preparation Bone Marrow Sampling->Slide Preparation Smear and stain with Giemsa Microscopic Analysis Microscopic Analysis Slide Preparation->Microscopic Analysis Score micronucleated polychromatic erythrocytes (MN-PCEs) Endpoint Endpoint Microscopic Analysis->Endpoint Statistical analysis of MN-PCE frequency

Figure 3: Workflow for the in vivo micronucleus test.

Methodology:

  • Animal Model: Use mice or rats.

  • Dosing: Administer this compound, typically via oral gavage, at three dose levels.

  • Sample Collection: Collect bone marrow at appropriate time points (e.g., 24 and 48 hours) after dosing.

  • Analysis: Prepare and stain bone marrow smears to score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs).

  • Endpoint: A statistically significant, dose-dependent increase in the frequency of MN-PCEs indicates a positive result.

Discussion and Future Directions

The available data suggests that Tetrahydroberberine has a more favorable safety profile than its parent compound, berberine, particularly with regard to in vitro cytotoxicity.[10][11] However, the in vivo hepatotoxicity observed with the racemic mixture warrants further investigation.[12] The key to a more refined safety assessment lies in dissecting the individual contributions of the (R) and (S) enantiomers.

The stereoselective pharmacokinetics of Tetrahydroberberine, with higher plasma levels of the (S)-enantiomer, is a critical finding.[6] This underscores the necessity of evaluating the safety of this compound as a single enantiomer. If the (R)-enantiomer is found to have a superior safety profile to the (S)-enantiomer, it could represent a more viable therapeutic candidate with a potentially wider therapeutic window than the racemic mixture.

A significant data gap is the lack of information on the potential for in vivo chiral inversion of Canadine enantiomers. As seen with thalidomide, if this compound can convert to (S)-Canadine in the body, administering the pure enantiomer may not circumvent the toxicities associated with the other.[4]

Recommendations for Future Research:

  • Conduct direct comparative acute and sub-chronic toxicity studies of this compound, (S)-Canadine, and racemic Tetrahydroberberine.

  • Perform a full battery of genotoxicity assays on this compound.

  • Investigate the potential for in vivo chiral inversion of Canadine enantiomers.

  • Elucidate the mechanisms underlying the observed hepatotoxicity of racemic Tetrahydroberberine and determine the specific contribution of each enantiomer.

  • Conduct comparative neurotoxicity studies of the individual enantiomers and the racemic mixture.

Conclusion

References

  • Correché, E. R., Andujar, S. A., Kurdelas, R. R., Gómez Lechón, M. J., Freile, M. L., & Enriz, R. D. (2008). Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. Bioorganic & medicinal chemistry, 16(7), 3641–3651. [Link]

  • European Chemicals Agency. (n.d.). C&L Inventory: (+-)-Tetrahydroberberine. Retrieved from [Link]

  • Nguyen, N. T. (2021). Acute Toxicity of Nano Berberine Gel in White Mice. TCYHTH&B, 6.
  • ResearchGate. (n.d.). Antioxidant and cytotoxic activities of canadine: Biological effects and structural aspects. Retrieved from [Link]

  • Kheir, M. M., Wang, Y., Hua, L., Hu, J., Li, L., Lei, F., & Li, K. (2010). Acute toxicity of berberine and its correlation with the blood concentration in mice. Food and chemical toxicology, 48(4), 1105–1110. [Link]

  • Wei, F., Wu, X., Wang, J., Li, J., Wang, Y., & Wei, Y. (2017). Effects of tetrahydroberberine and tetrahydropalmatine on hepatic cytochrome P450 expression and their toxicity in mice. Chemico-biological interactions, 268, 50–57. [Link]

  • Facchini, P. J. (2016). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 57(8), 1595–1605. [Link]

  • Roberts, J. T., Bleehen, N. M., & Workman, P. (1986). A comparative study of Ro 03-8799: racemic mixture and enantiomers. International journal of radiation oncology, biology, physics, 12(8), 1435–1438. [Link]

  • Liu, Y. M., Sheu, M. T., & Ho, H. O. (2003). Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine enantiomers in rats. Journal of pharmaceutical and biomedical analysis, 32(1), 195–201. [Link]

  • Dostatni, R., & Skladanowski, A. (2006). Quaternary protoberberine alkaloids. Current organic chemistry, 10(13), 151-163.
  • Kulkarni, S. K., & Dhir, A. (2014). Mitochondria and NMDA Receptor-Dependent Toxicity of Berberine Sensitizes Neurons to Glutamate and Rotenone Injury. Molecular neurobiology, 50(2), 523–536. [Link]

  • Sudo, R. T., Vianna-Jorge, R., & Trachez, M. M. (2001). Is comparative cardiotoxicity of S(-) and R(+) bupivacaine related to enantiomer-selective inhibition of L-type Ca(2+) channels?. Anesthesia and analgesia, 92(2), 485–490. [Link]

  • Zakharenko, A. L., Luzina, O. A., & Salakhutdinov, N. F. (2023). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. Molecules, 28(13), 5023. [Link]

  • Laprairie, R. B., Bagher, A. M., & Kelly, M. E. M. (2020). Differential Enantiomer-Specific Signaling of Cannabidiol at CB1 Receptors. The Journal of pharmacology and experimental therapeutics, 375(3), 443–455. [Link]

  • Pascoal, H., & Cordeiro, R. S. (1991). Genotoxicity of the isoquinoline alkaloid berberine in prokaryotic and eukaryotic organisms. Mutation research, 260(3), 243–249. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). Cytotoxicity and transcriptional activation of stress genes in human liver carcinoma cells (HepG2) exposed to cadmium chloride. Toxicology letters, 161(1), 1–12. [Link]

  • ResearchGate. (n.d.). Data of mice after oral administration of berberine at different dosages. Retrieved from [Link]

  • Wikipedia. (n.d.). Canadine. Retrieved from [Link]

  • Simanek, V. (2006). Quaternary protoberberine alkaloids.
  • Wikipedia. (n.d.). Ketamine. Retrieved from [Link]

  • Wang, Y., & Kou, K. G. M. (2024). Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids.
  • Lin, T. Y., Lin, Y. W., & Wang, S. J. (2013). Berberine Inhibits the Release of Glutamate in Nerve Terminals from Rat Cerebral Cortex. PLoS ONE, 8(6), e67215. [Link]

  • Wikipedia. (n.d.). Thalidomide. Retrieved from [Link]

  • Ehrlich, G. E. (1992). Racemic mixtures: harmless or potentially toxic?. American journal of hospital pharmacy, 49 Suppl 1, S15–S18.
  • Wu, C., Yang, K., Liu, Q., Wakui, M., Jin, G. Z., Zhen, X., & Wu, J. (2010). Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta. Neuropharmacology, 59(7-8), 567–572. [Link]

  • ResearchGate. (n.d.). Genotoxicity of the isoquinoline alkaloid berberine in prokaryotic and eukaryotic organisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. Retrieved from [Link]

  • Storer, R. D., McKelvey, T. W., & Kraynak, A. R. (1996). Revalidation of the in vitro alkaline elution/rat hepatocyte assay for DNA damage: improved criteria for assessment of cytotoxicity and genotoxicity and results for 81 compounds. Mutation research, 368(2), 59–101. [Link]

  • ResearchGate. (n.d.). Oral LD50 toxicity modeling and prediction of per-and polyfluorinated chemicals on rat and mouse. Retrieved from [Link]

  • Sachin, K., & Dhir, A. (2015). Definition of the Neurotoxicity-Associated Metabolic Signature Triggered by Berberine and Other Respiratory Chain Inhibitors. Frontiers in molecular neuroscience, 8, 46. [Link]

  • Wang, Y., & Kou, K. G. M. (2025).
  • Liu, G. T., Zhang, S. Q., & Wang, J. Y. (2013). Molecular mechanism of 17α-ethinylestradiol cytotoxicity in isolated rat hepatocytes. Toxicology and applied pharmacology, 273(1), 130–137. [Link]

  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta crystallographica. Section C, Structural chemistry, 71(Pt 4), 262–265. [Link]

  • Taylor & Francis. (n.d.). Racemic mixtures – Knowledge and References. Retrieved from [Link]

  • Wu, J., & Jin, G. Z. (1998). Tetrahydroberberine inhibits acetylcholine-induced K+ current in acutely dissociated rat hippocampal CA1 pyramidal neurons. Neuroscience letters, 243(1-3), 118–120. [Link]

  • ResearchGate. (n.d.). acute toxicity (lethal dose 50 calculation) and histopathological effects of methanolic extract of berberis vulgaris in mice. Retrieved from [Link]

  • Gramatica, P., & Gadaleta, D. (2010). Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse. Molecular diversity, 14(3), 555–565. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Canadine
Reactant of Route 2
(R)-Canadine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.